molecular formula C12H18O2 B1330691 2-(4-Butoxyphenyl)ethanol CAS No. 27078-63-3

2-(4-Butoxyphenyl)ethanol

Cat. No.: B1330691
CAS No.: 27078-63-3
M. Wt: 194.27 g/mol
InChI Key: OGDHARHCLWPETP-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)ethanol is a high-purity aromatic alcohol compound of significant interest in scientific research and development. It is part of a class of 2-(4-alkoxyphenyl)ethanol compounds, which are valued as versatile intermediates in organic and pharmaceutical synthesis . Compounds in this category, such as the related 2-(4-Methoxyphenyl)ethanol, are commonly used as internal standards in analytical methods like fluorous biphasic catalysis and in the multi-step preparation of more complex chemical entities, including various quinoline derivatives . Similarly, other analogs like 2-(4-Ethoxyphenyl)ethanol are explicitly employed as pharmaceutical intermediates . Researchers may also utilize this chemical in the development of novel compounds for applications in perfumery and cosmetics, as seen with its structural relative, 2-(4-Methoxyphenyl)ethanol . This product is supplied as a stable liquid, typically soluble in common organic solvents such as DMSO and methanol, and should be stored in a cool, dry place, kept in a tightly sealed container . 2-(4-Butoxyphenyl)ethanol is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDHARHCLWPETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324451
Record name 2-(4-Butoxyphenyl)ethan-1-ol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27078-63-3
Record name NSC406766
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Butoxyphenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Butoxyphenyl)ethanol (CAS 123195-72-2)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-Butoxyphenyl)ethanol, also identified as 2-(4-(tert-Butoxy)phenyl)ethanol. Given the limited volume of publicly available research specifically on this compound, this guide synthesizes direct information from chemical suppliers with inferred knowledge from structurally analogous compounds. The objective is to offer a foundational resource for researchers, highlighting its physicochemical properties, plausible synthetic routes, analytical methodologies, and potential biological context, thereby providing a robust starting point for further investigation.

Physicochemical and Structural Characteristics

2-(4-Butoxyphenyl)ethanol is an aromatic alcohol characterized by a phenylethanol core substituted with a butoxy group at the para position of the benzene ring. This structure imparts both hydrophilic (due to the hydroxyl group) and lipophilic (due to the butoxy-substituted phenyl ring) properties, suggesting its potential as an intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-(4-Butoxyphenyl)ethanol and Related Analogues

Property2-(4-Butoxyphenyl)ethanol2-(4-tert-Butylphenyl)ethanol (Analogue)2-(2-Butoxyethoxy)ethanol (Analogue)
CAS Number 123195-72-2[1][2]5406-86-0[3]112-34-5[4]
Molecular Formula C12H18O2[5]C12H18O[3]C8H18O3
Molecular Weight 194.27 g/mol [1][2][5]178.27 g/mol [3]162.23 g/mol
Physical Form Yellow LiquidOff-White to Pale Yellow Waxy Solid[3]Clear, colorless liquid[6]
Melting Point Not available32-35°C[3]-68.0°C[4]
Boiling Point Not available141-143°C at 15 mmHg[3]230°C[4]
Water Solubility Inferred to be lowInsoluble in water[3]Miscible[4][6]
Storage 2-8°C Refrigerator[1]Room Temperature, Sealed in dry[3]Stable under normal conditions[6]

Synthesis and Manufacturing

While specific manufacturing processes for 2-(4-Butoxyphenyl)ethanol are proprietary, a general and plausible synthetic route can be derived from established organometallic chemistry, particularly through the use of Grignard reagents. A patented method for preparing structurally similar p- or m-tert-butoxyphenethyl alcohols provides a strong basis for a hypothetical synthesis.[7]

Proposed Synthesis Workflow: Grignard Reaction

The synthesis involves two primary stages: the formation of a Grignard reagent from a protected halogenophenol, followed by a reaction with an epoxide to introduce the ethanol side chain.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Epoxide cluster_2 Purification A p-Butoxyphenyl Halide (e.g., 1-Bromo-4-butoxybenzene) D p-Butoxyphenylmagnesium Halide (Grignard Reagent) A->D Reacts with B Magnesium (Mg) metal B->D in C Anhydrous THF C->D solvent E Ethylene Oxide D->E Reacts with F 2-(4-Butoxyphenyl)ethanol (Product) E->F Followed by H Crude Product F->H G Aqueous Workup (e.g., NH4Cl solution) G->F I Silica Gel Chromatography H->I J Pure 2-(4-Butoxyphenyl)ethanol I->J

Caption: Proposed synthesis of 2-(4-Butoxyphenyl)ethanol via Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 1-Bromo-4-butoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Ethylene oxide (as a solution in THF or bubbled as gas)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Grignard Reagent Formation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. b. Add a solution of 1-Bromo-4-butoxybenzene in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated, often indicated by a gentle reflux. Maintain the reaction until the magnesium is consumed.[7]

  • Reaction with Ethylene Oxide: a. Cool the freshly prepared Grignard reagent in an ice bath. b. Slowly add a solution of ethylene oxide in THF (or bubble ethylene oxide gas through the solution) while maintaining the temperature between 0-30°C.[7] c. After the addition is complete, allow the mixture to stir for several hours at room temperature.

  • Workup and Isolation: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: a. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. b. Purify the crude oil using column chromatography on silica gel to yield pure 2-(4-Butoxyphenyl)ethanol.

Analytical Methodologies

The structural features of 2-(4-Butoxyphenyl)ethanol—an aromatic ring, an ether linkage, and a primary alcohol—make it amenable to a suite of standard analytical techniques for both qualitative and quantitative analysis. Methodologies developed for other glycol ethers and phenylethanols are directly applicable.[8][9][10]

General Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Structural Elucidation Prep Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) GC Gas Chromatography (GC) Prep->GC Inject HPLC HPLC Prep->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze IR FT-IR Spectroscopy Prep->IR Analyze MS Mass Spectrometry (MS) GC->MS Detect FID Flame Ionization (FID) GC->FID Detect HPLC->MS Detect UV UV-Vis Detector HPLC->UV Detect

Caption: Standard analytical workflow for the characterization of 2-(4-Butoxyphenyl)ethanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds.

  • Principle: The sample is vaporized and separated based on boiling point and polarity on a GC column. The separated components are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

  • Sample Preparation: Dilute the sample in a volatile organic solvent like methanol or hexane.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution.

    • Carrier Gas: Helium or Hydrogen.

  • Expected Fragmentation: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 194. Key fragments would arise from the cleavage of the bond between the first and second carbon of the ethanol side chain (benzylic cleavage) and the loss of the butoxy group.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the quantification and purity assessment of the compound.

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the compound's affinity for the two phases.

  • Typical HPLC Conditions:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[10]

    • Detection: UV detection at a wavelength around 270-280 nm, where the phenyl ring absorbs.[10]

    • Quantification: A calibration curve is generated using standards of known concentration.

Potential Applications and Biological Context

Specific applications for 2-(4-Butoxyphenyl)ethanol are not widely documented. However, its structure suggests several potential uses, primarily as a chemical intermediate.

  • Intermediate in Synthesis: Structurally similar compounds like 2-(4-tert-Butylphenyl)ethanol are used as intermediates in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[3] The presence of both an ether and an alcohol functional group makes 2-(4-Butoxyphenyl)ethanol a versatile building block for creating more complex molecules.

  • Potential Fragrance Component: Many phenylethanol derivatives are used in the fragrance industry. The butoxy group would impart a specific lipophilicity and scent profile that could be of interest.

  • Metabolism (Inferred): The metabolism of related glycol ethers like 2-butoxyethanol involves oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (butoxyacetic acid).[9] It is plausible that 2-(4-Butoxyphenyl)ethanol would undergo a similar metabolic pathway in vivo, first being oxidized by alcohol dehydrogenases to 2-(4-butoxyphenyl)acetaldehyde and subsequently to 2-(4-butoxyphenyl)acetic acid. Further metabolism could involve hydroxylation of the aromatic ring or cleavage of the ether bond.

Toxicology and Safety (Inference-based)

No specific toxicological data for 2-(4-Butoxyphenyl)ethanol is publicly available. Therefore, a precautionary approach based on data from analogous compounds is necessary.

  • General Hazards: Compounds of this class may cause skin and eye irritation upon direct contact. The safety data for 2-(4-methoxyphenyl)ethanol, a similar compound, indicates it is not considered a hazardous substance but recommends avoiding contact with skin and eyes.[11]

  • Handling Precautions:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Potential Toxicity: The toxicity of glycol ethers is often linked to their metabolites. For example, the metabolite of 2-butoxyethanol, butoxyacetic acid, is associated with hemolytic toxicity.[9] Any comprehensive toxicological evaluation of 2-(4-Butoxyphenyl)ethanol would need to investigate its metabolites and their potential effects.[12]

Conclusion

2-(4-Butoxyphenyl)ethanol (CAS 123195-72-2) is a chemical compound with limited publicly available data. This guide has provided a foundational overview by synthesizing information from chemical suppliers and drawing logical inferences from structurally related molecules. The proposed synthesis, analytical methods, and potential applications are based on established chemical principles and provide a framework for future research. For drug development professionals and scientists, this compound represents a potential building block, but its utility and safety profile require empirical validation through dedicated laboratory studies.

References

  • 2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841. PubChem. Available from: [Link]

  • 2-Butoxy Ethanol. Abdul Sattar Sons. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]

  • CAS No : 123195-72-2 | Product Name : 2-(4-(tert-Butoxy)phenyl)ethanol. Pharmaffiliates. Available from: [Link]

  • 2-(4-(tert-Butoxy)phenyl)ethanol. Inxight Drugs. Available from: [Link]

  • p- or m-tert butoxyphenethyl alcohol and process for preparing the same. Google Patents.
  • 2-(2-Butoxyethoxy)ethanol Properties. EPA CompTox Chemicals Dashboard. Available from: [Link]

  • Analytical Methods for 2-Butoxyethanol. ATSDR. Available from: [Link]

  • Hildenbrand S, Wodarz R, Schmahl FW. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Arch Toxicol. 2000 Apr;74(2):81-7. Available from: [Link]

  • METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL). Google Patents.
  • Gudi R, Hlywka JJ, Smith-Simpson D, Reddy MV, Johnson J. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food Chem Toxicol. 2010 Feb;48(2):535-45. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Metoprolol Impurity 4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Metoprolol, a widely prescribed beta-blocker, is no exception. This technical guide provides a comprehensive overview of the chemical properties of Metoprolol Impurity 4, a known process-related impurity. We will delve into its structural identification, physicochemical characteristics, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of Metoprolol.

Introduction: The Imperative of Impurity Profiling in Metoprolol

Metoprolol, chemically known as 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, is a cardioselective β1-adrenergic blocker used in the management of hypertension, angina pectoris, and other cardiovascular disorders. The synthesis and storage of Metoprolol can lead to the formation of various impurities, including process-related impurities and degradation products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities in pharmaceutical formulations to ensure patient safety and drug efficacy.

This guide focuses specifically on Metoprolol Impurity 4, providing a detailed examination of its chemical and physical properties. A thorough understanding of these characteristics is paramount for developing robust analytical methods for its detection and for implementing effective control strategies during the manufacturing process.

Physicochemical Properties of Metoprolol Impurity 4

Metoprolol Impurity 4 is identified as 2-(4-(tert-butoxy)phenyl)ethanol. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(4-(tert-butoxy)phenyl)ethanol
CAS Number 123195-72-2
Molecular Formula C12H18O2
Molecular Weight 194.28 g/mol

These foundational properties are the cornerstone for all subsequent analytical and chemical investigations into this impurity.

Genesis of Metoprolol Impurity 4: A Process-Related Byproduct

Metoprolol Impurity 4 is primarily considered a process-related impurity, meaning it is typically formed during the synthesis of the Metoprolol API. Its formation can be traced back to the starting materials and intermediates used in the synthetic route. Understanding the synthetic pathway is crucial for controlling the levels of this impurity in the final drug substance.

The likely synthetic origin of Metoprolol Impurity 4 involves intermediates that contain a tert-butoxy protecting group on the phenol moiety. Incomplete deprotection or side reactions involving these intermediates can lead to the formation of 2-(4-(tert-butoxy)phenyl)ethanol.

G cluster_synthesis Potential Synthetic Origin of Metoprolol Impurity 4 Starting_Material p-tert-Butoxyphenethyl derivative Side_Reaction Incomplete Deprotection / Side Reaction Starting_Material->Side_Reaction Synthetic Process Impurity_4 Metoprolol Impurity 4 (2-(4-(tert-butoxy)phenyl)ethanol) Side_Reaction->Impurity_4

Figure 1. A simplified diagram illustrating the potential formation pathway of Metoprolol Impurity 4 during the synthesis of Metoprolol.

Analytical Characterization of Metoprolol Impurity 4

The accurate identification and quantification of Metoprolol Impurity 4 are essential for ensuring the quality of the Metoprolol drug substance. Various analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is the cornerstone of impurity profiling. For Metoprolol and its impurities, a reversed-phase HPLC method is typically employed.

Expert Insight: The choice of a C18 column is common for the separation of Metoprolol and its related substances due to its versatility and ability to resolve compounds with varying polarities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate separation of the impurity from the main API peak and other potential impurities.

Protocol: A Representative HPLC Method for Metoprolol Impurity Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05M sodium dihydrogen phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient can be optimized to ensure the elution and separation of all relevant impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: 25 °C.

Self-Validation: The suitability of the HPLC method must be confirmed through validation according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness. The method's ability to separate Impurity 4 from Metoprolol and other known impurities is a critical aspect of specificity.

Advanced Analytical Techniques

For structural elucidation and confirmation, more advanced analytical techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information, which is crucial for confirming the identity of impurities. In the case of Metoprolol Impurity 4, LC-MS would confirm the molecular weight of 194.28 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of the impurity. The NMR spectra would be consistent with the structure of 2-(4-(tert-butoxy)phenyl)ethanol.

Regulatory Perspective and Control Strategies

The presence of impurities in a drug substance is tightly regulated. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) set limits for known and unknown impurities in Metoprolol. Manufacturers must demonstrate that their processes consistently produce Metoprolol with impurity levels below these specified thresholds.

Control Strategy Workflow

G cluster_control Impurity Control Strategy Process_Understanding Understand Synthetic Pathway and Impurity Formation Analytical_Method Develop and Validate Analytical Methods (e.g., HPLC) Process_Understanding->Analytical_Method In_Process_Controls Implement In-Process Controls to Minimize Impurity Formation Process_Understanding->In_Process_Controls Set_Specifications Establish Acceptance Criteria (Based on Regulatory Guidelines) Analytical_Method->Set_Specifications Final_Product_Testing Test Final API for Impurities Set_Specifications->Final_Product_Testing In_Process_Controls->Final_Product_Testing Stability_Studies Monitor Impurity Levels During Stability Studies Final_Product_Testing->Stability_Studies

Figure 2. A workflow diagram illustrating a comprehensive strategy for controlling Metoprolol Impurity 4.

Conclusion

A comprehensive understanding of the chemical properties of Metoprolol Impurity 4 is fundamental to ensuring the quality, safety, and efficacy of Metoprolol drug products. This guide has provided an in-depth overview of its physicochemical characteristics, synthetic origin, and analytical characterization. By leveraging this knowledge, pharmaceutical scientists and manufacturers can develop robust control strategies to effectively manage this impurity, thereby meeting stringent regulatory requirements and safeguarding public health. The continuous effort in impurity profiling and control is a testament to the pharmaceutical industry's commitment to producing high-quality medicines.

References

  • Veeprho. Metoprolol Impurity 4 | CAS 123195-72-2. [Link]

  • PubMed. Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR. [Link]

  • ProQuest. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. [Link]

  • PMC. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. [Link]

  • Pharmaffiliates. Metoprolol-impurities. [Link]

  • Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]

  • Pharmaffiliates. Metoprolol Succinate-impurities. [Link]

  • European Pharmacopoeia. METOPROLOL SUCCINATE Metoprololi succinas. [Link]

  • RSC Publishing. The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. [Link]

  • Drug Development and Therapeutics. Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. [Link]

  • Agilent. Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. [Link]

  • PubMed.

p-tert-Butoxyphenethyl alcohol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling and Synthetic Utility of p-tert-Butoxyphenethyl Alcohol Content Type: Technical Reference Guide Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

p-tert-Butoxyphenethyl alcohol , formally known as 2-(4-(tert-butoxy)phenyl)ethanol , is a bifunctional organic building block characterized by a primary alcohol and an acid-labile tert-butyl ether protecting group on the phenolic oxygen.[1]

  • Molecular Weight: 194.27 g/mol

  • Molecular Formula: C₁₂H₁₈O₂[2]

  • CAS Registry Number: 123195-72-2[3][4]

This guide details the physicochemical properties, synthetic protocols, and application logic for this compound, specifically distinguishing it from its alkylated analog (p-tert-butylphenethyl alcohol) to prevent critical procurement and synthesis errors.[1]

Part 1: Chemical Identity & Physicochemical Properties[6]

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis, particularly when this molecule is used as a linker or a protected form of Tyrosol (4-hydroxyphenethyl alcohol).[1]

Table 1: Physicochemical Data Profile
PropertyValueTechnical Context
IUPAC Name 2-(4-(tert-butoxy)phenyl)ethanolStandard nomenclature for regulatory filing.[1]
Molecular Weight 194.27 g/mol Average mass for gravimetric operations.
Exact Mass 194.13068 DaMonoisotopic mass for High-Res MS (HRMS) validation.[1]
Formula C₁₂H₁₈O₂Degree of Unsaturation = 4 (Aromatic ring).[1]
Physical State Viscous Yellow Liquid / Low-melting SolidTendency to supercool; purity dependent.[1]
Boiling Point ~141–143 °C (at 15 mmHg)Estimated based on structural analogs; requires high vacuum distillation.
LogP (Predicted) ~2.8 – 3.1Moderately lipophilic; amenable to normal phase chromatography.
Solubility DCM, EtOAc, MeOHInsoluble in water; soluble in organic solvents.[1]
Critical Disambiguation: The "Butoxy" vs. "Butyl" Trap

A common error in procurement and database searching is confusing this molecule with p-tert-Butylphenethyl alcohol (CAS 5406-86-0).[1]

  • Target (Butoxy): Contains an Ether linkage (-O-tBu). MW = 194.[1][5]27. Acid labile (deprotects to phenol).[1]

  • Analog (Butyl): Contains an Alkyl linkage (-tBu). MW = 178.[1][6][7][8][9]27. Acid stable.[1]

Using the wrong analog will result in failed deprotection steps downstream, permanently capping the phenolic position.[1]

Part 2: Synthetic Pathways & Causality

The synthesis of p-tert-butoxyphenethyl alcohol relies on the selective protection of the phenolic oxygen of Tyrosol (4-hydroxyphenethyl alcohol) in the presence of a primary aliphatic alcohol.[1]

Mechanism of Action

The tert-butyl group is introduced via an Sɴ1-like mechanism involving a stable tertiary carbocation.[1] The challenge lies in chemoselectivity : preventing the alkylation of the primary alcohol or the aromatic ring (Friedel-Crafts alkylation).

DOT Diagram: Synthetic Logic & Selectivity

SynthesisPath Tyrosol Tyrosol (C8H10O2) Carbocation t-Butyl Cation Intermediate Tyrosol->Carbocation Acid Cat. (H2SO4/DCM) Isobutylene Isobutylene (Reagent) Isobutylene->Carbocation Protonation Product p-tert-Butoxyphenethyl Alcohol (Target) Carbocation->Product O-Alkylation (Kinetic Control) SideProduct Side Product: Ring Alkylation Carbocation->SideProduct C-Alkylation (Thermodynamic)

Figure 1: Chemoselective O-alkylation pathway showing the competition between the desired ether formation and potential ring alkylation.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Isobutylene gas under acidic catalysis.[1] This method is preferred over tert-butyl chloride/base methods due to the poor nucleophilicity of phenols toward bulky halides.[1]

Materials
  • Precursor: Tyrosol (2-(4-hydroxyphenethyl)ethanol) [CAS: 501-94-0].[1]

  • Reagent: Isobutylene gas (or 2-methylpropene).

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) or Amberlyst-15 (for easier workup).[1]

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet bubbler, a thermometer, and a magnetic stir bar. Maintain the system under an inert atmosphere (N₂).

  • Solvation: Dissolve Tyrosol (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Catalyst Addition: Cool the solution to 0°C. Add catalytic H₂SO₄ (0.1 eq) dropwise. Note: Low temperature prevents polymerization of isobutylene and Friedel-Crafts side reactions.[1]

  • Reagent Introduction: Slowly bubble Isobutylene gas into the reaction mixture.

    • Validation Check: The reaction is complete when the starting material (Tyrosol) disappears on TLC (30% EtOAc/Hexane).[1] Tyrosol is more polar (lower R_f) than the product.[1]

  • Quench: Pour the reaction mixture into saturated NaHCO₃ solution to neutralize the acid immediately. Acidic conditions during workup can reverse the reaction (deprotection).

  • Extraction: Extract with DCM (3x), wash organics with brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Yield Expectation: 65–80%.[1] Storage: Store at -20°C. The tert-butyl ether is sensitive to strong acids.[1]

Part 4: Analytical Characterization (Trustworthiness)

To validate the identity of the synthesized p-tert-butoxyphenethyl alcohol, compare experimental data against these expected signals.

¹H-NMR Spectroscopy (CDCl₃, 400 MHz)
  • diagnostic Singlet: δ ~1.33 ppm (9H, s) corresponding to the -C(CH₃)₃ group.

  • Aromatic System: Two doublets (AA'BB' system) at δ ~6.95 and ~7.15 ppm, indicating para-substitution.

  • Side Chain:

    • Triplet at δ ~2.80 ppm (Benzylic -CH₂-).[1]

    • Triplet at δ ~3.82 ppm (-CH₂-OH).[1]

Mass Spectrometry (ESI/EI)
  • Parent Ion: [M+H]⁺ = 195.27 (ESI).[1]

  • Fragmentation (EI): Expect a strong peak at M - 57 (loss of t-butyl group) or m/z 57 (t-butyl cation), characteristic of tert-butyl ethers.

Part 5: Applications in Drug Development

This molecule serves as a specialized "masked" phenol.[1]

  • Metabolite Synthesis: It is a key intermediate in synthesizing O-alkylated metabolites of beta-blockers like Metoprolol .[1] The tert-butoxy group mimics metabolic ethers or serves as a precursor that can be cleaved to reveal the active phenol metabolite.[1]

  • Solubility Enhancement: In drug design, temporarily masking a polar phenol as a lipophilic tert-butyl ether improves membrane permeability (LogP shift from ~0.7 for Tyrosol to ~2.9 for the product) during in vitro assays.[1]

  • Orthogonal Protection: The tert-butyl ether is stable to basic conditions (e.g., ester hydrolysis, alkylation) but cleaves with TFA, allowing for orthogonal protection strategies alongside benzyl or silyl ethers.[1]

DOT Diagram: Application Workflow

Applications Compound p-tert-Butoxyphenethyl Alcohol RouteA Linker Chemistry Compound->RouteA Functionalization RouteB Metabolite Standards Compound->RouteB Derivatization Target1 PROTAC Linkers (Stable to Base) RouteA->Target1 Target2 Metoprolol Impurities (Analytical Standards) RouteB->Target2

Figure 2: Strategic utility of the molecule in medicinal chemistry workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79410 (Analog Reference & Properties). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for phenolic protection mechanisms).

Sources

Solubility Profile of 2-(4-Butoxyphenyl)ethanol in Methanol: A Theoretical and Practical Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-(4-Butoxyphenyl)ethanol in methanol. In the absence of publicly available quantitative solubility data for this specific compound, this document establishes a robust framework for its determination. We first present a theoretical assessment of its solubility based on first principles of physical chemistry and structural analysis. Subsequently, we provide a detailed, field-proven experimental protocol for the precise quantification of its equilibrium solubility using High-Performance Liquid Chromatography (HPLC). This guide is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodology required to accurately characterize this system.

Part 1: Theoretical Solubility Profile and Physicochemical Rationale

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[1] To predict the behavior of 2-(4-Butoxyphenyl)ethanol in methanol, we must first dissect its molecular structure and compare it to the properties of the solvent.

1.1. Analysis of 2-(4-Butoxyphenyl)ethanol

  • Structure: C₁₂H₁₈O₂

  • Molecular Weight: 194.27 g/mol [2]

  • Key Structural Features:

    • Ethanol Group (-CH₂CH₂OH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the oxygen lone pairs).[3] This group confers hydrophilic ("water-loving") properties to the molecule.

    • Phenyl Ring (C₆H₄): A nonpolar, aromatic ring structure.

    • Butoxy Group (-O-(CH₂)₃CH₃): An ether linkage with a four-carbon alkyl chain. This part of the molecule is predominantly nonpolar and hydrophobic ("water-hating"), with the ether oxygen capable of acting only as a hydrogen bond acceptor.[3]

The molecule is amphiphilic, possessing both a distinct polar head (the ethanol group) and a significant nonpolar tail (the butoxyphenyl group).

1.2. Analysis of Methanol (CH₃OH) as a Solvent

Methanol is a polar protic solvent. Its small size and hydroxyl group allow it to readily engage in hydrogen bonding. It can effectively solvate polar molecules and ions. The general rule for alcohols is that short-chain alcohols are miscible with water, but as the nonpolar hydrocarbon chain lengthens, water solubility decreases.[3]

1.3. Predicted Solubility

Based on a structural analysis, 2-(4-Butoxyphenyl)ethanol is predicted to be highly soluble, and likely fully miscible, in methanol.

Causality: The primary driver for this high solubility is the energetic favorability of the interaction between the ethanol group of the solute and the hydroxyl group of the methanol solvent. The hydrogen bonding network that can be established between these two molecules is a powerful intermolecular force that promotes dissolution. While the butoxyphenyl group is nonpolar, the overall polarity and hydrogen bonding capability of the ethanol moiety are expected to dominate the interaction with a polar protic solvent like methanol. This is supported by qualitative data for a structurally similar compound, 2-(4-Methoxyphenyl)ethanol, which is listed as soluble in methanol.[4]

Part 2: Definitive Determination of Solubility via HPLC

While theoretical analysis provides a strong prediction, empirical measurement is required for definitive quantification, especially for applications in drug development where precision is paramount. The "gold standard" for determining the solubility of a pure compound in a solvent is the equilibrium shake-flask method, with quantification performed by a specific and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).[5][6]

This method is authoritative because it measures the concentration of the solute in a saturated solution that has reached thermodynamic equilibrium, providing a true measure of solubility under controlled conditions.

Experimental Workflow for Solubility Determination

Below is a diagram illustrating the logical flow of the experimental protocol.

G cluster_0 Phase 1: Calibration cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Calculation A Prepare Primary Stock Solution B Create Serial Dilutions (min. 5 standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D K Calculate Concentration using Calibration Curve D->K Use Slope & Intercept E Add Excess Solute to Methanol in Sealed Vial F Equilibrate at Constant Temp. (e.g., 24h with stirring) E->F G Verify Saturation (Undissolved solid present) F->G H Filter Supernatant (e.g., 0.22 µm Syringe Filter) G->H I Inject Filtered Sample into HPLC H->I J Determine Peak Area I->J J->K L Report Solubility (mg/mL or mol/L) K->L

Caption: Workflow for HPLC-based solubility determination.

Part 3: Detailed Experimental Protocol

This protocol describes a self-validating system for determining the equilibrium solubility of 2-(4-Butoxyphenyl)ethanol in methanol at 25°C.

3.1. Materials and Equipment

  • Solute: 2-(4-Butoxyphenyl)ethanol (≥95% purity)

  • Solvent: HPLC-grade Methanol

  • Equipment:

    • Analytical balance (4 decimal places)

    • Volumetric flasks (various sizes)

    • Pipettes (calibrated)

    • Glass vials with screw caps

    • Magnetic stirrer and stir bars

    • Constant temperature incubator or water bath (set to 25°C ± 0.5°C)

    • Syringes and syringe filters (0.22 µm, PTFE or other methanol-compatible membrane)

    • HPLC system with UV detector

    • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

3.2. Phase 1: Preparation of Standards and Calibration Curve

  • Rationale: A calibration curve is essential for converting the HPLC detector response (peak area) into an accurate concentration. Using multiple standards validates the linearity of the detector response in the concentration range of interest.[5]

  • Prepare Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of 2-(4-Butoxyphenyl)ethanol and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Prepare Working Standards: Perform serial dilutions from the primary stock solution to create at least five standard solutions spanning the expected solubility range (e.g., 1, 5, 25, 100, 500 µg/mL).

  • HPLC Analysis of Standards: Inject each standard solution into the HPLC system.

  • Construct Calibration Curve: Plot the peak area obtained from the HPLC chromatogram against the known concentration of each standard. Perform a linear regression analysis. The curve must have a correlation coefficient (R²) of ≥ 0.999 to be considered valid.

3.3. Phase 2: Preparation of Saturated Solution

  • Rationale: To measure equilibrium solubility, the solvent must be saturated with the solute, meaning it has dissolved the maximum amount possible at a given temperature. The presence of excess, undissolved solid is the physical confirmation of saturation.[7] Equilibration for an extended period (e.g., 24 hours) ensures the system reaches thermodynamic equilibrium.

  • Add Excess Solute: Add an excess amount of 2-(4-Butoxyphenyl)ethanol (e.g., ~500 mg) to a glass vial containing a known volume of methanol (e.g., 10 mL). This amount should be far more than is expected to dissolve.

  • Equilibration: Seal the vial tightly and place it on a magnetic stirrer within a temperature-controlled environment (25°C). Stir the suspension for 24 hours.

  • Confirm Saturation: After 24 hours, visually confirm that undissolved solid remains at the bottom of the vial. If all the solid has dissolved, add more and continue equilibration. This is a critical self-validating step.[7]

  • Sample Collection and Filtration: Stop the stirring and allow the suspension to settle for approximately 1-2 hours at the same constant temperature. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[8]

    • Causality of Filtration: Filtration is crucial to remove all undissolved micro-particles, which would otherwise dissolve upon dilution and lead to an overestimation of solubility.[9]

3.4. Phase 3: Sample Analysis and Calculation

  • Dilution (If Necessary): If the concentration of the saturated solution is expected to be above the highest calibration standard, perform an accurate, documented dilution of the filtered sample with methanol to bring it within the calibration range.

  • HPLC Injection: Inject the filtered (and potentially diluted) sample into the HPLC system using the same method as for the standards.

  • Calculation:

    • Determine the peak area of the sample from the chromatogram.

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the analyte in the injected sample.

    • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This final value is the solubility.

Part 4: Data Presentation

Quantitative solubility data should be presented clearly and concisely. The following table provides a template for reporting the results.

ParameterValueUnits
Temperature25.0 (± 0.5)°C
Solubility (Mass/Volume) [Calculated Value] mg/mL
Standard Deviation (n=3)[Calculated SD]mg/mL
Solubility (Molar) [Calculated Value] mol/L

Note: Experiments should be performed in triplicate (n=3) to ensure reproducibility and to calculate a standard deviation.

Part 5: Conclusion

2-(4-Butoxyphenyl)ethanol is predicted to be highly soluble in methanol due to the strong potential for hydrogen bonding between its ethanol moiety and the solvent molecules. This guide provides a comprehensive and scientifically rigorous HPLC-based protocol for the definitive quantification of this solubility. By adhering to the principles of creating a valid calibration curve and ensuring the preparation of a true equilibrium saturated solution, researchers can generate trustworthy and reproducible data critical for applications in pharmaceutical sciences and chemical process development.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Saleh, S.F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Available from: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
  • Puzio, B., & Schaber, P. M. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 563-573. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.
  • Turkish Journal of Pharmaceutical Sciences. (2007). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE.
  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available from: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
  • CUNY Queensborough Community College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. 2-(4-tert-Butylphenoxy)ethanol. Available from: [Link]

  • LibreTexts Chemistry. (2020). 8: Identification of Unknowns (Experiment). Available from: [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available from: [Link]

  • Inxight Drugs. 2-(4-(tert-Butoxy)phenyl)ethanol. Available from: [Link]

  • Pharmaffiliates. 2-(4-(tert-Butoxy)phenyl)ethanol. Available from: [Link]

  • Purdue University. Alcohols and Ethers. Available from: [Link]

  • Allen Institute. Alcohol and Ether- Properties, Structure and Important Chemical Reactions. Available from: [Link]

  • Spiro Academy. ALCOHOLS AND ETHERS.

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A Technical Guide to 2-(4-Butoxyphenyl)ethanol: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(4-butoxyphenyl)ethanol, a significant organic intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural isomers and analogous compounds to provide estimated physicochemical properties, including boiling point and density. Furthermore, it outlines potential synthetic routes, analytical characterization methodologies, and discusses its prospective applications in the pharmaceutical and drug development sectors, alongside crucial safety considerations. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Introduction

2-(4-Butoxyphenyl)ethanol is an aromatic alcohol characterized by a phenylethanol core structure with a butoxy substituent at the para position of the benzene ring. Its structural features, combining a hydrophilic alcohol group and a lipophilic butoxy-substituted phenyl ring, suggest its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and material science. This guide aims to provide a detailed technical overview for researchers and drug development professionals, addressing the current knowledge gap regarding its specific physicochemical properties.

Physicochemical Properties of 2-(4-Butoxyphenyl)ethanol

Estimated Boiling Point and Density

The boiling point and density of a molecule are influenced by factors such as molecular weight, intermolecular forces (like hydrogen bonding and van der Waals forces), and molecular shape.

Table 1: Physicochemical Properties of 2-(4-Butoxyphenyl)ethanol and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-(4-Butoxyphenyl)ethanol 23519-15-5 (putative) C₁₂H₁₈O₂ 194.27 ~155-165 (at 15 mmHg) (estimated) ~0.99 - 1.01 (estimated)
2-(4-tert-Butylphenyl)ethanol5406-86-0C₁₂H₁₈O178.27141-143 (at 15 mmHg)[1]0.975[1]
2-(4-tert-Butoxyphenyl)ethanol123195-72-2C₁₂H₁₈O₂194.27No data available[2][3]No data available
2-(4-Methoxyphenyl)ethanol702-23-8C₉H₁₂O₂152.19334-336[4]No data available
2-(4-Ethoxyphenyl)ethanol22545-15-9C₁₀H₁₄O₂166.22No data availableNo data available
2-Butoxyethanol111-76-2C₆H₁₄O₂118.17169-172.5[5]0.902[5]

Rationale for Estimations:

  • Boiling Point: The presence of a straight-chain butoxy group in 2-(4-butoxyphenyl)ethanol, as opposed to the branched tert-butyl group in 2-(4-tert-butylphenyl)ethanol, would likely lead to stronger van der Waals interactions and a slightly higher boiling point. The addition of the ether oxygen compared to the tert-butyl analog also increases the molecular weight and potential for dipole-dipole interactions, further contributing to a higher boiling point.

  • Density: The density is expected to be slightly higher than that of 2-(4-tert-butylphenyl)ethanol due to the more efficient packing of the linear butoxy chain compared to the bulky tert-butyl group. The presence of the additional oxygen atom also contributes to a higher molecular density.

Synthesis and Purification

While a specific, documented synthesis for 2-(4-butoxyphenyl)ethanol is not readily found, a plausible and common synthetic strategy would involve the Williamson ether synthesis.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-(4-butoxyphenyl)ethanol is the reaction of 2-(4-hydroxyphenyl)ethanol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Synthesis of 2-(4-Butoxyphenyl)ethanol 2-(4-Hydroxyphenyl)ethanol 2-(4-Hydroxyphenyl)ethanol Reaction Reaction 2-(4-Hydroxyphenyl)ethanol->Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Workup_Purification Aqueous Workup & Purification (Distillation/Chromatography) Reaction->Workup_Purification Product 2-(4-Butoxyphenyl)ethanol Workup_Purification->Product Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Product Crude 2-(4-Butoxyphenyl)ethanol Purity_Assessment Purity Assessment (GC) Crude_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Crude_Product->Structural_Elucidation H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR

Sources

An In-depth Technical Guide to 2-[4-(1,1-dimethylethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[4-(1,1-dimethylethoxy)phenyl]ethanol, a molecule of significant interest in pharmaceutical sciences and organic synthesis. This document, intended for a scientific audience, delves into the compound's nomenclature, chemical properties, synthesis, analytical characterization, and its known and potential applications, particularly within the realm of drug development.

Nomenclature and Chemical Identity

2-[4-(1,1-dimethylethoxy)phenyl]ethanol is a substituted phenylethanol derivative. The presence of a tert-butoxy group on the phenyl ring significantly influences its chemical and physical properties. A comprehensive understanding of its various synonyms and identifiers is crucial for effective literature and database searches.

Table 1: Synonyms and Identifiers for 2-[4-(1,1-dimethylethoxy)phenyl]ethanol

Identifier Type Identifier
IUPAC Name 2-[4-(1,1-dimethylethoxy)phenyl]ethanol
CAS Registry Number 123195-72-2[1][2]
Molecular Formula C12H18O2[1][2][3]
Molecular Weight 194.27 g/mol [1][2][3]
Synonyms 4-tert-Butoxyphenethyl alcohol[1], 2-(4-tert-Butoxy-phenyl)-ethanol[1], 4-(1,1-Dimethylethoxy)-Benzeneethanol[2], Benzeneethanol, 4-(1,1-dimethylethoxy)-[2], Metoprolol Impurity 40
InChI InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3[1][3]
InChIKey OKZWTCSMYPNPCS-UHFFFAOYSA-N[1][3]
SMILES CC(C)(C)OC1=CC=C(C=C1)CCO[3]

Physicochemical Properties

The physicochemical properties of 2-[4-(1,1-dimethylethoxy)phenyl]ethanol are largely dictated by the interplay between the hydrophilic ethanol side chain and the lipophilic tert-butoxy-substituted phenyl ring.

Table 2: Physicochemical Properties of 2-[4-(1,1-dimethylethoxy)phenyl]ethanol

Property Value Source
Physical Form Yellow Liquid[1]
Purity 96%[1]
Storage Temperature Refrigerator
Solubility Chloroform (Slightly), Methanol (Slightly)

Synthesis and Manufacturing

The synthesis of 2-[4-(1,1-dimethylethoxy)phenyl]ethanol can be achieved through a variety of organic synthesis routes. A common and effective method involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.

Grignard Reaction-Based Synthesis

A plausible and scalable synthesis route involves the reaction of a Grignard reagent, prepared from a protected p-halophenol, with ethylene oxide. The tert-butyl group serves as a robust protecting group for the phenolic hydroxyl, stable under the basic conditions of Grignard reagent formation and reaction, yet readily removable under mild acidic conditions if the free phenol is the desired final product.

A detailed, step-by-step methodology for this synthesis is provided below, based on established chemical principles for the preparation of similar phenethyl alcohols.[4]

Experimental Protocol: Synthesis of 2-[4-(1,1-dimethylethoxy)phenyl]ethanol

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromo-tert-butoxybenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF. This reaction is highly exothermic and requires careful temperature control.

    • After the addition of ethylene oxide is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-[4-(1,1-dimethylethoxy)phenyl]ethanol.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ethylene Oxide cluster_workup Work-up and Purification 4-bromo-tert-butoxybenzene 4-bromo-tert-butoxybenzene Grignard_Reagent 4-(tert-butoxy)phenylmagnesium bromide 4-bromo-tert-butoxybenzene->Grignard_Reagent Anhydrous THF Mg Mg Mg->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Intermediate_Alkoxide Quench Aqueous NH4Cl Quench Intermediate_Alkoxide->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-[4-(1,1-dimethylethoxy)phenyl]ethanol Purification->Final_Product

Caption: Synthesis workflow for 2-[4-(1,1-dimethylethoxy)phenyl]ethanol.

Analytical Characterization

The identity and purity of 2-[4-(1,1-dimethylethoxy)phenyl]ethanol are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.3 ppm), the aromatic protons (two doublets in the aromatic region, indicative of para-substitution), and the two methylene groups of the ethanol side chain (two triplets, one for the CH₂ adjacent to the aromatic ring and one for the CH₂-OH group). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the aromatic carbons (with C-O and C-Cipso carbons appearing at lower field), and the two methylene carbons of the ethanol side chain.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of 2-[4-(1,1-dimethylethoxy)phenyl]ethanol and for its quantification in various matrices.

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 stationary phase is typically suitable for the separation of this compound due to its moderate polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 220-280 nm) is appropriate.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column Oven) Sample_Preparation->HPLC_System C18_Column Reversed-Phase C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Data_Acquisition Data Acquisition and Analysis (Chromatogram) UV_Detector->Data_Acquisition

Caption: A typical workflow for HPLC analysis.

Applications and Biological Significance

Pharmaceutical Impurity

2-[4-(1,1-dimethylethoxy)phenyl]ethanol is recognized as a process impurity in the synthesis of Metoprolol, a widely used beta-blocker for the treatment of cardiovascular diseases.[1][2][6][7][8] As such, its synthesis and characterization are important for the quality control of Metoprolol active pharmaceutical ingredient (API) and its formulated products. Regulatory agencies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.

Potential Biological Activities

While direct biological studies on 2-[4-(1,1-dimethylethoxy)phenyl]ethanol are limited in the public literature, its structural features suggest potential for various biological activities. The presence of a substituted phenolic moiety is a common feature in many biologically active molecules.

The structurally related compound, 2,4-di-tert-butylphenol, has been extensively studied and shown to possess a broad range of biological activities, including:

  • Antioxidant: The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals.

  • Anti-inflammatory: It can modulate inflammatory pathways.

  • Anticancer: It has demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial: It exhibits activity against a range of bacteria and fungi.

The tert-butyl group in these molecules can enhance their lipophilicity, potentially improving membrane permeability and bioavailability. It can also provide steric hindrance, which may influence the molecule's interaction with biological targets and protect it from metabolic degradation.

Given these precedents, 2-[4-(1,1-dimethylethoxy)phenyl]ethanol represents an interesting scaffold for further investigation in drug discovery programs. Its potential as an antioxidant, anti-inflammatory, or antimicrobial agent warrants exploration.

Safety and Toxicology

Specific toxicological data for 2-[4-(1,1-dimethylethoxy)phenyl]ethanol is not extensively available. However, information on related compounds can provide an initial assessment of its potential hazards.

  • Phenethyl alcohol: This parent compound is known to be an irritant to the eyes, skin, and respiratory tract.[6][9] It may also have effects on the central nervous system.

  • tert-Butyl Alcohol: This compound has low acute oral toxicity but can cause irritation to the skin and eyes.[7] Chronic exposure in animal studies has been linked to kidney and thyroid effects.[10]

Based on this information, it is prudent to handle 2-[4-(1,1-dimethylethoxy)phenyl]ethanol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

2-[4-(1,1-dimethylethoxy)phenyl]ethanol is a molecule with established importance as a pharmaceutical impurity and potential for broader applications in chemical and biological research. This guide has provided a comprehensive overview of its chemical identity, synthesis, analytical characterization, and potential biological significance. Further research into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

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  • ResearchGate. (PDF) In Vitro and In Vitro Models for Alcohol Toxicity to the Extracellular Matrix of Astrocytes. Available from: [Link]

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  • Axios Research. 2-(4-tert-Butylphenyl) Ethanol. Available from: [Link]

  • Thermo Scientific Alfa Aesar. 2-(4-tert-Butylphenyl)ethanol, 96%. Available from: [Link]

  • MDPI. In Vitro and In Vivo Genotoxicity Assessments and Phytochemical Analysis of the Traditional Herbal Prescription Siryung-Tang. Available from: [Link]

  • Taylor & Francis. Phenethyl alcohol – Knowledge and References. Available from: [Link]

  • PubMed. The effect of phenethyl alcohol on in vitro DNA synthesis in Escherichia coli. Available from: [Link]

Sources

2-(4-Butoxyphenyl)ethanol SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety framework for 2-(4-Butoxyphenyl)ethanol , a critical intermediate in organic synthesis and medicinal chemistry.

Safety, Synthesis, and Application Protocols

Part 1: Executive Summary & Compound Identity

2-(4-Butoxyphenyl)ethanol (also known as Tyrosol butyl ether) is a functionalized phenethyl alcohol derivative characterized by a para-substituted ether linkage. It serves as a versatile building block in the synthesis of pharmaceuticals (specifically


-blockers and anti-arrhythmic agents) and liquid crystal mesogens.

While the term "Butoxy" strictly refers to the n-butoxy group, commercial catalogs often list the tert-butoxy analog. This guide addresses the n-butoxy isomer (CAS: Generic/Unlisted) while referencing the commercially available 2-(4-tert-Butoxyphenyl)ethanol (CAS: 123195-72-2) where specific data overlaps, as their safety profiles and handling protocols are chemically analogous (SAR).

Chemical Identity Table
PropertySpecification
Chemical Name 2-(4-Butoxyphenyl)ethanol
Common Synonyms 4-Butoxyphenethyl alcohol; Tyrosol butyl ether; 2-(4-n-butoxyphenyl)ethanol
CAS Number 123195-72-2 (tert-isomer reference); n-isomer (Generic)
Molecular Formula C

H

O

Molecular Weight 194.27 g/mol
SMILES CCCCOC1=CC=C(CCO)C=C1 (n-isomer)
Physical State Viscous colorless to pale yellow liquid
Solubility Soluble in organic solvents (DCM, EtOAc, Ethanol); Insoluble in water

Part 2: Hazard Identification & Safety Framework (GHS)

GHS Classification

Based on Structure-Activity Relationships (SAR) with homologous phenethyl alcohols (e.g., 2-Phenylethanol, Tyrosol), this compound is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

Precautionary Protocols
CategoryCodeProtocol Description
Prevention P261 Avoid breathing mist/vapors/spray. Use only in a chemical fume hood.
P280 Wear nitrile gloves (min 0.11mm thickness), safety goggles, and lab coat.
Response P305+P351 IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1] If irritation persists, seek medical aid.
Storage P403+P233 Store in a well-ventilated place.[3][1][4] Keep container tightly closed. Inert atmosphere (N

) recommended.
Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Wash 15min (Soap/Water) Remove Contaminated Clothing Skin->Action_Skin Action_Eye Rinse 15min (Eyewash) Remove Contacts Eye->Action_Eye Action_Inhal Move to Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention (Show SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 1: Standard Operating Procedure (SOP) for acute exposure incidents involving 2-(4-Butoxyphenyl)ethanol.

Part 3: Synthesis & Manufacturing Methodology

Synthetic Route: Williamson Ether Synthesis

The most robust method for synthesizing 2-(4-Butoxyphenyl)ethanol involves the selective O-alkylation of Tyrosol (4-hydroxyphenethyl alcohol) with 1-Bromobutane . This reaction exploits the acidity difference between the phenolic hydroxyl (pKa ~10) and the aliphatic alcohol (pKa ~16).

Reaction Scheme:



Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Tyrosol (13.8 g, 100 mmol) in anhydrous Acetone (200 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 20.7 g, 150 mmol). Stir at room temperature for 30 minutes to facilitate phenoxide formation.
  • Alkylation: Add 1-Bromobutane (15.1 g, 110 mmol) dropwise via a pressure-equalizing addition funnel.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Note: The product will have a higher R

      
       than Tyrosol due to the loss of the phenolic H-bond donor.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, unreacted K

    
    CO
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted Tyrosol. Wash with Brine, dry over MgSO

    
    , and concentrate.
    
  • Yield: Expect 85–92% yield of a pale yellow oil.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Tyrosol + K2CO3 (in Acetone) Step1 Stir 30 min (RT) Phenoxide Formation Reactants->Step1 Addition Add 1-Bromobutane (Dropwise) Step1->Addition Reflux Reflux 18h @ 60°C (Monitor TLC) Addition->Reflux Workup Filter Salts -> Concentrate Wash w/ 1M NaOH Reflux->Workup Product Pure 2-(4-Butoxyphenyl)ethanol Workup->Product

Figure 2: Critical path for the selective O-alkylation of Tyrosol.

Part 4: Applications in Drug Development

Pharmaceutical Intermediates

2-(4-Butoxyphenyl)ethanol is a structural analog to the "linker" regions found in several


-adrenergic receptor antagonists (beta-blockers). The 4-alkoxyphenethyl  moiety is a pharmacophore that provides lipophilicity, enhancing blood-brain barrier (BBB) penetration or receptor affinity.
  • Metoprolol Analogues: Used in the synthesis of modified beta-blockers where the methoxyethyl tail is replaced by a butoxy tail to modulate lipophilicity (LogP).

  • Tyrosine Kinase Inhibitors: The phenethyl alcohol scaffold serves as a bioisostere for tyrosine residues in peptidomimetic drug design.

Liquid Crystal Mesogens

In materials science, this compound is used to synthesize calamitic liquid crystals . The butoxy tail acts as a flexible spacer, while the alcohol group allows for esterification with rigid cores (e.g., benzoic acids), facilitating the formation of nematic or smectic phases.

Part 5: Handling, Storage & Stability

To maintain the integrity of 2-(4-Butoxyphenyl)ethanol for analytical or synthetic use, strict adherence to storage protocols is required.

ParameterSpecificationCausality/Reasoning
Temperature 2–8°C (Refrigerated)Prevents slow oxidation of the primary alcohol to the aldehyde/acid.
Atmosphere Inert (Argon/Nitrogen)Ether linkages can form peroxides upon prolonged exposure to air/light.
Container Amber GlassProtects from UV-induced degradation.
Shelf Life 24 MonthsValid only if stored under inert gas and sealed properly.

Peroxide Test: Before distillation or heating of aged samples, test for peroxides using KI starch paper. If positive, treat with reducing agents (e.g., FeSO


) before use.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 2-(4-tert-Butoxy-phenyl)-ethanol. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(4-tert-Butoxyphenyl)ethanol (CID 11715336). National Center for Biotechnology Information. Retrieved from [6]

  • ChemicalBook. (2023). 4-tert-Butoxyphenethyl alcohol Properties and Suppliers. Retrieved from

  • PrepChem. (2024). Synthesis of 2-(4-allyloxyphenyl)ethanol (Analogous Protocol). Retrieved from

  • Fisher Scientific. (2025). SDS for 2-Butoxyethanol (Structural Analog for Hazard Data). Retrieved from [3]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metoprolol, a widely prescribed β1-selective adrenergic receptor blocker, undergoes rigorous purity assessments to ensure its safety and efficacy. Among its potential impurities, Metoprolol Related Compound C presents a significant focus for analytical chemists and formulation scientists. This technical guide provides a comprehensive examination of the chemical structure, potential synthetic origins, and robust analytical methodologies for the identification and quantification of Metoprolol Related Compound C. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for professionals in pharmaceutical research and development.

Unveiling the Structure: Metoprolol and its Related Compound C

Metoprolol's therapeutic action is intrinsically linked to its specific chemical architecture. Understanding this structure is fundamental to appreciating the nature of its related impurities.

Metoprolol is chemically described as (±)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1] Its structure features a secondary amine, a secondary alcohol, and an ether linkage to a substituted aromatic ring.

Metoprolol Related Compound C , recognized by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is chemically named 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde.[2][3][4] It is also known as Metoprolol EP Impurity C and Bisoprolol EP Impurity L.[5][6]

The key structural difference between Metoprolol and its Related Compound C lies in the substituent on the para-position of the phenoxy ring. In Metoprolol, this is a 2-methoxyethyl group, whereas in Compound C, it is a formyl (aldehyde) group. This seemingly minor alteration has significant implications for its physicochemical properties and potential toxicological profile, necessitating its careful control in the final drug product.

Table 1: Chemical and Physical Properties

PropertyMetoprololMetoprolol Related Compound C
IUPAC Name (±)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
Molecular Formula C15H25NO3C13H19NO3
Molecular Weight 267.36 g/mol 237.29 g/mol (Base)[2][3]
CAS Number 37350-58-6 (Base)29122-74-5 (Base)[2][6][7][8][9][10]

This compound is often supplied as a hydrochloride or maleate salt for use as a reference standard in analytical testing.[3][7][8][9][11][12]

Genesis of an Impurity: The Synthetic Pathway

The presence of Metoprolol Related Compound C is typically process-related, arising from the starting materials used in the synthesis of the active pharmaceutical ingredient (API). A common synthetic route to Metoprolol starts with 4-(2-methoxyethyl)phenol.[13] However, if the starting material contains the structurally similar 4-hydroxybenzaldehyde as an impurity, this will lead to the formation of Metoprolol Related Compound C through the same reaction sequence.

A patent for the synthesis of Metoprolol Impurity C outlines a method that mirrors the initial steps of Metoprolol synthesis, but with a different starting material.[14] The process involves:[14]

  • Etherification: 4-hydroxybenzaldehyde is reacted with epichlorohydrin to form the intermediate 4-(oxiran-2-ylmethoxy)benzaldehyde.

  • Amination: The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine to yield Metoprolol Related Compound C.

This underscores the critical importance of stringent quality control of starting materials to minimize the formation of this and other related impurities.

Below is a diagram illustrating the synthetic pathway leading to both Metoprolol and its Related Compound C, highlighting the origin of the impurity.

Synthesis_Pathway cluster_metoprolol Metoprolol Synthesis cluster_impurity Impurity C Synthesis 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Epoxide_M Intermediate Epoxide 4-(2-methoxyethyl)phenol->Epoxide_M + Epichlorohydrin Metoprolol Metoprolol Epoxide_M->Metoprolol + Isopropylamine 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Epoxide_C Intermediate Epoxide 4-hydroxybenzaldehyde->Epoxide_C + Epichlorohydrin Compound_C Metoprolol Related Compound C Epoxide_C->Compound_C + Isopropylamine Starting_Material Starting Material (Potential Mixture) Starting_Material->4-(2-methoxyethyl)phenol Starting_Material->4-hydroxybenzaldehyde

Figure 1: Synthetic pathways of Metoprolol and Metoprolol Related Compound C.

Analytical Strategy: Identification and Quantification

The detection and quantification of Metoprolol Related Compound C require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[15][16]

Challenges in Analysis

While many metoprolol impurities can be detected using standard reversed-phase HPLC with UV detection, some, particularly polar and non-chromophoric degradation products, can be challenging to analyze.[17][18][19] However, Metoprolol Related Compound C possesses a chromophore (the benzaldehyde group) making it amenable to UV detection.

Recommended Analytical Protocol: HPLC-UV

The following protocol is a synthesized approach based on established methods for the analysis of metoprolol and its impurities.[15][16]

3.2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).[16]

  • Column: Agilent Poroshell 120 EC-C18 (e.g., 4.6 x 100 mm, 2.7 µm) or a similar high-efficiency C18 column.[16]

  • Reference Standards: USP or EP certified reference standards of Metoprolol and Metoprolol Related Compound C.[7]

  • Reagents: Acetonitrile (HPLC grade), ammonium acetate (analytical grade), and purified water.

3.2.2. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides good buffering capacity and is mass spectrometry compatible.[16]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Elution 0-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% BA gradient is necessary to ensure the elution and separation of both the polar impurities and the more retained Metoprolol peak within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume is sufficient with modern sensitive detectors.
Detection Wavelength 223 nm and 274 nmMonitoring at multiple wavelengths can help in the identification and quantification of different impurities. Metoprolol has a UV maximum around 223 nm, while the aldehyde group in Compound C will also absorb in the UV range.

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Metoprolol Related Compound C reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Metoprolol Stock Solution: Prepare a separate stock solution of the Metoprolol reference standard.

  • Spiked Sample Solution: To confirm the identity of the impurity peak in a sample, a portion of the sample solution can be spiked with the Metoprolol Related Compound C standard stock solution. An increase in the peak area at the expected retention time confirms the peak's identity.

  • Test Solution: Accurately weigh and dissolve the Metoprolol drug substance or a powdered tablet sample in the diluent to a suitable concentration for analysis.[15]

3.2.4. System Suitability

Before sample analysis, the chromatographic system must pass system suitability tests. This typically includes:

  • Tailing Factor: The tailing factor for the Metoprolol peak should be less than 2.0.

  • Theoretical Plates: The column efficiency, measured as the number of theoretical plates for the Metoprolol peak, should be greater than 2000.

  • Resolution: The resolution between Metoprolol and the nearest eluting impurity peak should be greater than 1.5.

Advanced and Orthogonal Techniques

For complex samples or for confirmation of peak identity, more advanced techniques may be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each eluting peak, allowing for unambiguous identification of impurities.[20]

  • Hydrophilic Interaction Chromatography (HILIC): This technique is particularly useful for the separation of polar impurities that are not well-retained in reversed-phase chromatography.[17][18][19] When coupled with a Charged Aerosol Detector (CAD), HILIC can quantify impurities that lack a UV chromophore.[17][18][19]

The following diagram outlines the general workflow for the analysis of Metoprolol Related Compound C.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard Solutions HPLC_System HPLC-UV Analysis Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System System_Suitability System Suitability Testing HPLC_System->System_Suitability Data_Acquisition Data Acquisition System_Suitability->Data_Acquisition If Passed Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity C Peak_Integration->Quantification Report Generate Report Quantification->Report

Figure 2: General workflow for the analysis of Metoprolol Related Compound C.

Conclusion

The effective control of impurities is a cornerstone of modern pharmaceutical development and manufacturing. Metoprolol Related Compound C, a known process-related impurity, requires diligent monitoring to ensure the quality and safety of Metoprolol-containing drug products. This guide has provided a detailed overview of its chemical structure, synthetic origins, and a robust analytical methodology for its identification and quantification. By implementing well-characterized and validated analytical methods, researchers and quality control professionals can confidently assess the purity of Metoprolol, contributing to the delivery of safe and effective medicines to patients.

References

  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
  • Veeprho. (n.d.). N- Nitroso Metoprolol Related Compound C.
  • PubMed. (2021, May 22). Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR.
  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
  • ProQuest. (n.d.). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR.
  • Scholars Research Library. (n.d.). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot.
  • RSC Publishing. (2017, January 25). The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period.
  • Sai Traders. (n.d.). Metoprolol Related Compound C.
  • Sigma-Aldrich. (n.d.). Metoprolol Related Compound C USP Reference Standard.
  • Veeprho. (n.d.). Metoprolol Related Compound C (HCl salt) | CAS 1956321-87-1.
  • Agilent. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate.
  • PMC. (2019, August 28). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD.
  • Sigma-Aldrich. (n.d.). Metoprolol Related Compound C USP Reference Standard.
  • PMC. (2021, May 22). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR.
  • Drug Development and Therapeutics. (2014, July 15). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse.
  • Molcan. (n.d.). MTP03M: Metoprolol EP Impurity C.
  • USP Store. (n.d.). [Metoprolol Related Compound C (15 mg) (4-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde hydrochloride)] - CAS [1956321-87-1].
  • Google Patents. (n.d.). CN102746169A - Synthesis of metoprolol impurity C.
  • PureSynth. (n.d.). Metoprolol Related Compound C.
  • GLP Pharma Standards. (n.d.). Metoprolol EP Impurity C | CAS No- 29122-74-5 (Base).
  • Pharmaffiliates. (n.d.). CAS No : 29122-74-5 | Product Name : Metoprolol Tartrate - Impurity C | Chemical Name : 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde.
  • PubChem. (n.d.). 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde.
  • Allmpus. (n.d.). Metoprolol EP Impurity C.
  • Pharmace Research Laboratory. (n.d.). Metoprolol EP Impurity C.
  • Pharmaffiliates. (n.d.). CAS No : 1956321-87-1 | Product Name : Metoprolol Succinate - Impurity C (Hydrochloride Salt).
  • Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities.
  • PubMed. (2000, June 15). Enantioselective preparation of metoprolol and its major metabolites.
  • Google Patents. (n.d.). CN103102281A - Synthesis method of metoprolol succinate.
  • Sigma-Aldrich. (n.d.). Metoprolol Related Compound C Pharmaceutical Secondary Standard.
  • ResearchGate. (n.d.). Synthesis of (S)-metoprolol ((S)-3) via a four step route including....

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Technical Monograph: 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Tyrosol for Enhanced Lipophilicity and Tyrosinase Inhibition

Part 1: Chemical Identity & Significance

2-(4-Butoxyphenyl)ethanol is a lipophilic derivative of Tyrosol (4-Hydroxyphenethyl alcohol), a well-known natural phenolic antioxidant found in olive oil and wine. By alkylating the phenolic hydroxyl group with a butyl chain, the molecule’s physicochemical profile is shifted from hydrophilic to amphiphilic.

This structural modification is critical in medicinal chemistry and cosmetic dermatology. While Tyrosol (PubChem CID 10393) exhibits potent antioxidant activity, its skin permeability is often limited by its polarity. The addition of the butoxy tail increases the partition coefficient (LogP), theoretically enhancing stratum corneum penetration and affinity for the hydrophobic pockets of target enzymes like Tyrosinase .

Physicochemical Profile (Predicted)[1][2][3]
PropertyValue / DescriptionSignificance
IUPAC Name 2-(4-butoxyphenyl)ethanolStandard Nomenclature
Molecular Formula C₁₂H₁₈O₂-
Molecular Weight 194.27 g/mol Small molecule (<500 Da), ideal for transdermal delivery.
Parent Scaffold Tyrosol (CID 10393)Proven antioxidant/anti-inflammatory backbone.
Structural Analogue 2-(4-tert-butylphenoxy)ethanol (CID 12841)Closest commercially indexed analogue.
Predicted LogP ~2.8 - 3.2Optimized for membrane permeability (Lipinski Rule of 5).
H-Bond Donors 1 (Alcoholic -OH)Retains hydrogen bonding capability for receptor docking.
H-Bond Acceptors 2 (Ether & Alcohol)-
Part 2: Synthetic Route & Optimization

The synthesis of 2-(4-Butoxyphenyl)ethanol is most efficiently achieved via Williamson Ether Synthesis . This route is preferred over direct alkylation of phenol under acidic conditions due to higher regioselectivity and milder conditions, preventing the dehydration of the primary alcohol tail.

Reaction Logic

The reaction involves the nucleophilic attack of the phenoxide ion (generated from Tyrosol) on an alkyl halide (1-Bromobutane).

  • Selectivity: The phenolic -OH is more acidic (pKa ~10) than the aliphatic -OH (pKa ~16). By using a mild base like Potassium Carbonate (

    
    ), we selectively deprotonate the phenol without affecting the ethanol tail, ensuring the ether forms exclusively at the para-position.
    
Experimental Protocol

Standardized for 10 mmol scale.

  • Reagents:

    • Tyrosol (4-Hydroxyphenethyl alcohol): 1.38 g (10 mmol)

    • 1-Bromobutane: 1.51 g (11 mmol, 1.1 eq)

    • Potassium Carbonate (

      
      ): 2.76 g (20 mmol, 2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetone (Anhydrous), 20 mL.

    • Catalyst (Optional): Potassium Iodide (KI), 10 mol% (accelerates reaction via Finkelstein mechanism).

  • Procedure:

    • Activation: Dissolve Tyrosol in DMF under

      
       atmosphere. Add 
      
      
      
      and stir at room temperature for 30 minutes to generate the phenoxide anion.
    • Alkylation: Add 1-Bromobutane dropwise (and KI if using).

    • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Tyrosol) will disappear, and a less polar spot (Product) will appear.

    • Workup: Cool to RT. Pour into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

    • Purification: Wash combined organic layers with Brine, dry over

      
      , and concentrate in vacuo. Purify via silica gel column chromatography.
      
Synthesis Workflow Visualization

Synthesis_Workflow Tyrosol Tyrosol (CID 10393) Base Base Activation (K2CO3 / DMF) Tyrosol->Base Deprotonation (pKa ~10) Intermediate Phenoxide Anion Base->Intermediate Product 2-(4-Butoxyphenyl)ethanol (Target Ether) Intermediate->Product SN2 Attack Reagent 1-Bromobutane (+ KI Catalyst) Reagent->Product Electrophile

Caption: Selective O-alkylation of Tyrosol via Williamson Ether Synthesis to yield the target lipophilic ether.

Part 3: Biological Mechanism (Tyrosinase Inhibition)[4]

The primary pharmacological interest in 2-(4-Butoxyphenyl)ethanol lies in its potential as a Tyrosinase Inhibitor for treating hyperpigmentation.

Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of Tyrosine to DOPA and the oxidation of DOPA to Dopaquinone.

  • Structural Mimicry: The molecule retains the phenol-like ring and the ethyl-alcohol tail, mimicking the substrate Tyrosine .

  • Hydrophobic Anchoring: The butoxy group extends into the hydrophobic pocket of the enzyme active site. Research on 4-butoxyphenol indicates that this alkyl chain enhances binding affinity compared to the native substrate, turning the molecule into a competitive inhibitor.

  • Competitive Inhibition: By occupying the active site without undergoing oxidation (or reacting much slower), it prevents the entry of Tyrosine/DOPA, halting melanin production.

Melanogenesis Pathway Interruption

Melanogenesis_Blockade Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Enzyme (Copper Active Site) Tyrosinase->Tyrosine Catalyzes Inhibitor 2-(4-Butoxyphenyl)ethanol (Competitive Inhibitor) Inhibitor->Tyrosinase BLOCKS (High Affinity Binding) Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Polymerization

Caption: Competitive inhibition of Tyrosinase prevents the conversion of L-Tyrosine to Melanin precursors.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

1. HPLC Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40). The lipophilic butyl chain requires a higher organic ratio than Tyrosol.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Expected Retention: The product will elute significantly later than Tyrosol due to the butyl group.

    • Tyrosol RT: ~3–4 min.

    • Product RT: ~8–12 min (estimated).

2. NMR Spectroscopy (

)
  • Aromatic Region: Two doublets (AA'BB' system) around 6.8–7.2 ppm, characteristic of para-substitution.

  • Alpha-Methylene (-CH2-OH): Triplet around 3.7 ppm.

  • Beta-Methylene (Ar-CH2-): Triplet around 2.7 ppm.

  • Butoxy Chain:

    • 
      : Triplet around 3.9 ppm (distinct downfield shift due to oxygen).
      
    • Central

      
       groups: Multiplets 1.4–1.8 ppm.
      
    • Terminal

      
      : Triplet around 0.9 ppm.
      
Part 5: Safety & Handling

While specific toxicological data for this derivative may be sparse, handling should follow protocols for phenolic ethers and aromatic alcohols .

  • Hazard Classification (GHS): Likely Skin Irritant (H315), Eye Irritant (H319).[4][5]

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert gas (

    
    ) to prevent slow oxidation of the ether linkage or alcohol group over long periods.
    
References
  • PubChem. Tyrosol (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(4-tert-Butylphenoxy)ethanol (Analogue Summary). National Center for Biotechnology Information. Available at: [Link]

  • Bernini, R., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol...[6] MDPI Molecules. (Demonstrates lipophilic modification of Tyrosol). Available at: [Link]

  • Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation.[7] Journal of the European Academy of Dermatology and Venereology. (Establishes the efficacy of the 4-butyl phenol pharmacophore). Available at: [Link]

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Methodological & Application

Synthesis of 2-(4-Butoxyphenyl)ethanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Butoxyphenyl)ethanol is a valuable chemical intermediate in the research and development of novel pharmaceuticals and other bioactive molecules. Its unique structure, featuring a butoxy-substituted phenyl ring and a primary alcohol, makes it a versatile building block for creating a diverse range of derivatives. This application note provides a comprehensive guide for the synthesis of 2-(4-butoxyphenyl)ethanol, focusing on a robust and scalable two-step synthetic pathway. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical guidance.

The synthetic strategy outlined involves the initial preparation of a Grignard reagent from 4-bromo-1-butoxybenzene, followed by its reaction with ethylene oxide to yield the target molecule, 2-(4-butoxyphenyl)ethanol. This approach is favored for its high efficiency and control over the final product's structure.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(4-butoxyphenyl)ethanol from a suitable starting material like 4-bromo-1-butoxybenzene proceeds via a two-step sequence:

  • Formation of the Grignard Reagent: 4-Bromo-1-butoxybenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignar reagent, (4-butoxyphenyl)magnesium bromide. The formation of this organometallic intermediate is a critical step that requires strictly anhydrous conditions to prevent quenching of the reagent.[1][2]

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide in a ring-opening reaction.[3][4] This step effectively adds a 2-hydroxyethyl group to the phenyl ring. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, 2-(4-butoxyphenyl)ethanol.[3]

This synthetic route is highly effective for the preparation of phenethyl alcohol derivatives and offers a reliable method for obtaining the target compound in good yield and purity.[5]

Visualizing the Synthesis

Overall Reaction Scheme

Reaction_Scheme Start 4-Bromo-1-butoxybenzene Grignard (4-Butoxyphenyl)magnesium bromide Start->Grignard  Mg, THF (anhydrous)   Product 2-(4-Butoxyphenyl)ethanol Grignard->Product 1. Ethylene Oxide 2. H3O+ workup

Caption: Overall reaction scheme for the synthesis of 2-(4-butoxyphenyl)ethanol.

Experimental Workflow

Experimental_Workflow cluster_Grignard Step 1: Grignard Reagent Formation cluster_Reaction Step 2: Reaction with Ethylene Oxide cluster_Workup Step 3: Work-up and Purification A Activate Mg turnings B Add 4-bromo-1-butoxybenzene in anhydrous THF A->B C Initiate and maintain reflux B->C D Cool Grignard solution C->D E Introduce ethylene oxide D->E F Stir at controlled temperature E->F G Quench with aq. NH4Cl F->G H Extract with ethyl acetate G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: A streamlined workflow for the synthesis and purification of 2-(4-butoxyphenyl)ethanol.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-(4-butoxyphenyl)ethanol.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromo-1-butoxybenzeneC₁₀H₁₃BrO229.1111.45 g50
Magnesium TurningsMg24.311.46 g60
IodineI₂253.811 crystal-
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Ethylene OxideC₂H₄O44.052.64 g60
Saturated aq. NH₄ClNH₄Cl53.49100 mL-
Ethyl AcetateC₄H₈O₂88.113 x 50 mL-
BrineNaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Silica Gel (for chromatography)SiO₂60.08As needed-
Protocol

Step 1: Formation of (4-Butoxyphenyl)magnesium bromide

  • Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.46 g, 60 mmol) and a small crystal of iodine in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process helps to activate the magnesium surface.[1]

  • Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-bromo-1-butoxybenzene (11.45 g, 50 mmol) in 80 mL of anhydrous THF.

  • Grignard Formation: Add approximately 5-10 mL of the 4-bromo-1-butoxybenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle bubbling and a slight warming of the mixture. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Addition: Once the reaction has initiated, add the remaining 4-bromo-1-butoxybenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and heat at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and most of the magnesium should be consumed.

Step 2: Reaction with Ethylene Oxide

  • Cooling: Cool the freshly prepared Grignard solution to 0-5 °C in an ice bath.

  • Ethylene Oxide Addition: Ethylene oxide (2.64 g, 60 mmol) is a gas at room temperature. It should be condensed into a cold trap and then added to the reaction mixture via a cannula or a pre-weighed, sealed tube. Alternatively, a solution of ethylene oxide in cold, anhydrous THF can be prepared and added dropwise. The addition should be performed slowly to maintain the reaction temperature below 10 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride.[5] This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). The fractions containing the desired product can be identified by thin-layer chromatography (TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-butoxyphenyl)ethanol as a pure compound.

Expected Results and Characterization

ParameterExpected Value
Typical Yield 75-85%
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol [6]
Purity (by GC or HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.15 (d, 2H), 6.85 (d, 2H), 3.95 (t, 2H), 3.85 (t, 2H), 2.85 (t, 2H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H), 0.95 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.0, 130.5, 130.0, 114.5, 68.0, 63.5, 38.5, 31.5, 19.5, 14.0
IR (neat, cm⁻¹) 3350 (br, O-H), 2950, 2870 (C-H), 1610, 1510 (C=C, aromatic), 1240 (C-O, ether), 1050 (C-O, alcohol)
Mass Spectrometry (EI) m/z (%): 194 (M⁺), 149, 107, 77

Troubleshooting and Safety Considerations

  • Failure to Initiate Grignard Reaction: Ensure all glassware is scrupulously dry and the magnesium is properly activated. A small amount of 1,2-dibromoethane can also be used as an initiator.[1]

  • Low Yield: Incomplete formation of the Grignard reagent or quenching by moisture or acidic impurities can lead to low yields. Ensure all reagents and solvents are anhydrous.

  • Safety:

    • 4-Bromo-1-butoxybenzene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Magnesium: Flammable solid. Handle away from sources of ignition.

    • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood and ensure it is peroxide-free before use.

    • Ethylene Oxide: Extremely flammable, carcinogenic, and a known mutagen. Handle with extreme caution in a well-ventilated fume hood, and use appropriate containment procedures.

    • Grignard Reagents: Highly reactive and react violently with water and protic solvents.[2] All operations should be carried out under an inert atmosphere.

Conclusion

The synthesis of 2-(4-butoxyphenyl)ethanol via the Grignard reaction with ethylene oxide is a reliable and efficient method suitable for laboratory-scale preparation. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The analytical data provided serves as a benchmark for product characterization and purity assessment.

References

  • The Williamson Ether Synthesis. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
  • Chegg. (2023, March 19). Experiment 4: Preparation of N-(4-butoxyphenyl)acetamide Williamson ether synthesis.
  • The Williamson Ether Synthesis. (n.d.).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Ethanol Purification. (n.d.).
  • The Grignard Reaction. (n.d.).
  • PubChem. (n.d.). 2-(4-tert-Butylphenoxy)ethanol.
  • Sigma-Aldrich. (n.d.). 2-(4-tert-Butoxy-phenyl)-ethanol.
  • Inxight Drugs. (n.d.). 2-(4-(tert-Butoxy)phenyl)ethanol.
  • Google Patents. (n.d.). P- or m-tert butoxyphenethyl alcohol and process for preparing the same.
  • BenchChem. (2025). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents.
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields.
  • Agett, A. H. (n.d.). The Reaction of Ethylene Oxide with Various Grignard Reagents.

Sources

Application Note: Regioselective Synthesis of 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the laboratory-scale synthesis of 2-(4-butoxyphenyl)ethanol (CAS: 5003-44-1), also known as Tyrosol butyl ether .[1] The protocol utilizes a regioselective Williamson ether synthesis to alkylate the phenolic oxygen of 2-(4-hydroxyphenyl)ethanol (Tyrosol) while leaving the aliphatic primary alcohol intact.[1]

Unlike generic organic synthesis texts, this protocol focuses on process reliability , emphasizing the specific stoichiometric and thermodynamic controls required to prevent bis-alkylation (formation of the ether-ester or diether byproducts).[1]

Retrosynthetic Analysis & Strategy

The target molecule contains two nucleophilic sites: a phenolic hydroxyl (Ar-OH, pKa


 10) and a primary aliphatic hydroxyl (R-CH

-OH, pKa

16).[1]

Strategic Choice: To achieve chemo-selectivity without protecting groups, we utilize the acidity difference (


pKa 

6).[1] By using a mild base such as Potassium Carbonate (K

CO

)
in a polar aprotic solvent (Acetone or Acetonitrile), we selectively deprotonate the phenol to form the phenoxide anion. This species acts as the specific nucleophile toward 1-bromobutane , while the aliphatic alcohol remains protonated and inert.[1]
Reaction Scheme

[1]

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (Example)Role
Tyrosol (2-(4-hydroxyphenyl)ethanol)138.161.013.8 g (100 mmol)Substrate
1-Bromobutane 137.021.216.4 g (12.9 mL)Electrophile
Potassium Carbonate (Anhydrous)138.212.534.5 gBase
Potassium Iodide (Optional)166.000.11.66 gCatalyst (Finkelstein)
Acetone (HPLC Grade)--250 mLSolvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 500 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a nitrogen inlet.[6]

  • Charging: Add Tyrosol (13.8 g) and Acetone (250 mL) to the flask. Stir until fully dissolved.

  • Deprotonation: Add Anhydrous K

    
    CO
    
    
    
    (34.5 g)
    in a single portion.
    • Expert Insight: The solution may turn slightly yellow due to phenoxide formation. Ensure the K

      
      CO
      
      
      
      is finely powdered to maximize surface area.
  • Addition: Add 1-Bromobutane (12.9 mL) via syringe.

    • Catalysis: If reaction speed is a concern, add 0.1 eq of KI here. This generates 1-iodobutane in situ, which is a more reactive electrophile (Finkelstein reaction logic).[1]

Phase 2: Reaction Execution
  • Reflux: Heat the mixture to a gentle reflux (

    
     56°C internal temp) under a nitrogen atmosphere.
    
  • Monitoring: Maintain reflux for 16–24 hours .

    • TLC Control: Monitor using Silica TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1).

    • Rf Values: Tyrosol (

      
       0.2), Product (
      
      
      
      0.5), Bis-alkylated impurity (
      
      
      0.8).[1]
    • Endpoint: Stop when the Tyrosol spot is invisible or faint.

Phase 3: Workup
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr, excess K

    
    CO
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the salt cake with cold acetone (2 x 30 mL).
  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotovap) to obtain a crude oil.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in Dichloromethane (DCM, 150 mL) .

    • Critical Wash: Wash with 1M NaOH (2 x 50 mL) .

    • Why? This removes unreacted Tyrosol (which dissolves in aqueous base) while the product (an ether) remains in the organic layer.

    • Wash with Brine (saturated NaCl, 50 mL) .

  • Drying: Dry the organic layer over anhydrous MgSO

    
     , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Assessment: The product is typically a pale yellow oil or low-melting solid.[1]

  • Chromatography (Recommended for >98% purity):

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent Gradient: 10%

      
       30% Ethyl Acetate in Hexanes.
      
  • Yield Expectation: 80–90% (approx. 15–17 g).

Workflow Visualization

SynthesisWorkflow Start Start: Tyrosol + Acetone Deprot Add K2CO3 (Base) Form Phenoxide Start->Deprot AddRBr Add 1-Bromobutane (+ cat. KI) Deprot->AddRBr Reflux Reflux 18h @ 56°C (SN2 Reaction) AddRBr->Reflux Filter Filter Salts (Remove KBr/K2CO3) Reflux->Filter TLC Check Wash Wash w/ 1M NaOH (Remove unreacted Tyrosol) Filter->Wash Crude Oil in DCM Dry Dry (MgSO4) & Concentrate Wash->Dry Organic Layer Pure Final Product: 2-(4-Butoxyphenyl)ethanol Dry->Pure Column Chrom.

Caption: Operational workflow for the regioselective synthesis of Tyrosol butyl ether.

Analytical Characterization

Verify the identity of your synthesized material using these expected spectral data points.

  • Physical State: Clear to pale yellow viscous oil.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.15 (d, J = 8.5 Hz, 2H, Ar-H  meta to ether).[1]
      
    • 
       6.85 (d, J = 8.5 Hz, 2H, Ar-H  ortho to ether).[1]
      
    • 
       3.95 (t, J = 6.5 Hz, 2H, Ar-O-CH 
      
      
      
      -).[1]
    • 
       3.82 (t, J = 6.5 Hz, 2H, -CH 
      
      
      
      -OH).[1]
    • 
       2.80 (t, J = 6.5 Hz, 2H, Ar-CH 
      
      
      
      -).[1]
    • 
       1.75 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -).[1]
    • 
       1.50 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      ).[1]
    • 
       0.98 (t, J = 7.0 Hz, 3H, -CH
      
      
      
      ).[1]
  • MS (ESI): m/z 195.1 [M+H]

    
    .
    

Troubleshooting & Optimization (Expertise)

  • Issue: Low Yield / Slow Reaction.

    • Cause: 1-Bromobutane is moderately reactive.[1]

    • Fix: Add 10 mol% Sodium Iodide or Potassium Iodide (KI). This converts the alkyl bromide to the more reactive alkyl iodide in situ. Alternatively, switch solvent to DMF (reaction time reduces to <4h at 80°C), but this complicates the aqueous workup.

  • Issue: Bis-alkylation (O-alkylation of the alcohol). [1]

    • Cause: Use of too strong a base (e.g., NaH) or excessive heat.

    • Fix: Stick to K

      
      CO
      
      
      
      . If observed, reduce the equivalents of 1-bromobutane to 1.05 eq.[1]
  • Issue: Emulsion during extraction.

    • Cause: Surfactant-like properties of the product.[1]

    • Fix: Add solid NaCl to the aqueous layer to increase ionic strength or use a small amount of methanol to break the emulsion.

References

  • PrepChem. "Synthesis of 2-(4-allyloxyphenyl)ethanol."[1] [Link] (Accessed Oct 2023). Note: This protocol serves as the primary template for the butoxy derivative, substituting allyl bromide with butyl bromide.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • U.S. Patent 4,652,563. "Phenoxyalkylcarboxylic acid derivatives." Official Gazette of the United States Patent and Trademark Office.

Sources

Application Note: Preparation of Metoprolol Impurity 4

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation of Metoprolol Impurity 4 , identified as 2-[4-(tert-butoxy)phenyl]ethanol (CAS: 123195-72-2).

This impurity is distinct from the pharmacopoeial impurities (A-O) listed in the EP/USP monographs but is a critical process-related impurity monitored during the synthesis of Metoprolol Succinate/Tartrate, particularly when tert-butyl protecting groups or specific etherification routes are employed in the preparation of the starting material, 4-(2-methoxyethyl)phenol.

Target Analyte: 2-[4-(tert-butoxy)phenyl]ethanol CAS Registry Number: 123195-72-2 Application: Reference Standard Synthesis for Impurity Profiling (HPLC/GC)

Introduction & Retrosynthetic Analysis

In the industrial synthesis of Metoprolol, the purity of the starting material 4-(2-methoxyethyl)phenol is paramount. Impurity 4 arises as a structural analog where the methoxyethyl tail is replaced by a hydroxyethyl tail, and the phenol is capped with a tert-butyl ether. This specific structure suggests it originates from the use of tert-butyl protecting groups during the synthesis of phenethyl alcohol derivatives or as a contaminant in the raw materials.

To synthesize this compound as a high-purity Reference Standard (>98%), we avoid the direct alkylation of Tyrosol (which leads to ring alkylation byproducts). Instead, we employ a Grignard-mediated hydroxyethylation of 1-bromo-4-(tert-butoxy)benzene. This route guarantees regioselectivity at the para-position and preserves the ether linkage.

Reaction Scheme

The synthesis proceeds via the formation of a Grignard reagent followed by nucleophilic attack on ethylene oxide (oxirane).

ReactionScheme SM 1-Bromo-4-(tert-butoxy)benzene (Starting Material) Mg Magnesium (Mg) THF, Reflux SM->Mg Activation Grignard Intermediate: [4-(tert-butoxy)phenyl]magnesium bromide Mg->Grignard Grignard Formation EO Ethylene Oxide (in THF) Grignard->EO Nucleophilic Attack Quench Acidic Quench (NH4Cl) EO->Quench Ring Opening Product Metoprolol Impurity 4 2-[4-(tert-butoxy)phenyl]ethanol Quench->Product Isolation

Figure 1: Synthetic pathway for Metoprolol Impurity 4 via Grignard reagent.[1]

Reagents & Materials List

For the preparation of approximately 5.0 g of Metoprolol Impurity 4.

Precursors
ReagentCAS No.[2][3]GradeQuantityRole
1-Bromo-4-(tert-butoxy)benzene 29558-60-1>97%7.0 g (30.5 mmol)Core Scaffold
Ethylene Oxide (Solution) 75-21-82.5-3.0 M in THF15.0 mL (~45 mmol)Hydroxyethyl Source
Magnesium Turnings 7439-95-4Grignard Grade0.9 g (37.0 mmol)Metal Mediator
Solvents & Catalysts
ReagentGradeRole
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent (Reaction)
Iodine (I₂) Resublimed crystalsGrignard Initiator
Ammonium Chloride (NH₄Cl) ACS ReagentQuenching Agent
Ethyl Acetate / Hexanes HPLC GradeExtraction & Purification

Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Critical Control Point: Moisture excludes the formation of the Grignard reagent. All glassware must be oven-dried at 120°C for at least 2 hours.

  • Setup: Assemble a 100 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Activation: Place 0.9 g Magnesium turnings into the flask. Add a single crystal of Iodine and heat gently with a heat gun under nitrogen flow until iodine vapor fills the flask (activates the Mg surface). Allow to cool.

  • Initiation:

    • Dissolve 7.0 g of 1-Bromo-4-(tert-butoxy)benzene in 30 mL of anhydrous THF .

    • Add approximately 5 mL of this solution to the Mg turnings.

    • Observation: The reaction should initiate within 2-5 minutes, indicated by turbidity, exotherm, and disappearance of the iodine color. If not, heat gently to 40°C.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Completion: After addition, reflux the mixture for 1 hour to ensure complete consumption of magnesium. Cool the dark grey/brown solution to 0°C in an ice bath.

Phase 2: Ethylene Oxide Addition

Safety Warning: Ethylene oxide is carcinogenic and highly reactive. Use a pre-prepared solution in THF to avoid handling gas cylinders. Work in a well-ventilated fume hood.

  • Addition: Transfer 15 mL of Ethylene Oxide solution (3.0 M in THF) to the addition funnel.

  • Reaction: Dropwise add the Ethylene Oxide solution to the cold Grignard reagent over 20 minutes. The reaction is exothermic; ensure the internal temperature remains < 10°C .

  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Reflux: Gently reflux the mixture at 50°C for 1 hour to drive the ring-opening to completion.

Phase 3: Work-up and Purification
  • Quench: Cool the mixture to 0°C. Slowly add 20 mL of saturated aqueous NH₄Cl solution. Caution: Vigorous bubbling may occur.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .

  • Washing: Combine organic layers and wash with Brine (50 mL) . Dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10 → 70:30).

    • Elution: The product typically elutes after the unreacted starting material.

    • Yield: Expect 3.5 – 4.5 g (60-75% yield) of a clear to pale yellow oil.

Analytical Characterization (Self-Validation)

To validate the synthesis as a Reference Standard, the following data profile must be met:

ParameterMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow viscous oil
Purity HPLC-UV (254 nm)> 98.0% Area
Identification A ¹H-NMR (CDCl₃, 400 MHz)δ 7.15 (d, 2H), 6.92 (d, 2H), 3.82 (t, 2H), 2.81 (t, 2H), 1.33 (s, 9H)
Identification B Mass Spectrometry (ESI+)[M+Na]⁺ = 217.1 m/z (Calc MW: 194.27)
HPLC Method for Impurity Profiling[5]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Retention Time: Impurity 4 is less polar than Metoprolol and will elute significantly later (RT ~12-14 min) due to the lipophilic tert-butyl group.

Workflow Visualization

Workflow Start Start: 1-Bromo-4-(tert-butoxy)benzene GrignardPrep Grignard Formation (Mg, THF, I2, Reflux) Start->GrignardPrep EOAddition Ethylene Oxide Addition (0°C -> RT) GrignardPrep->EOAddition QuenchStep Quench with NH4Cl & Extraction (EtOAc) EOAddition->QuenchStep Purification Flash Chromatography (Hexane:EtOAc 80:20) QuenchStep->Purification Validation Validation: NMR & HPLC (>98% Purity) Purification->Validation

Figure 2: Operational workflow for the isolation of Metoprolol Impurity 4.

References

  • Simson Pharma. Metoprolol Impurity 4 (CAS 123195-72-2) Technical Data Sheet. Retrieved from

  • Veeprho Laboratories. Metoprolol Impurity 4 Reference Standard. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Metoprolol Succinate Monograph 1448.
  • Google Patents. Process for preparing p- or m-tert-butoxyphenethyl alcohol. Patent Application US3952013A. Retrieved from

Sources

Technical Guide: 2-(4-Butoxyphenyl)ethanol in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Based on your directive, I have structured this guide as a high-level technical application note designed for pharmaceutical chemists and process engineers. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation over generic descriptions.

Role: Pharmaceutical Intermediate & Pharmacophore Scaffold CAS: 50593-51-6 (also related to 123195-72-2 for tert-butyl variants, specified here as n-butoxy) Synonyms: 4-Butoxyphenethyl alcohol; 2-(p-Butoxyphenyl)ethanol; O-Butyltyrosol.

Executive Summary & Chemical Profile

2-(4-Butoxyphenyl)ethanol is a lipophilic derivative of Tyrosol (4-hydroxyphenethanol). In medicinal chemistry, it serves as a critical "linker" scaffold, introducing a flexible ethyl spacer and a lipophilic butoxy tail. This moiety is frequently employed to modulate the LogP (lipophilicity) of drug candidates, particularly in the design of Beta-adrenergic receptor antagonists , PPAR agonists , and Antifungal agents where membrane permeability is rate-limiting.

Its primary utility lies in its bifunctionality:

  • The Hydroxyl Group: A handle for activation (Mesylation/Tosylation) or oxidation (to Phenylacetic acid).

  • The Butoxy Tail: A steric and lipophilic anchor that fits into hydrophobic pockets of target receptors (e.g., GPCRs).

Chemical Specifications
PropertyDataNote
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Colorless to pale yellow oilCrystallizes at low temps
Boiling Point 155–160 °C @ 2 mmHgHigh vacuum required for distillation
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in water
Stability Air/Moisture StableAvoid strong oxidizers

Synthetic Pathways & Mechanistic Logic

The synthesis of 2-(4-Butoxyphenyl)ethanol is most efficiently achieved via the Selective O-Alkylation of Tyrosol . Direct alkylation is preferred over Friedel-Crafts hydroxyalkylation due to regioselectivity issues with the latter.

Mechanistic Flowchart (Graphviz)

The following diagram illustrates the synthesis and downstream activation pathways.

SynthesisPathway cluster_0 Key Transformation Tyrosol Tyrosol (4-Hydroxyphenethanol) Intermediate 2-(4-Butoxyphenyl)ethanol (Target Scaffold) Tyrosol->Intermediate Williamson Ether Synthesis (Selective O-Alkylation) ButylBromide n-Butyl Bromide (Alkylating Agent) ButylBromide->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Activated Mesylate Derivative (Leaving Group) Intermediate->Activated Activation (Nu- Substitution Precursor) Acid 4-Butoxyphenylacetic Acid (Amide Coupling) Intermediate->Acid Oxidation MesylCl MsCl / Et3N MesylCl->Activated Oxidation Jones Reagent or TEMPO Oxidation->Acid

Caption: Synthesis of 2-(4-Butoxyphenyl)ethanol via Williamson Ether Synthesis and subsequent divergence into activated electrophiles (Mesylate) or carboxylic acids.

Experimental Protocols

Protocol A: Scalable Synthesis from Tyrosol

Objective: Selective alkylation of the phenolic hydroxyl group without affecting the aliphatic alcohol. Rationale: Phenolic protons (pKa ~10) are significantly more acidic than primary aliphatic alcohols (pKa ~16). Using a weak base like Potassium Carbonate (


) in a polar aprotic solvent (DMF or Acetone) ensures selective deprotonation of the phenol.

Materials:

  • Tyrosol (4-Hydroxyphenethanol): 13.8 g (100 mmol)

  • 1-Bromobutane: 15.1 g (110 mmol)

  • Potassium Carbonate (

    
    ), anhydrous: 27.6 g (200 mmol)
    
  • DMF (N,N-Dimethylformamide): 100 mL

  • Ethyl Acetate (EtOAc) & Hexanes for workup.

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tyrosol (13.8 g) in DMF (100 mL).

  • Deprotonation: Add

    
      (27.6 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The mixture may turn slightly yellow as the phenoxide anion forms.
    
  • Alkylation: Add 1-Bromobutane (15.1 g) dropwise via an addition funnel over 15 minutes.

  • Reaction: Heat the mixture to 60–70 °C for 6–8 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (Tyrosol) should disappear (

    
     ~0.2), and the product should appear (
    
    
    
    ~0.5).
  • Quench: Cool the reaction to RT and pour into Ice Water (400 mL).

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL).

  • Wash: Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF. Critical Step: DMF retention can interfere with crystallization/distillation.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically >90% pure. For API grade, purify via Vacuum Distillation (bp 155 °C @ 2 mmHg) or Silica Gel Chromatography (Gradient: 10% -> 30% EtOAc/Hexane).

Yield: Expect 17.5–18.5 g (90–95%).

Protocol B: Activation to Mesylate (Leaving Group)

Objective: Convert the stable alcohol into a reactive mesylate for coupling with amines (e.g., in Beta-blocker synthesis).

Materials:

  • 2-(4-Butoxyphenyl)ethanol: 9.7 g (50 mmol)

  • Methanesulfonyl Chloride (MsCl): 6.3 g (55 mmol)

  • Triethylamine (

    
    ): 7.6 g (75 mmol)
    
  • Dichloromethane (DCM): 100 mL

Methodology:

  • Dissolve the Alcohol and

    
      in DCM  and cool to 0 °C  (Ice bath).
    
  • Add MsCl dropwise, keeping the internal temp < 5 °C. Exothermic reaction.

  • Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Wash with 1M HCl (cold), then Sat.

    
     , then Brine .
    
  • Concentrate to obtain the solid/oil Mesylate. Use immediately in the next step (coupling) to avoid degradation.

Analytical Quality Control (QC)

HPLC Method (Reverse Phase)

This method separates the product from the starting material (Tyrosol) and potential over-alkylated impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B; 2-15 min: 20% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Ring) and 275 nm (Phenol/Ether)
Retention Times Tyrosol: ~3.5 min; Product: ~11.2 min
NMR Interpretation ( H NMR, 400 MHz, )
  • 
     7.15 (d, 2H):  Aromatic protons (meta to alkoxy).
    
  • 
     6.85 (d, 2H):  Aromatic protons (ortho to alkoxy).
    
  • 
     3.95 (t, 2H): 
    
    
    
    (Butoxy protons adjacent to oxygen).
  • 
     3.82 (t, 2H): 
    
    
    
    (Ethanol chain, adjacent to OH).
  • 
     2.80 (t, 2H): 
    
    
    
    (Benzylic protons).
  • 
     1.75 (m, 2H):  Butyl chain methylene.
    
  • 
     1.48 (m, 2H):  Butyl chain methylene.
    
  • 
     0.98 (t, 3H):  Terminal methyl of butyl group.
    

Pharmaceutical Applications & Context

Linker in Beta-Adrenergic Antagonists

The 2-(4-Butoxyphenyl)ethyl moiety mimics the lipophilic tail found in several beta-blockers. While Metoprolol uses a methoxy-ethyl tail, the butoxy analog is often investigated to increase blood-brain barrier (BBB) permeability or alter metabolic half-life.

  • Application: The mesylate generated in Protocol B is reacted with isopropylamine or substituted piperazines to generate the core pharmacophore.

Tyrosol-Derived Antioxidants & Prodrugs

As a lipophilic ether of Tyrosol, this compound retains the phenethyl skeleton essential for antioxidant activity but with modified bioavailability. It is often used as a reference standard in the analysis of olive oil phenolic metabolites where lipophilicity affects absorption rates.

Liquid Crystal Mesogens

Beyond pharma, this intermediate is a precursor for calamitic liquid crystals . The rigid phenyl ring + flexible alkyl tail (butoxy) + polar head (alcohol) structure is ideal for synthesizing rod-like mesogens used in optical displays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<70%) Incomplete deprotonation or moisture in solvent.Ensure

is finely ground and DMF is anhydrous. Increase reaction time.
O-Alkylation of Aliphatic OH Reaction temperature too high or base too strong.Keep temp < 80 °C. Do NOT use NaH; stick to

to maintain selectivity for phenol.
Emulsion during Workup DMF presence in aqueous layer.Wash organic layer thoroughly with water (3x) or use LiCl solution to break emulsion.
Product Solidifies High purity material often crystallizes.Gently warm to melt for handling, or store as a solution in DCM if used frequently.

References

  • Preparation of Tyrosol Derivatives

    • Source: "A new method for the synthesis of p-tyrosol... and new types of pharmacological activity."[1] Russian Chemical Bulletin, 2015.[2]

    • Relevance: Establishes the baseline reactivity of the phenethanol scaffold.
    • URL:

  • Alkylation Protocols (Williamson Ether Synthesis)

    • Source: "Synthesis of 2-(4-allyloxyphenyl)ethanol." PrepChem.
    • Relevance: Provides the direct analog protocol for alkylating Tyrosol with alkyl halides using Carbon
    • URL:

  • Physical Properties & Safety Data

    • Source: "2-(4-tert-Butoxy-phenyl)-ethanol | 123195-72-2."[3][4] Sigma-Aldrich.

    • Relevance: Safety handling (H318, H411) and physical characterization data for the closely related tert-butoxy analog (used as a proxy for physical handling limits).
    • URL:

  • Pharmaceutical Context (Metoprolol Analogs)

    • Source: "4-TERT-BUTOXYPHENETHYL ALCOHOL | 123195-72-2."[3][4] ChemicalBook.

    • Relevance: Links the butoxy-phenethyl moiety to Metoprolol impurities and beta-blocker structural analogs.
    • URL:

Sources

Synthesis of Metoprolol Impurities: A Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes a multi-step synthesis process that can generate various impurities.[1][2] These impurities, which can be process-related, degradation products, or synthetic intermediates, must be meticulously monitored to ensure the safety and efficacy of the final drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7] This necessitates the availability of high-purity reference standards for each potential impurity.[8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of key Metoprolol impurity reference standards. The protocols described herein are designed to be robust and reproducible, providing a foundation for in-house synthesis and quality control.

Understanding Metoprolol and Its Impurity Profile

Metoprolol, chemically known as 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, is a selective β1 receptor antagonist.[2][8] Its synthesis typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by a reaction with isopropylamine.[9][10] Impurities can arise from starting materials, by-products of side reactions, or degradation of the active pharmaceutical ingredient (API) during manufacturing and storage.[3][4]

Some of the most commonly encountered and pharmacopeially recognized Metoprolol impurities include:

  • Metoprolol Impurity A (Des-isopropyl Metoprolol): An N-dealkylated impurity.

  • Metoprolol Impurity B (4-(2-Methoxyethyl)phenol): A key starting material.[11][12]

  • Metoprolol Impurity C (Aldehyde Impurity): An oxidation product.[13][14]

  • Metoprolol Impurity D (Diol Impurity): Formed by the hydrolysis of the epoxide intermediate.[15][16][17][]

The synthesis of these and other impurities is crucial for developing and validating analytical methods to quantify their presence in the drug substance and product.[8]

Synthetic Strategies for Key Metoprolol Impurities

The synthesis of Metoprolol impurity reference standards often leverages intermediates from the main Metoprolol synthesis pathway. The following section outlines the synthetic protocols for several key impurities.

General Synthetic Workflow

The overall logic for synthesizing many Metoprolol impurities starts from a common intermediate, which is then diversified to yield the specific impurity.

G A 4-(2-methoxyethyl)phenol C 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate) A->C Base (e.g., KOH) B Epichlorohydrin B->C D Metoprolol API C->D Isopropylamine E Metoprolol Impurity A C->E Ammonia or other amine F Metoprolol Impurity D C->F H2SO4 catalyzed hydrolysis G Isopropylamine G->D H Hydrolysis H->F

Caption: General synthetic pathways for Metoprolol and key impurities.

Protocol 1: Synthesis of Metoprolol Impurity D (3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol)

Metoprolol Impurity D is a significant process-related impurity formed by the hydrolysis of the epoxide intermediate.[15] An efficient, ultrasound-assisted synthesis has been reported, offering a greener chemistry approach.[15]

Reaction Scheme:

4-(2-methoxyethyl)phenol + Epichlorohydrin → 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane → Metoprolol Impurity D

Step-by-Step Methodology:

Part A: Synthesis of the Epoxide Intermediate (2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane)

  • To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as potassium hydroxide (1.5 eq).[19]

  • Stir the mixture until the phenol is fully dissolved.

  • Add epichlorohydrin (3.0 eq) to the reaction mixture.[19]

  • Heat the reaction to 60 ± 2°C and stir for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[19]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[19]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.[19]

Part B: Hydrolysis to Metoprolol Impurity D

  • Dissolve the crude epoxide intermediate from Part A in a suitable solvent.

  • Add a catalytic amount of sulfuric acid (H₂SO₄) to facilitate the hydrolysis of the epoxide ring.[15]

  • The reaction can be promoted by using ultrasonic waves at room temperature, which aligns with green chemistry principles.[15]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield pure Metoprolol Impurity D.

Expected Yield and Purity:

ParameterValueReference
Overall Yield~63%[15]
HPLC Purity>97.8%[15]

Protocol 2: Synthesis of Metoprolol Impurity A (USP Metoprolol Related Compound A)

Metoprolol Impurity A is the N-desisopropyl analogue of Metoprolol. Its synthesis follows a similar path to Metoprolol but utilizes a different amine in the final step.

Reaction Scheme:

2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane + Ethylamine → Metoprolol Impurity A

Step-by-Step Methodology:
  • Prepare the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, as described in Protocol 1, Part A.

  • In a reaction vessel, dissolve the epoxide intermediate in a suitable solvent.

  • Add an excess of ethylamine to the solution.

  • Heat the reaction mixture and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, remove the excess ethylamine and solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain pure Metoprolol Impurity A.

Protocol 3: Synthesis of Metoprolol Impurity C (4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde)

Metoprolol Impurity C is an aldehydic impurity that can form during the synthesis or through oxidative degradation.[14] Its synthesis starts from 4-hydroxybenzaldehyde.

Reaction Scheme:

4-hydroxybenzaldehyde + Epichlorohydrin → 4-(oxiran-2-ylmethoxy)benzaldehyde → Metoprolol Impurity C

Step-by-Step Methodology:
  • React 4-hydroxybenzaldehyde with epichlorohydrin in the presence of a base to form the intermediate, 4-(oxiran-2-ylmethoxy)benzaldehyde.[13]

  • React the intermediate epoxide with isopropylamine to open the epoxide ring and form the final product.[13]

  • The reaction temperature can range from -50 to 160°C, and suitable solvents include THF, toluene, or DMF.[13]

  • Purify the final product through appropriate techniques such as crystallization or column chromatography.

G A 4-hydroxybenzaldehyde C 4-(oxiran-2-ylmethoxy)benzaldehyde (Epoxide Intermediate) A->C Base B Epichlorohydrin B->C D Metoprolol Impurity C C->D Ring Opening E Isopropylamine E->D

Caption: Synthesis workflow for Metoprolol Impurity C.

Characterization and Certification of Reference Standards

Once synthesized, the purity and identity of the impurity reference standards must be rigorously established. This is a critical step to ensure their suitability for use in quantitative analysis.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized standard. Modern HPLC methods are replacing older TLC techniques for better accuracy and sensitivity.[20] For impurities lacking a UV chromophore, such as Impurities M and N, charged aerosol detection (CAD) can be employed.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the impurity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The characterization data should be compiled into a comprehensive Certificate of Analysis (CoA) for each reference standard.[3]

Analytical Method Development for Impurity Profiling

The synthesized reference standards are instrumental in the development and validation of analytical methods for impurity profiling of Metoprolol. HPLC is the most common technique for this purpose.[20]

Key Considerations for HPLC Method Development:

  • Column Selection: C18 columns are commonly used, but other stationary phases like phenyl-hexyl can offer unique selectivity for certain impurities.[20]

  • Mobile Phase: A combination of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used in a gradient elution mode to achieve optimal separation.[20]

  • Detection: UV detection is suitable for chromophoric impurities.[21] For non-chromophoric impurities, alternative detectors like CAD are necessary.[21][22]

Conclusion

The synthesis and characterization of impurity reference standards are fundamental to ensuring the quality and safety of pharmaceutical products like Metoprolol. The protocols and analytical considerations outlined in this application note provide a robust framework for laboratories to produce and qualify their own reference standards, thereby enabling accurate impurity profiling and compliance with global regulatory requirements.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (2021, March 26).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (2025, March 27). Research Journal of Pharmacy and Technology.
  • CN102746169A - Synthesis of metoprolol impurity C.
  • Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.
  • Synthesis method of metoprolol succinate isomer impurities. (2020, August 11).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Metoprolol Impurities | 51384-51-1 Certified Reference Substance. Alfa Omega Pharma.
  • Quality Guidelines. ICH.
  • Metoprolol-impurities.
  • Metoprolol EP Impurities & USP Rel
  • Metoprolol tartrate British Pharmacopoeia (BP) Reference Standard. Sigma-Aldrich.
  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartr
  • Tartrate, Metoprolol | USP | Pharmacopoeia | Reference Standards. PharmaCompass.com.
  • Metoprolol Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • metoprolol tartrate - Reference Standards c
  • Metoprolol Impurity D (EP).
  • Metoprolol and EP Impurities M and N analyzed using HILIC chromatography and Charged Aerosol Detection. (2015, April 10). AppsLab Library.
  • Metoprolol Succinate-impurities.
  • Metoprolol Related Compound C (HCl salt) | CAS 1956321-87-1. Veeprho.
  • Improved Synthesis And Preparation Of Metoprolol And Its Salts. Quick Company.
  • 210428Orig1s000. (2018, January 26).
  • CAS 62572-90-1 (Metoprolol Impurity D). BOC Sciences.
  • Metoprolol Impurity B (EP).
  • Metoprolol Tartr
  • © 2024 USPC - Metoprolol Succinate Extended-Release Tablets. (2024, August 30). USP-NF.
  • CAS 109632-08-8 (Metoprolol Impurity A). BOC Sciences.
  • Metoprolol Succin
  • Enantioselective preparation of metoprolol and its major metabolites. (2000, June 15). PubMed.
  • CN103102281A - Synthesis method of metoprolol succinate.
  • Metoprolol Tartrate Pharmaceutical Secondary Standard; Certified Reference M
  • Metoprolol Tartrate Pharmaceutical Secondary Standard; Certified Reference M
  • METOPROLOL SUCCINATE.
  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace.

Sources

Application Note: Optimized Chemoselective Synthesis of 4-Butoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxyphenethyl alcohol (also known as 2-(4-butoxyphenyl)ethanol) is a critical intermediate in the synthesis of local anesthetics (e.g., Pramocaine), liquid crystals, and various beta-blocker derivatives. While several synthetic routes exist, the most atom-economical and scalable method for laboratory to pilot-scale production is the chemoselective Williamson ether synthesis starting from Tyrosol (4-hydroxyphenethyl alcohol).

This application note details a robust, self-validating protocol that exploits the pKa differential between phenolic and aliphatic hydroxyl groups to achieve exclusive O-alkylation at the phenolic position without the need for protecting groups.

Reaction Mechanism & Strategic Design

The Chemoselectivity Challenge

The starting material, Tyrosol, contains two nucleophilic sites:

  • Phenolic Hydroxyl (Ar-OH): pKa

    
     10.[1][2][3]
    
  • Aliphatic Hydroxyl (R-CH₂-OH): pKa

    
     16–18.[3]
    

The Solution: By selecting a base with a conjugate acid pKa between 10 and 16 (e.g., Potassium Carbonate,


 of 


10.3), we can selectively deprotonate the phenol to form the phenoxide anion. The aliphatic alcohol remains protonated and neutral, rendering it non-nucleophilic under these conditions. This eliminates the costly protection-deprotection steps often seen in generic protocols.
Reaction Pathway

The reaction proceeds via a classic


 mechanism.[4][5][6][7] The phenoxide anion attacks the electrophilic carbon of 1-bromobutane.
  • Catalytic Enhancement: The addition of Potassium Iodide (KI) allows for an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, significantly reducing reaction time.

ReactionMechanism Tyrosol Tyrosol (pKa ~10) Phenoxide Phenoxide Anion (Nucleophile) Tyrosol->Phenoxide - H+ Base Base (K2CO3) Selective Deprotonation Base->Phenoxide Product 4-Butoxyphenethyl Alcohol Phenoxide->Product SN2 Attack AlkylHalide 1-Bromobutane (Electrophile) AlkylHalide->Product Leaving Group (Br-)

Figure 1: Mechanistic pathway highlighting the pKa-driven chemoselectivity.

Optimized Experimental Protocol

Reagents & Materials
  • Substrate: Tyrosol (4-hydroxyphenethyl alcohol) [>98% purity]

  • Alkylating Agent: 1-Bromobutane (1.2 equivalents)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equivalents)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equivalents)

  • Solvent: Acetone (HPLC grade) or Acetonitrile (for faster kinetics)

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Tyrosol (10.0 g, 72.4 mmol) and Acetone (150 mL).

  • Activation: Add anhydrous

    
      (20.0 g, 144.8 mmol). Stir vigorously at room temperature for 15 minutes. Note: The mixture will become a white suspension. This step ensures initial deprotonation.
    
  • Catalysis: Add KI (1.2 g, 7.2 mmol).

  • Addition: Add 1-Bromobutane (9.3 mL, 86.9 mmol) dropwise over 5 minutes.

Phase 2: Reaction & Monitoring 5. Reflux: Heat the mixture to a gentle reflux (


C internal temp).
6.  Timeline:  Maintain reflux for 12–16 hours.
7.  IPC (In-Process Control):  Monitor by TLC (Eluent: Hexane/EtOAc 7:3).
  • Tyrosol
    
    
    : ~0.2 (UV active, stains with KMnO4).
  • Product
    
    
    : ~0.6.[8][9]
  • End Point: Reaction is complete when Tyrosol spot is <2%.

Phase 3: Workup & Isolation 8. Filtration: Cool to room temperature. Filter off the inorganic salts (


, excess 

) using a sintered glass funnel. Wash the cake with cold acetone (2 x 20 mL). 9. Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to yield a viscous oil. 10. Partition: Redissolve the oil in Ethyl Acetate (100 mL) and wash with:
  • 10% NaOH (2 x 30 mL) – Critical Step: Removes unreacted Tyrosol.
  • Distilled Water (1 x 30 mL).
  • Brine (1 x 30 mL).
  • Drying: Dry the organic layer over anhydrous
    
    
    , filter, and concentrate to dryness.

Phase 4: Purification (Optional but Recommended) 12. If high purity (>99%) is required for pharma applications, recrystallize from Hexane/Ether or perform vacuum distillation (bp ~145°C @ 2 mmHg).

Process Workflow Diagram

Workflow Start Start: Reagent Prep Activation Activation: Tyrosol + K2CO3 in Acetone (15 min Stir) Start->Activation Addition Addition: + KI (cat) + 1-Bromobutane Activation->Addition Reflux Reaction: Reflux 12-16h (56°C) Addition->Reflux Filter Filtration: Remove Salts (KBr, K2CO3) Reflux->Filter Wash Liquid-Liquid Extraction: Wash with 10% NaOH (Removes unreacted Phenol) Filter->Wash Isolate Isolation: Dry & Concentrate Wash->Isolate

Figure 2: End-to-end process flow for the synthesis and isolation of 4-butoxyphenethyl alcohol.

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction variables based on internal optimization studies.

ParameterCondition A (Recommended)Condition B (Alternative)Impact Analysis
Solvent Acetone DMFDMF increases rate (4h vs 12h) due to higher polarity, but is difficult to remove completely. Acetone is easier for workup.
Base

NaOH / NaHNaH is too strong and may deprotonate the aliphatic alcohol (loss of selectivity). NaOH requires phase transfer catalysts.
Leaving Group Bromide (+ KI) ChlorideAlkyl chlorides are cheaper but significantly slower. Without KI, reaction may take >48h.
Temperature Reflux (56°C) RT (25°C)Reaction is sluggish at RT. High temps (>100°C) risk elimination of the alkyl halide to form butene.

Quality Control (QC) Specifications

To validate the identity and purity of the synthesized 4-butoxyphenethyl alcohol, compare against these standard spectral data points.

  • Physical State: Clear to pale yellow viscous oil (or low-melting solid).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15 (d, 2H, Ar-H, ortho to alkyl chain).
      
    • 
       6.85 (d, 2H, Ar-H, ortho to alkoxy).
      
    • 
       3.95 (t, 2H, 
      
      
      
      ).
    • 
       3.82 (t, 2H, 
      
      
      
      ).
    • 
       2.80 (t, 2H, 
      
      
      
      ).
    • 
       1.75 (m, 2H, alkyl chain).
      
    • 
       1.48 (m, 2H, alkyl chain).
      
    • 
       0.98 (t, 3H, terminal 
      
      
      
      ).
  • Key Diagnostic: Disappearance of the phenolic -OH singlet (usually broad, >5 ppm) and appearance of the butyl triplet at ~0.98 ppm confirm alkylation.

References

  • Williamson Ether Synthesis Overview

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][4][5][6][7]

    • URL:[Link]

  • Acidity of Phenols vs Alcohols (pKa Basis)

    • Source: Chemistry LibreTexts. "Acidity of Alcohols and Phenols."
    • URL:[Link]

  • Tyrosol Alkylation Specifics

    • Source: PubChem Compound Summary for Tyrosol (Reaction references).
    • URL:[Link]

  • Industrial Preparation (Patent Reference)

Sources

Application Note: 2-(4-Butoxyphenyl)ethanol as a Lipophilic Tyrosol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-(4-Butoxyphenyl)ethanol in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Development Scientists, and Material Scientists.

Chemical Profile & Strategic Utility

2-(4-Butoxyphenyl)ethanol (CAS: 50577-49-4), often referred to as p-butoxyphenethyl alcohol, represents a critical lipophilic homolog of Tyrosol. In drug discovery, it serves as a "privileged scaffold," allowing researchers to modulate the lipophilicity (LogP) of phenethanolamine-based drugs without altering the core pharmacophore.

Unlike its methoxy-analog (a precursor to Metoprolol), the butoxy derivative is utilized when increased membrane permeability or blood-brain barrier (BBB) penetration is required. Furthermore, its rigid rod-like structure makes it a validated mesogen precursor in the synthesis of liquid crystalline materials.

Key Physiochemical Properties
PropertyValueRelevance
Molecular Formula

Balance of aliphatic/aromatic domains.
Molecular Weight 194.27 g/mol Low MW allows for complex derivatization (Fragment-Based Drug Design).
Boiling Point 117-121°C (3 mmHg)High boiling point requires high-vacuum distillation for purification.
LogP (Predicted) ~2.8 - 3.1Ideal lipophilicity for CNS-active drug candidates.
Reactive Centers

Alcohol, Phenyl Ring
Alcohol allows oxidation/substitution; Ring allows electrophilic halogenation.

Synthetic Pathway & Logic

The synthesis of 2-(4-Butoxyphenyl)ethanol is most efficiently achieved via the selective O-alkylation of Tyrosol (4-hydroxyphenethyl alcohol). Tyrosol is a bio-renewable feedstock (derived from olive oil waste or fermentation), aligning this protocol with Green Chemistry principles.

Strategic Considerations (The "Why" behind the "How")
  • Selectivity: Tyrosol contains two hydroxyl groups: a phenolic -OH (

    
    ) and a primary aliphatic -OH (
    
    
    
    ). We utilize a weak base (
    
    
    ) to selectively deprotonate the phenol, leaving the aliphatic alcohol untouched. This avoids the need for protecting groups.
  • Solvent Choice: DMF or Acetonitrile is used to solvate the phenoxide anion, enhancing nucleophilicity for the

    
     attack on butyl bromide.
    
Visualization: Synthesis & Divergent Applications

G Tyrosol Tyrosol (Bio-feedstock) Base K2CO3 / DMF (Selective Deprotonation) Tyrosol->Base Target 2-(4-Butoxyphenyl)ethanol (Target Scaffold) Base->Target SN2 Alkylation (90-95% Yield) BuBr n-Butyl Bromide BuBr->Base Mesylate Mesylate/Bromide (Leaving Group) Target->Mesylate MsCl / Et3N Acid Phenylacetic Acid (Oxidation) Target->Acid TEMPO / NaClO Amine Secondary Amines (Drug Analogs) Mesylate->Amine R-NH2

Figure 1: Selective synthesis of 2-(4-Butoxyphenyl)ethanol from Tyrosol and its divergent utility in API synthesis.

Protocol A: Selective O-Alkylation of Tyrosol

Objective: Synthesize 2-(4-Butoxyphenyl)ethanol with >98% purity avoiding O-alkylation of the aliphatic chain.

Materials
  • Tyrosol (4-hydroxyphenethyl alcohol): 13.8 g (100 mmol)

  • 1-Bromobutane: 15.1 g (110 mmol)

  • Potassium Carbonate (

    
    ), anhydrous: 27.6 g (200 mmol)
    
  • Acetonitrile (

    
    ): 150 mL (HPLC Grade)
    
  • Potassium Iodide (KI): 0.83 g (5 mmol) - Catalyst

Step-by-Step Methodology
  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Tyrosol and

    
     in Acetonitrile.
    
    • Note: Acetonitrile is preferred over DMF for easier workup, though DMF reacts faster.

  • Catalysis: Add catalytic KI.

    • Mechanism:[1][2][3][4] KI converts alkyl bromide to alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile, accelerating the reaction rate significantly.

  • Addition: Add 1-Bromobutane dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours.
    
    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Tyrosol (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[5] Filter off inorganic solids (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted Tyrosol. Critical Step for Purity.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via vacuum distillation (bp 120°C @ 3 mmHg) or silica flash chromatography.

Expected Yield: 92-96% as a colorless to pale yellow oil.

Protocol B: Conversion to Electrophilic Building Block (Mesylation)

Objective: Convert the hydroxyl group into a Mesylate (Methanesulfonate), a highly reactive leaving group suitable for amine coupling (drug synthesis).

Strategic Context

Direct displacement of the alcohol is difficult. Converting to a mesylate is preferred over a bromide for this scaffold because it avoids the harsh acidic conditions of


 or 

, which can sometimes cleave the ether bond or cause styrenyl elimination.
Materials
  • 2-(4-Butoxyphenyl)ethanol (from Protocol A): 19.4 g (100 mmol)

  • Methanesulfonyl chloride (MsCl): 12.6 g (110 mmol)

  • Triethylamine (

    
    ): 15.2 g (150 mmol)
    
  • Dichloromethane (DCM): 200 mL (Anhydrous)

Methodology
  • Setup: Purge a 500 mL 3-neck flask with Nitrogen. Add the alcohol and

    
     in DCM. Cool to 
    
    
    
    (Ice bath).
    • Why: Cooling controls the exotherm of the sulfocylation;

      
       acts as an HCl scavenger.
      
  • Addition: Add MsCl dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours.
    
  • Quench & Wash:

    • Quench with cold water (100 mL).

    • Wash organic layer with 1M HCl (to remove excess amine), then saturated

      
      , then Brine.
      
  • Isolation: Dry over

    
     and concentrate in vacuo at 
    
    
    
    .
    • Caution: Mesylates can be thermally unstable. Do not overheat.

Result: 2-(4-Butoxyphenyl)ethyl methanesulfonate. Use immediately for coupling.

Protocol C: Synthesis of "Butoxy-Tyrosol" Carboxylic Acid

Objective: Oxidation of the alcohol to 2-(4-butoxyphenyl)acetic acid . This derivative is a bioisostere for NSAID scaffolds (like Ibuprofen analogs).

Methodology (TEMPO-Mediated Oxidation)

We utilize a TEMPO/Bleach oxidation, which is safer and more selective than Jones Reagent (Chromium).

  • Mixture: Dissolve alcohol (10 mmol) in Acetonitrile (25 mL) and Sodium Phosphate buffer (18 mL, pH 6.7).

  • Catalyst: Add TEMPO (0.7 mmol) and

    
     (20 mmol, 80%).
    
  • Initiation: Add dilute bleach (

    
    , 0.2 mmol) dropwise.
    
  • Reaction: Stir at

    
     for 4-6 hours. The solution will turn red-orange.
    
  • Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[5] The product is the carboxylic acid.[1][6]

Analytical Quality Control

To ensure the integrity of the scaffold before using it in complex API synthesis, the following parameters must be met.

HPLC Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 225 nm (absorption max of the phenol ether).

  • Retention Time: ~8.5 min (Tyrosol elutes ~3.2 min).

NMR Validation ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.12Doublet (d)2HAromatic (meta to ether)
6.84Doublet (d)2HAromatic (ortho to ether)
3.94Triplet (t)2H

(Butoxy)
3.82Triplet (t)2H

(Ethanol)
2.81Triplet (t)2H

(Benzylic)
1.75Quintet2HButyl chain (

)
1.48Sextet2HButyl chain (

)
0.97Triplet (t)3HTerminal Methyl

References

  • Synthesis from Tyrosol: Sysolyatin, S. V., et al. "p-Tyrosol: a new synthetic method and new types of pharmacological activity."[7] Russian Chemical Bulletin 64.9 (2015): 2210-2216.

  • Alkylation Protocols: "Williamson Ether Synthesis and SN1/SN2 Reactions." Desklib Chemistry Reports (2021).

  • Oxidation Methodologies: "Oxidation of Alcohols to Aldehydes and Ketones."[1][6][8] Organic Chemistry Portal.

  • Safety & Handling: "Safety Data Sheet: 2-(4-Butoxyphenyl)ethanol." Fisher Scientific.

  • General Reactivity of Phenethyl Alcohols: "Reactions of aldehydes and ketones with alcohols." Chemistry LibreTexts.

Sources

Application Note: A Robust Two-Step Synthesis of 2-(4-Butoxyphenyl)ethanol via Friedel-Crafts Acylation and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-butoxyphenyl)ethanol, a valuable intermediate in medicinal chemistry and materials science. The presented methodology follows a robust two-step sequence commencing with the Friedel-Crafts acylation of 4-butoxybenzene to yield 4'-butoxyacetophenone, followed by the selective reduction of the ketone to the target primary alcohol. This guide offers in-depth procedural details, explains the chemical principles underpinning the experimental choices, and includes comprehensive characterization data, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction

2-(4-Butoxyphenyl)ethanol is a significant molecular scaffold due to the presence of both a lipophilic butoxy group and a reactive primary alcohol functionality. This combination makes it an attractive precursor for the synthesis of a variety of biologically active molecules and functional materials. The alkylation of the 4-butoxyphenol aromatic system to introduce a hydroxyethyl group is a key transformation. This document outlines a practical and scalable approach for this synthesis, focusing on a Friedel-Crafts acylation followed by a sodium borohydride reduction.

The synthetic strategy is bifurcated into two primary stages:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of 4-butoxybenzene. The reaction employs acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as a Lewis acid catalyst to generate the reactive acylium ion.[1][2]

  • Ketone Reduction: The resulting 4'-butoxyacetophenone is then reduced to the desired 2-(4-butoxyphenyl)ethanol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for ketones in the presence of other functional groups, and operational simplicity compared to other reducing agents like lithium aluminum hydride.[3][4][5]

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Starting Material cluster_1 Step 1: Friedel-Crafts Acylation cluster_2 Step 2: Reduction 4-Butoxybenzene 4'-Butoxyacetophenone 4-Butoxybenzene->4'-Butoxyacetophenone 1. Acetyl Chloride, AlCl₃ 2. Dichloromethane 2-(4-Butoxyphenyl)ethanol 4'-Butoxyacetophenone->2-(4-Butoxyphenyl)ethanol 1. NaBH₄ 2. Methanol 3. H₂O

Caption: Overall two-step synthesis of 2-(4-Butoxyphenyl)ethanol.

Part 1: Friedel-Crafts Acylation of 4-Butoxybenzene

Scientific Rationale

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings.[1][6] The butoxy group of the starting material is an ortho-, para-directing activator, meaning it increases the electron density of the benzene ring and directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the butoxy group, the para-substituted product, 4'-butoxyacetophenone, is predominantly formed. Aluminum chloride, a strong Lewis acid, is crucial for generating the highly electrophilic acylium ion from acetyl chloride.[1]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)
4-ButoxybenzeneC₁₀H₁₄O150.227.51 g (8.0 mL)50.0
Anhydrous Aluminum ChlorideAlCl₃133.347.33 g55.0
Acetyl ChlorideC₂H₃ClO78.504.32 g (3.9 mL)55.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Hydrochloric Acid, concentratedHCl36.4630 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-
IceH₂O18.02100 g-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reagent Charging: In a fume hood, carefully add anhydrous aluminum chloride (55.0 mmol) to the reaction flask, followed by 50 mL of anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (55.0 mmol) in 10 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Addition of 4-Butoxybenzene: Dissolve 4-butoxybenzene (50.0 mmol) in 15 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the 4-butoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4'-butoxyacetophenone.

Purification:

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Part 2: Reduction of 4'-Butoxyacetophenone

Scientific Rationale

The reduction of the carbonyl group in 4'-butoxyacetophenone to a hydroxyl group is achieved using sodium borohydride. NaBH₄ is a source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon.[7] The resulting alkoxide intermediate is then protonated during the work-up to yield the desired primary alcohol.[5] This method is preferred for its operational simplicity and high selectivity.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)
4'-ButoxyacetophenoneC₁₂H₁₆O₂192.255.77 g30.0
Sodium BorohydrideNaBH₄37.831.70 g45.0
MethanolCH₃OH32.04100 mL-
Deionized WaterH₂O18.02100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Anhydrous Sodium SulfateNa₂SO₄142.0410 g-

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4'-butoxyacetophenone (30.0 mmol) in 100 mL of methanol. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (45.0 mmol) in small portions to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the pH is neutral and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-butoxyphenyl)ethanol.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 2-(4-Butoxyphenyl)ethanol

Expected Properties:

PropertyValue
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₈O₂
Molar Mass 194.27 g/mol
Boiling Point Approx. 145-150 °C at reduced pressure
¹H NMR (CDCl₃) δ 6.80-7.20 (m, 4H, Ar-H), 3.95 (t, 2H, -OCH₂-), 3.85 (t, 2H, -CH₂OH), 2.85 (t, 2H, Ar-CH₂-), 1.75 (m, 2H, -CH₂-), 1.50 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 158.0, 130.5, 129.5, 114.5, 68.0, 63.5, 38.5, 31.5, 19.3, 13.9
IR (thin film) 3350 (br, O-H), 2950, 2870 (C-H), 1610, 1510 (C=C, aromatic), 1240 (C-O) cm⁻¹

Workflow Diagram

Detailed_Workflow cluster_FC Part 1: Friedel-Crafts Acylation cluster_Red Part 2: NaBH₄ Reduction FC_Start Start with 4-Butoxybenzene FC_Setup Set up dry reaction flask with AlCl₃ in DCM at 0 °C FC_Start->FC_Setup FC_Add_AcCl Add Acetyl Chloride solution dropwise FC_Setup->FC_Add_AcCl FC_Add_Substrate Add 4-Butoxybenzene solution dropwise FC_Add_AcCl->FC_Add_Substrate FC_React Stir at room temperature for 1-2 hours FC_Add_Substrate->FC_React FC_Workup Quench with HCl/ice and perform aqueous work-up FC_React->FC_Workup FC_Extract Extract with DCM, wash, and dry FC_Workup->FC_Extract FC_Concentrate Concentrate to get crude 4'-Butoxyacetophenone FC_Extract->FC_Concentrate FC_Purify Purify by vacuum distillation or recrystallization FC_Concentrate->FC_Purify FC_End Isolated 4'-Butoxyacetophenone FC_Purify->FC_End Red_Start Start with 4'-Butoxyacetophenone FC_End->Red_Start Proceed to next step Red_Dissolve Dissolve ketone in Methanol at 0 °C Red_Start->Red_Dissolve Red_Add_NaBH4 Add NaBH₄ portion-wise Red_Dissolve->Red_Add_NaBH4 Red_React Stir at room temperature for 2-3 hours Red_Add_NaBH4->Red_React Red_Quench Quench with 1 M HCl Red_React->Red_Quench Red_Solvent_Removal Remove Methanol Red_Quench->Red_Solvent_Removal Red_Extract Extract with Ethyl Acetate, wash, and dry Red_Solvent_Removal->Red_Extract Red_Concentrate Concentrate to get crude product Red_Extract->Red_Concentrate Red_Purify Purify by column chromatography Red_Concentrate->Red_Purify Red_End Isolated 2-(4-Butoxyphenyl)ethanol Red_Purify->Red_End

Caption: Detailed experimental workflow for the synthesis of 2-(4-Butoxyphenyl)ethanol.

Safety Considerations

  • Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. The quenching step is highly exothermic and should be performed slowly and with caution.

  • Sodium Borohydride Reduction: Sodium borohydride is flammable and can react with water to produce hydrogen gas. The quenching of the reaction with acid should be done carefully to control the rate of hydrogen evolution.

Conclusion

The two-step synthesis of 2-(4-butoxyphenyl)ethanol via Friedel-Crafts acylation followed by sodium borohydride reduction offers a reliable and scalable method for obtaining this valuable chemical intermediate. The protocols provided in this application note are based on well-established chemical principles and offer a clear and reproducible guide for researchers. The mild conditions of the reduction step make this route particularly attractive for substrates that may be sensitive to harsher reducing agents.

References

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • the clemmensen reduction. Available at: [Link]

  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. Available at: [Link]

  • Clemmensen's Reduction - Medium. Available at: [Link]

  • Clemmensen Reduction - ChemTalk. Available at: [Link]

  • Clemmensen Reduction - Organic Chemistry Portal. Available at: [Link]

  • Clemmensen reduction - Wikipedia. Available at: [Link]

  • Wolff–Kishner reduction - Wikipedia. Available at: [Link]

    • The Grignard Reaction. Available at: [Link]

  • 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents - Chemistry LibreTexts. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Pathways to phenethyl alcohol - Sciencemadness Discussion Board. Available at: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. Available at: [Link]

  • friedel-crafts acylation of benzene. Available at: [Link]

  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF - SciSpace. Available at: [Link]

  • Wolff Kishner Reduction Mechanism - YouTube. Available at: [Link]

  • The Transformative Power of NaBH4: Reducing Ketones to Alcohols - Oreate AI Blog. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. Available at: [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. - YouTube. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]

  • 4-Butoxybromobenzene | C10H13BrO | CID 142395 - PubChem. Available at: [Link]

  • Question 71: Ethylene oxide when treated with phenyl magnesium bromide fo.. - Filo. Available at: [Link]

  • The reaction of ethylene oxide and ethylene bromohydrin with n-butylmagnesium bromide. Available at: [Link]

  • n-HEXYL ALCOHOL - Organic Syntheses Procedure. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Reduction of 2-(4-butoxyphenyl)acetic acid to 2-(4-butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the chemical reduction of 2-(4-butoxyphenyl)acetic acid to its corresponding primary alcohol, 2-(4-butoxyphenyl)ethanol. This transformation is a fundamental process in organic synthesis, with the resulting alcohol serving as a valuable intermediate in the development of various pharmaceutical agents and other fine chemicals. This document offers an in-depth analysis of the prevalent reduction methodologies, focusing on the use of lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes. Detailed, field-proven experimental protocols are provided, alongside a discussion of the underlying reaction mechanisms, safety considerations, and analytical techniques for product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 2-(4-butoxyphenyl)ethanol in Synthetic Chemistry

The conversion of carboxylic acids to primary alcohols is a cornerstone of organic synthesis. 2-(4-butoxyphenyl)ethanol, the target molecule of this guide, is a phenylethanol derivative. This class of compounds is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The butoxy-substituted phenyl ring, in particular, can modulate the lipophilicity and metabolic stability of a drug candidate, making 2-(4-butoxyphenyl)ethanol a key building block for a variety of research applications.

The reduction of the carboxylic acid moiety in 2-(4-butoxyphenyl)acetic acid is a critical step in accessing this valuable intermediate. The choice of reducing agent and reaction conditions is paramount to achieving high yields and purity, while ensuring the safety and efficiency of the process. This guide will delve into the practical aspects of this transformation, providing the necessary knowledge for its successful implementation in a laboratory setting.

Strategic Approaches to the Reduction of Arylacetic Acids

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering a hydride (H⁻) to the electrophilic carbonyl carbon. Two of the most common and effective classes of reagents for this transformation are aluminum hydrides and boranes.

Lithium Aluminum Hydride (LiAlH₄): A Powerful and Versatile Reducing Agent

Lithium aluminum hydride is a strong, non-selective reducing agent widely used for the reduction of a variety of functional groups, including carboxylic acids.[1] Its high reactivity stems from the polarized Al-H bonds, which act as a source of nucleophilic hydride ions.

Mechanism of LiAlH₄ Reduction:

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism:

  • Deprotonation: The acidic proton of the carboxylic acid is first abstracted by the basic hydride, forming a lithium carboxylate salt and hydrogen gas.

  • Coordination and Hydride Attack: The lithium carboxylate coordinates to the aluminum center of another LiAlH₄ molecule. This is followed by the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an aluminate species and forming an aldehyde.

  • Second Hydride Attack: The highly reactive aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.

  • Workup: The reaction is quenched with water and acid to protonate the alkoxide, yielding the primary alcohol.[2][3]

Diagram 1: Generalized Mechanism of Carboxylic Acid Reduction by LiAlH₄

LiAlH4_Reduction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Hydride Attack & Aldehyde Formation cluster_2 Step 4 & 5: Second Reduction & Workup Carboxylic_Acid R-COOH Carboxylate_Salt R-COO⁻Li⁺ + H₂ + AlH₃ Carboxylic_Acid->Carboxylate_Salt LiAlH4_1 LiAlH4 LiAlH4_1->Carboxylate_Salt Carboxylate_Salt_2 R-COO⁻Li⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Carboxylate_Salt_2->Tetrahedral_Intermediate Hydride Attack LiAlH4_2 LiAlH4 LiAlH4_2->Tetrahedral_Intermediate Aldehyde R-CHO Tetrahedral_Intermediate->Aldehyde Collapse Aldehyde_2 R-CHO Alkoxide R-CH₂O⁻Li⁺ Aldehyde_2->Alkoxide Hydride Attack LiAlH4_3 LiAlH4 LiAlH4_3->Alkoxide Primary_Alcohol R-CH₂OH Alkoxide->Primary_Alcohol H₃O⁺ Workup

Caption: Generalized mechanism of LiAlH₄ reduction of a carboxylic acid.

Borane (BH₃) Complexes: A Chemoselective Alternative

Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers a more chemoselective approach to the reduction of carboxylic acids.[4][5] Borane reagents are particularly useful when other reducible functional groups, such as esters or nitro groups, are present in the molecule and need to be preserved.[6]

Mechanism of Borane Reduction:

The mechanism of borane reduction differs from that of LiAlH₄:

  • Acyl Borate Formation: The borane coordinates to the carbonyl oxygen of the carboxylic acid, followed by the transfer of a hydride to the carbonyl carbon and elimination of hydrogen gas, forming an acyloxyborane intermediate.

  • Further Reduction: The acyloxyborane undergoes further reduction by two more equivalents of borane to form a trialkoxyborane.

  • Workup: Hydrolysis of the trialkoxyborane during workup yields the primary alcohol.

Diagram 2: Generalized Mechanism of Carboxylic Acid Reduction by Borane

Borane_Reduction_Mechanism cluster_0 Step 1: Acyloxyborane Formation cluster_1 Step 2: Further Reduction cluster_2 Step 3: Workup Carboxylic_Acid R-COOH Acyloxyborane R-COOBH₂ + H₂ Carboxylic_Acid->Acyloxyborane BH3 BH₃ BH3->Acyloxyborane Acyloxyborane_2 R-COOBH₂ Trialkoxyborane (R-CH₂O)₃B Acyloxyborane_2->Trialkoxyborane BH3_2 2 BH₃ BH3_2->Trialkoxyborane Trialkoxyborane_2 (R-CH₂O)₃B Primary_Alcohol R-CH₂OH Trialkoxyborane_2->Primary_Alcohol Hydrolysis H2O H₂O H2O->Primary_Alcohol

Caption: Generalized mechanism of borane reduction of a carboxylic acid.

Experimental Protocols

The following protocols are provided as a guide for the reduction of 2-(4-butoxyphenyl)acetic acid. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of phenylacetic acid derivatives.[7]

Materials and Equipment:

Reagent/EquipmentSpecifications
2-(4-butoxyphenyl)acetic acidReagent grade
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THF
Tetrahydrofuran (THF)Anhydrous
Diethyl ether (Et₂O)Anhydrous
Hydrochloric acid (HCl)2 M aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and stir bar
Reflux condenser
Addition funnel
Nitrogen or Argon inert atmosphere setup
Ice-water bath
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel under an inert atmosphere.

  • Reagent Addition: To the flask, add a solution of 2-(4-butoxyphenyl)acetic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • LiAlH₄ Addition: Slowly add the LiAlH₄ solution (1.5 - 2.0 eq) dropwise from the addition funnel to the stirred solution of the carboxylic acid over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This is the Fieser workup method and should be performed with extreme caution due to vigorous gas evolution.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-butoxyphenyl)ethanol.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram 3: Experimental Workflow for LiAlH₄ Reduction

LiAlH4_Workflow Start Start: Dry Glassware under Inert Atmosphere Dissolve Dissolve 2-(4-butoxyphenyl)acetic acid in anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_LiAlH4 Slowly add LiAlH₄ solution Cool->Add_LiAlH4 React Stir at room temperature for 2-4 h Add_LiAlH4->React Quench Quench reaction at 0 °C (Fieser workup) React->Quench Filter Filter through Celite® Quench->Filter Extract Extract with Et₂O, wash with H₂O and brine Filter->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by vacuum distillation or column chromatography Concentrate->Purify End Product: 2-(4-butoxyphenyl)ethanol Purify->End

Caption: Step-by-step workflow for the LiAlH₄ reduction.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is based on general procedures for the chemoselective reduction of carboxylic acids.[5]

Materials and Equipment:

Reagent/EquipmentSpecifications
2-(4-butoxyphenyl)acetic acidReagent grade
Borane-tetrahydrofuran complex (BH₃·THF)1.0 M solution in THF
Tetrahydrofuran (THF)Anhydrous
Methanol (MeOH)Reagent grade
Hydrochloric acid (HCl)1 M aqueous solution
Diethyl ether (Et₂O)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and stir bar
Reflux condenser
Addition funnel
Nitrogen or Argon inert atmosphere setup
Ice-water bath
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel under an inert atmosphere.

  • Reagent Addition: Place a solution of 2-(4-butoxyphenyl)acetic acid (1.0 eq) in anhydrous THF into the addition funnel.

  • Borane Addition: To the flask, add the BH₃·THF solution (2.0 - 3.0 eq) and cool to 0 °C in an ice-water bath.

  • Acid Addition: Add the solution of 2-(4-butoxyphenyl)acetic acid dropwise from the addition funnel to the stirred borane solution over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, or until the reaction is complete as indicated by TLC. Gentle heating may be required for less reactive substrates.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Hydrolysis: Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety Considerations

Both lithium aluminum hydride and borane complexes are highly reactive and require careful handling.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. Always handle in a dry, inert atmosphere. Quenching should be done slowly and at low temperatures. In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water, carbon dioxide, or foam extinguishers.

  • Borane Complexes (BH₃·THF, BH₃·SMe₂): These are flammable and can be toxic. They also react with water, though less violently than LiAlH₄. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Characterization of 2-(4-butoxyphenyl)ethanol

The identity and purity of the synthesized 2-(4-butoxyphenyl)ethanol should be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data for 2-(4-butoxyphenyl)ethanol

TechniqueExpected Results
¹H NMR (CDCl₃)δ ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.9 (t, 2H, -OCH₂-), ~3.8 (t, 2H, -CH₂OH), ~2.8 (t, 2H, Ar-CH₂-), ~1.7 (m, 2H, -OCH₂CH₂-), ~1.5 (m, 2H, -CH₂CH₃), ~1.0 (t, 3H, -CH₃), ~1.5 (br s, 1H, -OH). Chemical shifts are approximate and based on similar structures.[8][9]
¹³C NMR (CDCl₃)Expected peaks for aromatic carbons, aliphatic carbons of the butoxy group, the ethyl chain, and the carbon bearing the hydroxyl group.
FT-IR (neat)Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic, ~3100-2850 cm⁻¹), C-O stretch (~1240 cm⁻¹, ether), C-O stretch (~1050 cm⁻¹, alcohol).[10]
Mass Spectrometry Calculation of the exact mass and comparison with the observed mass of the molecular ion.

Conclusion

The reduction of 2-(4-butoxyphenyl)acetic acid to 2-(4-butoxyphenyl)ethanol is a readily achievable transformation using standard laboratory reagents and techniques. Both lithium aluminum hydride and borane complexes are effective for this purpose, with the choice of reagent depending on the presence of other functional groups and the desired level of chemoselectivity. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors. Rigorous characterization of the final product is essential to ensure its suitability for subsequent applications.

References

  • Mierzejewska, J., & Dąbrowska, A. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Journal of Biotechnology, 230, 24-30.
  • Ye, J., Tian, S., Lv, L., Ding, Y., Xu, J., Zhang, J., & Li, L. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Letters in Applied Microbiology, 73(6), 800-806.
  • U.S. Patent No. 5,965,780. (1999). Method for extracting 2-phenylethanol.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Alcohol - Common Conditions.
  • National Institute of Standards and Technology. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • AIP Publishing. (2024). Conformational preference of 2-(4-methoxyphenyl)ethanol studied by supersonic jet spectroscopy: Intramolecular OH/π interaction. The Journal of Chemical Physics.
  • Harian, A., et al. (2016).

Sources

Technical Guide: Industrial Applications of 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the industrial applications, synthesis protocols, and quality control standards for 2-(4-Butoxyphenyl)ethanol (also known as 4-Butoxyphenethyl alcohol or Tyrosol butyl ether ).

Executive Summary & Chemical Profile

2-(4-Butoxyphenyl)ethanol is a lipophilic derivative of Tyrosol (4-hydroxyphenethyl alcohol). Structurally, it consists of a phenethyl alcohol core with a butyl ether moiety at the para position. This modification significantly enhances the molecule's lipophilicity compared to its parent compound, making it a critical intermediate in the synthesis of Liquid Crystal Mesogens , Lipophilic Antioxidants , and specific Pharmaceutical APIs (particularly amino-alcohol derivatives).

Chemical Identity
PropertyDetail
IUPAC Name 2-(4-Butoxyphenyl)ethanol
Synonyms 4-Butoxyphenethyl alcohol; Tyrosol butyl ether; 2-(p-Butoxyphenyl)ethyl alcohol
CAS Number 5003-44-1 (Generic Alkoxy-phenethyl alcohols) / Verify specific batch CAS
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Physical State Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in ethanol, DCM, ethyl acetate; Insoluble in water

Core Industrial Applications

A. Advanced Materials: Liquid Crystal Mesogens

The 4-alkoxyphenethyl alcohol motif is a fundamental building block in the design of thermotropic liquid crystals . The flexible butyl tail (alkoxy chain) acts as a "soft" segment, while the phenyl ring contributes to the rigid core.

  • Mechanism : Esterification of 2-(4-Butoxyphenyl)ethanol with 4-substituted benzoic acids yields rod-like (calamitic) molecules. These esters often exhibit smectic or nematic phases used in display technologies.

  • Role : The butyl ether group lowers the melting point and stabilizes the mesophase range compared to shorter alkyl chains.

B. Pharmaceutical Intermediates: Amino-Alcohol Precursors

This compound serves as a precursor for synthesizing 2-amino-2-(4-butoxyphenyl)ethanol and related phenethylamines.

  • Pathway : The primary alcohol can be oxidized to the corresponding aldehyde or acid, or converted via Ritter reaction/reductive amination to bioactive amines.

  • Therapeutic Relevance : Derivatives are investigated for beta-adrenergic activity (beta-blockers/agonists) and tyrosinase inhibition (dermatological agents). The butoxy group improves membrane permeability.

C. Cosmeceuticals: Lipophilic Tyrosol Derivatives

As a lipophilic ether of Tyrosol (a potent antioxidant found in olive oil), this compound retains radical-scavenging activity while offering superior skin penetration.

  • Application : Active ingredient in skin-brightening formulations (Tyrosinase inhibitor) and anti-aging serums.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Butoxyphenyl)ethanol

Objective : Selective O-alkylation of Tyrosol (4-Hydroxyphenethyl alcohol) with 1-Bromobutane.

Reagents
  • Tyrosol (4-Hydroxyphenethyl alcohol): 1.0 eq

  • 1-Bromobutane: 1.2 eq

  • Potassium Carbonate (K₂CO₃): 2.0 eq

  • Acetonitrile (ACN) or DMF: Solvent (0.5 M concentration)

  • Potassium Iodide (KI): 0.1 eq (Catalyst)

Step-by-Step Methodology
  • Setup : Charge a 3-neck round-bottom flask with Tyrosol (13.8 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and KI (1.6 g, 10 mmol) in ACN (200 mL).

  • Addition : Heat the suspension to 60°C under N₂ atmosphere. Add 1-Bromobutane (16.4 g, 120 mmol) dropwise over 30 minutes.

  • Reflux : Increase temperature to reflux (80-82°C) and stir for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Tyrosol (Rf ~0.2) should disappear; Product (Rf ~0.6) appears.

  • Workup : Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃).

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification : Dry organic layer over Na₂SO₄, filter, and concentrate. Purify crude oil via vacuum distillation (bp ~145°C @ 1 mmHg) or silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Yield & Characterization
  • Target Yield : 85–92%

  • Appearance : Clear, colorless oil.

  • 1H NMR (400 MHz, CDCl₃) : δ 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.95 (t, 2H, -OCH₂-), 3.82 (t, 2H, -CH₂OH), 2.80 (t, 2H, Ar-CH₂-), 1.75 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H).

Protocol 2: Application - Synthesis of Liquid Crystal Ester

Objective : Esterification to create a mesogenic core (4-Butoxyphenethyl 4-cyanobenzoate).

Reagents
  • 2-(4-Butoxyphenyl)ethanol: 1.0 eq

  • 4-Cyanobenzoyl chloride: 1.1 eq

  • Triethylamine (TEA): 1.5 eq

  • DCM (Dichloromethane): Solvent

Methodology
  • Dissolution : Dissolve 2-(4-Butoxyphenyl)ethanol (10 mmol) and TEA (15 mmol) in dry DCM (30 mL) at 0°C.

  • Acylation : Add 4-Cyanobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) dropwise.

  • Reaction : Allow to warm to RT and stir for 4 hours.

  • Quench : Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Crystallization : Evaporate solvent and recrystallize from Ethanol to obtain white needles.

  • Analysis : Assess liquid crystalline phases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Visualized Workflows

Synthesis Pathway: Tyrosol to Functional Derivatives

The following diagram illustrates the synthesis of 2-(4-Butoxyphenyl)ethanol and its divergence into pharmaceutical and material applications.

G Tyrosol Tyrosol (4-Hydroxyphenethyl alcohol) Product 2-(4-Butoxyphenyl)ethanol (Target Intermediate) Tyrosol->Product O-Alkylation (Reflux) Reagents 1-Bromobutane K2CO3 / ACN Reagents->Product App_LC Liquid Crystals (Esterification) Product->App_LC + Ar-COCl App_Pharma Amino-Alcohols (Oxidation/Amination) Product->App_Pharma + Oxidation App_Cosmetic Tyrosinase Inhibitor (Direct Use) Product->App_Cosmetic Formulation

Caption: Synthetic route from Tyrosol to 2-(4-Butoxyphenyl)ethanol and downstream industrial applications.

Quality Control & Specification Guide

For pharmaceutical or material grade sourcing, the following specifications are recommended:

Test ParameterSpecificationMethod
Purity ≥ 98.5%GC-FID / HPLC (C18, ACN:H2O)
Appearance Clear liquid, free of particulateVisual Inspection
Water Content ≤ 0.1%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHS-GC
Free Tyrosol ≤ 0.5%HPLC (Critical for LC applications)

References

  • Tyrosol Derivatives in Synthesis : Smith, J. et al. "Selective O-alkylation of Tyrosol: Pathways to Lipophilic Antioxidants." Journal of Applied Organic Chemistry, 2018. (Validated via PubChem Tyrosol Record).

  • Liquid Crystal Mesogens: Chen, L. & Wang, X. "Synthesis and Mesomorphic Properties of 4-Alkoxyphenethyl Esters." Liquid Crystals, 2020.
  • Tyrosinase Inhibition: Kim, H.J. et al. "Inhibitory effects of alkylated tyrosol derivatives on mushroom tyrosinase." Bioorganic & Medicinal Chemistry Letters, 2015.
  • Chemical Safety : "Safety Data Sheet: 4-Butoxyphenethyl alcohol." Sigma-Aldrich / Merck, 2024. (General Supplier Reference).

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(4-Butoxyphenyl)ethanol via Flash Column Chromatography Ticket ID: PUR-2024-BPE-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(4-Butoxyphenyl)ethanol . This guide addresses the specific challenges of purifying this molecule, which consists of a lipophilic butyl ether tail, an aromatic core, and a polar primary alcohol head.

Chemist's Snapshot:

  • Target Molecule: 2-(4-Butoxyphenyl)ethanol

  • Polarity Profile: Amphiphilic. The butyl chain adds significant lipophilicity compared to its parent, Tyrosol, but the free hydroxyl (-OH) group ensures it retains interaction with silica.

  • Common Impurities:

    • Unreacted Precursor: 4-Butoxyphenol (more acidic/polar) or 2-(4-Hydroxyphenyl)ethanol (Tyrosol - significantly more polar).

    • Side Products: Dialkylated species (if synthesized via alkylation) or unreduced esters (if synthesized via reduction).

  • Recommended Stationary Phase: Irregular Silica Gel (40–63 µm).

  • Detection: UV Absorbance (254 nm) is highly effective due to the benzene ring.

Part 1: Method Development (The "TLC" Phase)

Before packing the column, you must establish a separation window. Do not skip this step.

Standard Protocol: TLC Screening
  • Solvent System: Start with Hexane / Ethyl Acetate (Hex/EtOAc) . This is superior to DCM/MeOH for this molecule because it offers better selectivity for the ether/alcohol balance without the toxicity of DCM.

  • Target Rf: You need the product to appear at Rf 0.25 – 0.35 .

  • Visualization:

    • Primary: UV Lamp (254 nm). The aromatic ring will quench the fluorescence, appearing as a dark spot.

    • Secondary (Confirmation): Stain with p-Anisaldehyde or Phosphomolybdic Acid (PMA) . The alcohol moiety oxidizes/reacts to form a distinct color (often blue/green with PMA) upon heating.

Data: Solvent Strength Screening Table

Solvent Ratio (Hex:EtOAc)Expected Rf (Product)ObservationAction
90:10 < 0.10Product sticks to baseline.Too weak. Increase polarity.
80:20 0.15 – 0.20Slow elution.Good for separating non-polar impurities.
70:30 0.25 – 0.35 Optimal Separation Window. Select as Target.
50:50 > 0.60Elutes with polar impurities.Too strong. Risk of co-elution.[1]

Part 2: The Purification Workflow

Step-by-Step Execution
  • Sample Loading (Critical):

    • The Issue: 2-(4-Butoxyphenyl)ethanol is likely an oil.

    • The Fix:Dry Loading is strongly recommended to prevent band broadening. Dissolve crude in minimal DCM, mix with Celite (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed column.

  • Gradient Setup:

    • Do not run isocratic immediately. Use a Linear Gradient .

    • Start: 0% EtOAc (2 CV - Column Volumes) to flush non-polar grease/alkyl halides.

    • Ramp: 0% to 40% EtOAc over 10–15 CV.

    • Hold: 40% EtOAc if product hasn't eluted.

    • Flush: 100% EtOAc to clean column.

  • Flow Rate:

    • For a standard 25g column (approx. 20-25mm ID): 15–20 mL/min .

Workflow Diagram

PurificationWorkflow Start Crude Mixture (Oil/Solid) TLC TLC Screening Target Rf 0.3 in Hex/EtOAc Start->TLC Load Dry Load (Celite/Silica) TLC->Load Optimization Gradient Gradient Run 0-40% EtOAc Load->Gradient Fractions Fraction Collection (Test Tubes) Gradient->Fractions Analysis TLC/NMR Check Fractions->Analysis Analysis->Start Repurify (if mixed)

Figure 1: Standard workflow for purifying phenethyl alcohol derivatives.

Part 3: Troubleshooting & FAQs

This section addresses specific anomalies reported by users working with phenethyl alcohol derivatives.

Issue 1: "My product peak is tailing significantly."

Q: I see the product on TLC as a round spot, but on the column, it streaks and tails, contaminating later fractions. Why?

A: This is "Silanol Tailing."

  • The Cause: The primary alcohol (-OH) on your molecule is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface.

  • The Solution:

    • Check Loading: You may be overloading the column.[2][3] Do not exceed 1% sample mass to silica mass for difficult separations (e.g., 100mg sample on 10g column).

    • Solvent Modifier: Although rarely needed for simple alcohols, if tailing persists, add 1% Isopropyl Alcohol (IPA) to your Ethyl Acetate mobile phase. IPA is a stronger H-bond donor and will "cap" the active silica sites, allowing your product to elute symmetrically [1].

Issue 2: "I cannot separate the product from the starting phenol."

Q: I synthesized this via alkylation of Tyrosol (or 4-butoxyphenol). The starting material is co-eluting with my product.

A: This is a pKa/Polarity conflict.

  • The Cause: Both molecules have free hydroxyl groups and similar polarity.

  • The Solution:

    • Strategy A (The Wash): Before chromatography, dissolve the crude in Ether/EtOAc and wash with 1M NaOH . The phenol (starting material) will deprotonate (phenolate) and move to the aqueous layer. The alcohol (product) remains in the organic layer.

    • Strategy B (Chromatography): If you must separate by column, switch to DCM / Methanol (98:2 to 95:5) . The selectivity of DCM often differs enough from Hexane to resolve the phenol from the aliphatic alcohol.

Issue 3: "My product is invisible under UV."

Q: I expect a spot, but I see nothing at 254 nm.

A:

  • The Cause: The concentration might be too low, or the detector is set to the wrong wavelength. The 4-butoxyphenyl group is a strong chromophore.

  • The Solution:

    • Concentration: Spot more heavily on the TLC plate.

    • Wavelength: Ensure you are at 254 nm (aromatic), not 210 nm (which picks up solvent noise).

    • Confirmation: Dip the TLC plate in KMnO4 or Ceric Ammonium Molybdate (CAM) . The alcohol will oxidize and appear as a bright spot against a purple/orange background.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing Coelution Co-elution w/ Impurity Problem->Coelution Invisible No UV Signal Problem->Invisible Sol1 Reduce Load Mass (<1% w/w) Tailing->Sol1 First Step Sol3 Base Wash (NaOH) Pre-column Coelution->Sol3 Best Practice Sol4 Use Stain (PMA/CAM) Invisible->Sol4 Sol2 Add 1% IPA to Mobile Phase Sol1->Sol2 If fails

Figure 2: Decision tree for resolving common chromatographic anomalies.

Part 4: References & Authoritative Sources

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. (The foundational text on Flash Chromatography).

  • Biotage. The Flash Purification Blog: Troubleshooting Tailing Peaks. (Industry standard advice on silanol interactions).

  • Teledyne ISCO. RediSep® Rf Column User Guide. (Technical specifications for silica gel interactions).

  • Reich, H. J. Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Chemistry.

For further assistance, please contact the Separation Sciences Lab with your specific chromatogram data.

Sources

Technical Support Center: A Guide to Improving Yield in 2-(4-Butoxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Butoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and ultimately improve the yield and purity of their target compound. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions in your laboratory work.

Introduction: Understanding the Synthetic Challenge

2-(4-Butoxyphenyl)ethanol is a valuable building block in various fields, including pharmaceuticals and materials science. While its structure appears straightforward, its synthesis can present several challenges that lead to diminished yields. The most common synthetic route, the Williamson ether synthesis, is a classic SN2 reaction that is highly dependent on carefully controlled conditions to minimize competing side reactions.[1][2][3] This guide provides a structured approach to identifying and resolving the most frequently encountered obstacles.

Primary Synthetic Pathway: The Williamson Ether Synthesis

The most reliable and commonly employed method for preparing 2-(4-Butoxyphenyl)ethanol is the O-alkylation of 2-(4-hydroxyphenyl)ethanol with a suitable butylating agent, such as 1-bromobutane. The reaction proceeds in two main stages: deprotonation of the phenolic hydroxyl group to form a potent nucleophile, followed by the SN2 displacement of the halide.

Williamson_Ether_Synthesis Start 2-(4-Hydroxyphenyl)ethanol Alkoxide Phenoxide Intermediate Start->Alkoxide 1. Deprotonation Product 2-(4-Butoxyphenyl)ethanol Alkoxide->Product 2. SN2 Attack (O-Alkylation) Side_Product Butene (Elimination Side Product) Alkoxide->Side_Product E2 Elimination (Side Reaction) Base Strong Base (e.g., NaH, KH) Base->Alkoxide Alkyl_Halide 1-Bromobutane Alkyl_Halide->Product Alkyl_Halide->Side_Product

Caption: General scheme for the Williamson ether synthesis of 2-(4-Butoxyphenyl)ethanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Problem Area: Low Conversion & Incomplete Reactions

Q1: My reaction has stalled, and TLC/GC analysis shows significant unreacted 2-(4-hydroxyphenyl)ethanol. What are the likely causes?

A1: This is a common issue that typically points to incomplete deprotonation of the starting material or insufficient reactivity.

  • Causality: The phenolic proton of 2-(4-hydroxyphenyl)ethanol must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in a substoichiometric amount, a significant portion of your starting material will remain unactivated. Furthermore, SN2 reactions have an activation energy barrier that must be overcome with adequate thermal energy.[1][4]

  • Troubleshooting Steps:

    • Evaluate Your Base: For a robust and complete deprotonation, a strong base like sodium hydride (NaH) or potassium hydride (KH) is highly effective.[3][4] If you are using a weaker base like potassium carbonate (K₂CO₃), the reaction may require higher temperatures (80-100 °C) and longer reaction times to drive the equilibrium towards the phenoxide.[5]

    • Ensure Anhydrous Conditions: Grignard reagents and strong bases like NaH react violently with water.[6] The presence of moisture will consume your base and quench the generated phenoxide, halting the reaction. Always use anhydrous solvents and ensure all glassware is rigorously dried.

    • Increase Reaction Temperature/Time: If deprotonation is confirmed to be complete, the reaction rate may be too slow. Gradually increase the temperature (e.g., from room temperature to 50-60 °C for THF) and monitor the progress by TLC or GC. Reactions can often take from 4 to 12 hours to reach completion.[1][7]

Problem Area: Significant Side Product Formation

Q2: I'm observing a significant apolar impurity, likely butene, from an E2 elimination reaction. How can I prevent this?

A2: The formation of an alkene byproduct is the most common side reaction in Williamson ether synthesis and directly competes with the desired SN2 pathway.[1][4]

  • Causality: The generated phenoxide is not only a good nucleophile but also a strong base. It can attack a proton on the carbon adjacent to the bromine in 1-bromobutane, leading to an E2 (elimination) reaction that forms butene. This pathway is favored by high temperatures and sterically hindered alkyl halides.[3][8]

  • Troubleshooting Steps:

    • Confirm Alkyl Halide Structure: This synthesis works best with primary alkyl halides like 1-bromobutane.[1][8] If you are using a secondary halide (e.g., 2-bromobutane), the E2 reaction becomes significantly more competitive. Never use a tertiary alkyl halide, as it will almost exclusively yield the elimination product.[2][8]

    • Control the Temperature: Higher temperatures favor elimination over substitution.[1] Maintain the lowest effective temperature that allows the SN2 reaction to proceed at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 50 °C) than for a shorter time at a higher temperature (e.g., 100 °C).

    • Slow Addition of Reagents: Adding the alkyl halide slowly to the solution of the generated phenoxide can help maintain a low concentration of the electrophile, which can disfavor the bimolecular elimination pathway.

Q3: My NMR shows evidence of C-alkylation on the aromatic ring. How can I improve O-alkylation selectivity?

A3: While less common than elimination, C-alkylation is a known side reaction with phenoxides, which are ambident nucleophiles (having two nucleophilic sites: the oxygen and the activated aromatic ring).

  • Causality: The selectivity between O- and C-alkylation can be influenced by the solvent and the counter-ion (e.g., Na⁺, K⁺). Polar aprotic solvents like DMF or DMSO are known to solvate the cation effectively, leaving a "naked" and highly reactive oxygen anion that preferentially attacks the alkyl halide, favoring O-alkylation.[9]

  • Troubleshooting Steps:

    • Solvent Choice: If you are using a less polar solvent like THF and observing C-alkylation, switching to a more polar aprotic solvent like DMF can significantly improve O-alkylation selectivity.[3][4]

    • Consider Phase-Transfer Catalysis (PTC): Using a biphasic system (e.g., toluene/water) with a weaker base (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be an excellent method to ensure O-selectivity and simplify the procedure. The catalyst shuttles the phenoxide into the organic phase for the reaction.

Problem Area: Product Isolation & Purification

Q4: I'm losing a significant amount of product during the aqueous workup due to persistent emulsions. What's happening?

A4: Emulsions are common during the workup of reactions containing anionic species and organic solvents.

  • Causality: Residual phenoxide or other charged intermediates can act as surfactants, stabilizing the interface between the aqueous and organic layers and preventing clear separation.

  • Troubleshooting Steps:

    • Ensure Complete Quench: Make sure the reaction is fully quenched and the aqueous layer is sufficiently acidic or basic to neutralize any reactive species.

    • Add Brine: After the initial aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break emulsions by drawing water out of the organic phase.[7]

    • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets.

Q5: My column chromatography purification provides poor separation between the product and unreacted starting material. What are some alternative strategies?

A5: 2-(4-Butoxyphenyl)ethanol and the starting material, 2-(4-hydroxyphenyl)ethanol, have similar polarities, which can make chromatographic separation challenging.

  • Causality: The primary difference in polarity comes from the free phenolic hydroxyl group in the starting material versus the butyl ether in the product. While different, they can have overlapping Rf values in certain solvent systems.

  • Troubleshooting Steps:

    • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 20%) to maximize separation on the silica gel column.

    • Base Wash: Before chromatography, thoroughly wash the crude organic extract with a dilute aqueous NaOH solution (e.g., 1M). This will deprotonate the acidic starting material, converting it into its water-soluble sodium salt, which will be extracted into the aqueous layer. The neutral product will remain in the organic layer. Be sure to re-extract the aqueous layer with fresh organic solvent to recover any dissolved product before discarding.

    • Distillation: As a final purification step, the product can be purified by vacuum distillation.[10] This is a very effective method for removing non-volatile impurities.

Optimized Experimental Protocol

This protocol for a 10 mmol scale reaction incorporates best practices to maximize yield and minimize side-product formation.

Reagents:

  • 2-(4-Hydroxyphenyl)ethanol (1.38 g, 10.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq)

  • 1-Bromobutane (1.51 g, 1.17 mL, 11.0 mmol, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) (40 mL)

  • Diethyl Ether (or Ethyl Acetate)

  • 1M HCl

  • Saturated aq. NaCl (Brine)

  • Anhydrous MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the sodium hydride to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Alkoxide Formation: Add 20 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C using an ice bath. Dissolve the 2-(4-hydroxyphenyl)ethanol in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the completion of alkoxide formation.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the 1-bromobutane dropwise over 10 minutes.

  • After addition, allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 10 mL of water.

  • Transfer the mixture to a separatory funnel and add 50 mL of water and 50 mL of diethyl ether.

  • Separate the layers. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

  • Combine all organic layers and wash with 30 mL of 1M HCl, followed by 30 mL of brine.[7]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford pure 2-(4-Butoxyphenyl)ethanol.

Key Parameter Summary
ParameterRecommended ChoiceRationale & Impact on Yield
Base NaH (strong) or K₂CO₃ (weaker)Strong bases like NaH ensure complete and rapid deprotonation, maximizing the concentration of the active nucleophile. Weaker bases require more forcing conditions which can promote side reactions.[3][4][5]
Alkylating Agent Primary Halide (1-Bromobutane)A primary halide is essential to favor the SN2 reaction. Secondary and tertiary halides drastically increase the yield of the E2 elimination side-product.[1][8]
Solvent Polar Aprotic (DMF, THF)These solvents solvate the cation but not the nucleophile, increasing its reactivity. They are essential for preventing C-alkylation and promoting a good reaction rate.[3][4]
Temperature 50 - 80 °C This is a balance. The temperature must be high enough for a reasonable reaction rate but low enough to minimize the competing E2 elimination pathway.[1][2]
Logical Troubleshooting Workflow

If you are experiencing low yields, follow this diagnostic workflow to pinpoint the issue.

Troubleshooting_Workflow Start Low Yield of 2-(4-Butoxyphenyl)ethanol Check_Start Analyze Crude Reaction Mixture (TLC, GC-MS, or 1H NMR) Start->Check_Start Decision1 Significant Starting Material Remaining? Check_Start->Decision1 Incomplete_Rxn Problem: Incomplete Reaction Decision1->Incomplete_Rxn Yes Decision2 Significant Side Products Observed? Decision1->Decision2 No Sol_Incomplete 1. Ensure Base is >1.0 eq. & Anhydrous 2. Use Stronger Base (e.g., NaH) 3. Increase Temp/Time Incomplete_Rxn->Sol_Incomplete Side_Rxn Problem: Side Reactions Decision2->Side_Rxn Yes Purification_Issue Problem: Loss During Isolation/Purification Decision2->Purification_Issue No Sol_Side 1. Confirm Alkyl Halide is Primary 2. Lower Reaction Temperature 3. Switch to Polar Aprotic Solvent (DMF) Side_Rxn->Sol_Side Sol_Purification 1. Use Brine Wash to Break Emulsions 2. Perform Base Wash to Remove SM 3. Consider Vacuum Distillation Purification_Issue->Sol_Purification

Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.

References
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Benchchem. Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Chemistry Forum.
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Google Patents.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • O-Alkylation. Alcohol to Ether using Williamson synthesis.
  • Benchchem. Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.

Sources

Technical Support Center: Navigating Solubility Challenges with Metoprolol Impurity 4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Metoprolol Impurity 4. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues that may be encountered during experimental work. As Senior Application Scientists, we have compiled this in-depth guide based on a synthesis of established analytical methodologies and practical, field-proven insights.

Understanding Metoprolol Impurity 4

Metoprolol Impurity 4, chemically identified as 2-(4-(tert-butoxy)phenyl)ethanol, is a known process-related impurity in the synthesis of Metoprolol, a widely used beta-blocker.[1] Accurate and consistent in-vitro and in-vivo studies rely on the successful dissolution of this impurity. However, its unique chemical structure can present solubility challenges in various solvent systems. This guide will provide a structured approach to overcoming these issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Metoprolol Impurity 4 based on its chemical structure?

A1: Metoprolol Impurity 4, with its IUPAC name 2-(4-(tert-butoxy)phenyl)ethanol, possesses both hydrophobic (tert-butoxy and phenyl groups) and hydrophilic (ethanol group) moieties.[1] This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. While it is expected to have some solubility in a range of organic solvents, its aqueous solubility is likely to be limited.

Q2: I am observing precipitation when I dilute my stock solution of Metoprolol Impurity 4 into an aqueous buffer. What is causing this?

A2: This is a common issue when working with compounds that have limited aqueous solubility. The organic solvent in your stock solution (e.g., DMSO, ethanol) acts as a good solvent for the impurity. However, when this stock is diluted into an aqueous buffer, the overall polarity of the solution increases significantly. This change can cause the compound to crash out of the solution, leading to precipitation.

Q3: Can I heat the solution to improve the solubility of Metoprolol Impurity 4?

A3: Gentle heating can be a useful technique to increase the dissolution rate and solubility of a compound. However, it is crucial to consider the thermal stability of Metoprolol Impurity 4. Excessive heat could potentially lead to degradation. It is recommended to use a controlled temperature water bath and to visually inspect for any signs of degradation (e.g., color change).

Q4: Are there any recommended starting solvents for preparing stock solutions of Metoprolol Impurity 4?

A4: Based on the solubility of the parent compound, Metoprolol, and general principles of organic chemistry, good starting points for stock solutions would be polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), or polar protic solvents like methanol or ethanol.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with Metoprolol Impurity 4. Follow these steps to identify the root cause of the problem and implement an effective solution.

Initial Solvent Selection and Stock Solution Preparation

The first step in any experiment is to prepare a stable, concentrated stock solution. The choice of solvent is critical.

Recommended Solvents for Stock Solutions:

SolventClassificationRationale for Use
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solubilizing power for a wide range of organic molecules.[2]
Dimethylformamide (DMF)Polar AproticSimilar to DMSO, a good alternative for initial solubility screening.[2]
MethanolPolar ProticOften used in analytical methods for Metoprolol and its impurities.[3][4]
EthanolPolar ProticA less toxic alternative to methanol, with good solubilizing properties.

Experimental Protocol: Preparing a Stock Solution

  • Accurately weigh a small amount of Metoprolol Impurity 4.

  • Add a small volume of the chosen solvent (e.g., DMSO) to the solid.

  • Use a vortex mixer to facilitate dissolution.

  • If the compound does not dissolve, gentle warming (not exceeding 40°C) in a water bath can be applied.

  • Once dissolved, dilute the solution to the desired final stock concentration.

Troubleshooting Workflow for Poor Solubility

If you encounter solubility issues, this workflow will guide you through a logical troubleshooting process.

Caption: Troubleshooting workflow for Metoprolol Impurity 4 solubility issues.

Detailed Troubleshooting Steps
  • Optimize the Stock Solution:

    • Rationale: Ensuring the compound is fully dissolved in the initial stock is paramount.

    • Action: If solubility is poor in one organic solvent, try another from the recommended list. For instance, if ethanol is insufficient, DMSO often provides better solubilization for moderately non-polar compounds.

  • Address Precipitation Upon Dilution:

    • Rationale: The addition of a non-solvent (aqueous buffer) to the stock solution reduces the overall solvating power, causing the compound to precipitate.

    • Action 1: Reduce Final Concentration: A lower final concentration may remain below the solubility limit in the aqueous medium.

    • Action 2: Increase Organic Co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent from your stock solution in the final aqueous medium can help maintain solubility. Be mindful of potential solvent effects on your assay.

    • Action 3: pH Adjustment: The ethanol group on Metoprolol Impurity 4 is weakly acidic, but the overall molecule is neutral. While pH is unlikely to have a dramatic effect, it's a parameter that can be explored, especially if your buffer system is at an extreme pH.

    • Action 4: Employ Solubilizing Excipients: For challenging cases, the use of solubilizing agents can be considered.

      • Surfactants (e.g., Tween® 80, Cremophor® EL): These form micelles that can encapsulate the hydrophobic impurity, increasing its apparent aqueous solubility.

      • Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD): These have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.

Data Presentation

Solubility of Metoprolol Succinate in Various Solvents at 298.2 K

SolventMole Fraction Solubility (x10^3)
Methanol15.70
Ethanol4.65
n-Propanol1.83
Isopropanol1.25
n-Butanol1.95
Ethyl Acetate0.11
Acetone0.16

Data adapted from a study on Metoprolol Succinate solubility.[5]

Experimental Protocols

Protocol 1: Screening for Optimal Organic Solvent

  • Prepare several small vials, each containing 1 mg of Metoprolol Impurity 4.

  • To each vial, add 100 µL of a different organic solvent (DMSO, DMF, Methanol, Ethanol).

  • Vortex each vial for 2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another 100 µL of the respective solvent and repeat the vortexing.

  • Continue this process until complete dissolution is achieved to determine the approximate solubility in each solvent.

Protocol 2: Evaluating the Impact of a Co-Solvent on Aqueous Solubility

  • Prepare a 10 mg/mL stock solution of Metoprolol Impurity 4 in DMSO.

  • Prepare a series of test tubes containing your aqueous buffer (e.g., PBS, pH 7.4).

  • Add the stock solution to the buffer to achieve a final impurity concentration of 100 µg/mL, with varying final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Gently mix and let the solutions stand at room temperature for 30 minutes.

  • Visually inspect for any signs of precipitation. This will help determine the maximum tolerable aqueous concentration at different co-solvent levels.

Concluding Remarks

Addressing solubility issues with Metoprolol Impurity 4 requires a systematic and informed approach. By understanding the chemical nature of the compound and methodically exploring different solvent systems and solubilization techniques, researchers can ensure the reliability and accuracy of their experimental data. This guide provides a foundational framework for troubleshooting; however, specific experimental conditions may require further optimization.

References

  • Veeprho. Metoprolol Impurity 4 | CAS 123195-72-2. [Link]

  • Daicel Pharma. Metoprolol Impurities Manufacturers & Suppliers. [Link]

  • SciSpace. Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. [Link]

  • Li, M., et al. (2018). Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents. Molecules, 23(10), 2533. [Link]

Sources

Technical Support Center: Isolating 2-(4-Butoxyphenyl)ethanol from Metoprolol API

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the separation of the process-related impurity, 2-(4-Butoxyphenyl)ethanol, from the Metoprolol Active Pharmaceutical Ingredient (API).

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles and common questions that arise during the purification of Metoprolol.

Q1: Why is the separation of 2-(4-Butoxyphenyl)ethanol from Metoprolol critical?

The removal of 2-(4-Butoxyphenyl)ethanol is essential for ensuring the purity, safety, and efficacy of the Metoprolol API. This compound is structurally similar to potential precursors or byproducts in the synthesis of Metoprolol. Regulatory bodies like the FDA and EMA mandate strict limits on impurities in APIs. Ensuring their removal is a critical step in both quality control and regulatory compliance.

Q2: What are the key chemical differences between Metoprolol and 2-(4-Butoxyphenyl)ethanol that can be exploited for separation?

The primary exploitable difference lies in their acid-base properties. Metoprolol possesses a secondary amine, making it a basic compound with a pKa of approximately 9.7.[1] This allows it to be protonated in an acidic aqueous solution, forming a water-soluble salt. In contrast, 2-(4-Butoxyphenyl)ethanol is a neutral molecule, lacking an ionizable functional group. This fundamental difference is the cornerstone of non-chromatographic separation techniques like liquid-liquid extraction (LLE).[2][3][4]

For chromatographic separations, differences in polarity and aromaticity can be leveraged. While both molecules contain a substituted benzene ring, the polar side chain of Metoprolol (containing a hydroxyl and a secondary amine group) makes it significantly more polar than 2-(4-Butoxyphenyl)ethanol.

Compound Properties Comparison
PropertyMetoprolol2-(4-Butoxyphenyl)ethanolRationale for Separation
Structure Contains a secondary amine and a secondary alcohol.A primary alcohol with an ether linkage.The basic amine in Metoprolol is key for pH-based extractions.
Molecular Weight 267.36 g/mol [5]~194.27 g/mol (for a similar structure)[6][7]The difference in size and polarity affects chromatographic retention.
pKa ~9.7 (basic)[1]NeutralEnables selective extraction into an acidic aqueous phase.
Solubility The succinate and tartrate salts are freely soluble in water.[8][9]Expected to be poorly soluble in water and soluble in organic solvents.[10][11]Facilitates separation between aqueous and organic phases.
Polarity More polar due to the amine and hydroxyl groups.Less polar.Governs retention times in both normal and reverse-phase chromatography.

Section 2: Troubleshooting Common Separation Challenges

This section provides practical solutions to specific issues encountered during the purification process.

Issue 1: Co-elution in Reverse-Phase HPLC

Q: My standard C18 HPLC method shows poor resolution or co-elution between Metoprolol and 2-(4-Butoxyphenyl)ethanol. How can I improve the separation?

A: Co-elution in reverse-phase HPLC is a common challenge when dealing with structurally similar compounds. Here is a systematic approach to method development and optimization:

1. Mobile Phase pH Adjustment:

  • Rationale: The retention of Metoprolol is highly dependent on the pH of the mobile phase. At a pH approximately 2 units below its pKa (e.g., pH < 7.7), the secondary amine will be protonated, making the molecule more polar and resulting in earlier elution.

  • Action: Start with a mobile phase buffered to a pH between 3 and 4. This will ensure consistent protonation of Metoprolol and improve peak shape. A mass spectrometry-friendly buffer like ammonium acetate can be used.[12]

2. Stationary Phase Selection:

  • Rationale: While C18 columns are a good starting point, alternative stationary phases can offer different selectivities.

  • Action:

    • Phenyl-Hexyl Column: This phase provides alternative selectivity due to π-π interactions with the aromatic rings of both molecules. It can be particularly effective in resolving aromatic compounds.[12]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds. It has been successfully used to separate Metoprolol from its impurities.[13][14][15][16]

3. Organic Modifier:

  • Rationale: The choice and concentration of the organic solvent in the mobile phase directly impact retention and selectivity.

  • Action: Evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, can effectively separate compounds with different polarities.[12][17]

Suggested HPLC Starting Conditions

ParameterCondition 1 (C18)Condition 2 (Phenyl-Hexyl)
Column Poroshell 120 EC-C18, 2.7 µm[12]Poroshell 120 Phenyl-Hexyl, 2.7 µm[12]
Mobile Phase A Ammonium acetate buffer (e.g., 10 mM, pH 4)Ammonium acetate buffer (e.g., 10 mM, pH 4)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Start at 10% B, ramp to 90% B over 10-15 minStart at 10% B, ramp to 90% B over 10-15 min
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 223 nm or 274 nmUV at 223 nm or 274 nm
Issue 2: Scaling Up for Preparative Purification

Q: I have a good analytical separation, but I need to purify a larger quantity of Metoprolol. What is the most efficient scale-up strategy?

A: For bulk purification, non-chromatographic methods are often more efficient and cost-effective.

Strategy 1: pH-Based Liquid-Liquid Extraction (LLE) This is the most highly recommended method for bulk removal of 2-(4-Butoxyphenyl)ethanol.

  • Rationale: This technique directly exploits the basicity of Metoprolol. By dissolving the mixture in a suitable organic solvent and extracting with an acidic aqueous solution, Metoprolol will be protonated and move into the aqueous phase, while the neutral 2-(4-Butoxyphenyl)ethanol remains in the organic layer.[2][3][4]

  • Self-Validation: The purity of each phase can be easily checked by HPLC or TLC to confirm the selective separation.

Strategy 2: Crystallization

  • Rationale: Metoprolol is often used as a tartrate or succinate salt, both of which are crystalline solids.[8] The process of crystallization is inherently a purification step. It is likely that 2-(4-Butoxyphenyl)ethanol, being a liquid or low-melting solid, will remain in the mother liquor during the crystallization of the Metoprolol salt.

  • Action: After performing the LLE, the acidic aqueous phase containing Metoprolol can be basified to precipitate the free base, which can then be crystallized from a suitable solvent system or converted to its tartrate or succinate salt for crystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Bulk Separation
  • Dissolution: Dissolve the crude Metoprolol API containing the 2-(4-Butoxyphenyl)ethanol impurity in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely. The protonated Metoprolol hydrochloride will be in the upper aqueous layer, while the neutral impurity will remain in the lower organic layer.[2][3]

  • Isolation: Drain the lower organic layer (containing the impurity). Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery of Metoprolol.

  • Recovery of Metoprolol: Combine the aqueous layers. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). The Metoprolol free base will precipitate out.

  • Final Steps: The precipitated Metoprolol can be collected by filtration or extracted into a fresh portion of the organic solvent, which can then be dried and evaporated to yield the purified API.

Protocol 2: HPLC Method Development Workflow

This workflow provides a systematic approach to developing a robust analytical method for quantifying the separation efficiency.

HPLC_Method_Development start Start: Crude Metoprolol Mixture col_select Column Selection (C18, Phenyl-Hexyl, HILIC) start->col_select mob_phase Mobile Phase Optimization (pH 3-4, ACN vs. MeOH) col_select->mob_phase gradient Gradient Optimization (Adjust slope and time) mob_phase->gradient detection Detector Settings (UV at 223 nm or 274 nm) gradient->detection resolution Resolution > 1.5? detection->resolution end End: Validated Method resolution->end Yes troubleshoot Troubleshoot: - Adjust pH - Change Organic Modifier - Try Different Column resolution->troubleshoot No troubleshoot->col_select Separation_Decision_Tree start Goal: Separate Impurity from Metoprolol API scale What is the scale? start->scale analytical Analytical / QC (< 1 mg) scale->analytical Analytical preparative Preparative / Bulk (> 1 g) scale->preparative Preparative hplc Develop HPLC Method (See Protocol 2) analytical->hplc lle Liquid-Liquid Extraction (LLE) (See Protocol 1) preparative->lle crystallization Follow with Crystallization of Metoprolol Salt lle->crystallization

Caption: Decision tree for selecting a separation method.

References

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  • Agilent Technologies. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from [Link]

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  • El-Gammal, O. A., & Wassel, M. A. (2014). Physico-Chemical and Analytical Study of Metoprolol Tartrate: An Antihypertensive Drug. Journal of Pharmaceutical and Applied Chemistry.
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  • Google Patents. (n.d.). CN103102281A - Synthesis method of metoprolol succinate.
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  • TÜBİTAK Academic Journals. (2015, September 7). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]

  • Google Patents. (n.d.). CN102295569A - A kind of method for preparing (S)-metoprolol succinate.
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  • Google Patents. (n.d.). WO2010058407A2 - Process of making salts of metoprolol.
  • National Center for Biotechnology Information. (n.d.). 2-(4-tert-Butylphenoxy)ethanol. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Metoprolol-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Ethenoxybutoxy)ethanol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508909A - A kind of crystal form of metoprolol succinate and preparation method thereof.
  • Consensus Academic Search Engine. (n.d.). Metoprolol And Alcohol. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(4-Butoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges associated with purifying this compound. As specific crystallization data for 2-(4-Butoxyphenyl)ethanol is not widely published, this document synthesizes fundamental crystallization principles with data from structurally analogous compounds to provide a robust and reliable framework for your experiments.

Our approach emphasizes not just the "how" but the "why," empowering you to make informed decisions and troubleshoot effectively.

Understanding the Molecule: Inferred Physicochemical Profile

2-(4-Butoxyphenyl)ethanol is an aromatic alcohol with a flexible butyl ether group. This structure presents unique crystallization challenges, primarily a low melting point and a tendency towards "oiling out." Based on analogs like 2-(4-methoxyphenyl)ethanol (M.P. 28-30°C) and the liquid state of 2-(4-tert-butoxyphenyl)ethanol at room temperature, we can infer the following properties.[1][2][3]

PropertyInferred Value / CharacteristicImplication for Crystallization
Physical State Likely a low-melting solid or an oil at room temp.High propensity for "oiling out."[4][5] Crystallization may require sub-ambient temperatures.
Polarity Moderately polarSoluble in a range of organic solvents like alcohols, acetone, and ethyl acetate.[6][7]
Hydrogen Bonding Contains one H-bond donor (-OH) and one acceptor (-O-)Hydrogen bonding can influence solvent choice and crystal packing.[8]
Solubility Expected to be insoluble in water, soluble in organic solvents.Water can be used as an anti-solvent with a miscible primary solvent like ethanol or acetone.[9][10][11]
Crystallization Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered when crystallizing 2-(4-Butoxyphenyl)ethanol and similar compounds.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A1: "Oiling out" is the most common failure mode for this type of molecule. It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[12] This happens when the solution's temperature is above the compound's melting point at the point of saturation, or when supersaturation is generated too quickly, preventing molecules from organizing into a crystal lattice.[4][5]

Core Reason: The primary drivers are a low melting point and excessively high supersaturation.[12]

Solutions (from most common to most advanced):

  • Reduce the Cooling Rate: This is the most critical parameter. Rapid cooling drives the system into a highly supersaturated state where oiling is thermodynamically favored. A slow, controlled cooling rate (e.g., 0.1-0.5 °C/min) keeps the system within the metastable zone, where crystal growth is preferred over nucleation of an oil.[5][13]

  • Decrease Solute Concentration: Start with a more dilute solution. This lowers the supersaturation level reached at any given temperature, reducing the driving force for oiling out.[13] You can later concentrate the mother liquor to improve overall yield.

  • Add Seed Crystals: Seeding is a powerful technique to bypass the energy barrier of primary nucleation.[13] Add a small amount (1-2% w/w) of previously isolated, pure crystals once the solution is slightly supersaturated (just below the dissolution temperature). This provides a template for controlled growth.[12]

  • Change the Solvent System: If the above methods fail, the solvent may be the issue. A solvent in which the solute is "too soluble" can promote oiling. Try a solvent with slightly lower dissolving power or switch to a mixed solvent system (see Q3).[14]

Q2: My crystallization yield is very low. How can I improve it?

A2: Low yield is typically caused by either using too much solvent or stopping the cooling process at too high a temperature.

Solutions:

  • Minimize Solvent Volume: During dissolution, add just enough hot solvent to fully dissolve the compound. Using a large excess will keep a significant portion of your product in the mother liquor even after cooling.[4][5]

  • Cool to a Lower Final Temperature: Check the solubility curve if available. Often, significant gains in yield can be achieved by cooling the slurry to 0 °C or even -10 °C before filtration, provided the solvent doesn't freeze.

  • Perform a Second Crop: Do not discard the mother liquor. Concentrate it by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Consider an Anti-Solvent: Adding a miscible solvent in which your compound is insoluble (an anti-solvent) can dramatically decrease solubility and increase yield. This must be done slowly to avoid crashing out an impure product or oil.

Q3: How do I select the best solvent or solvent system?

A3: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[9][15] For 2-(4-Butoxyphenyl)ethanol, good starting points are alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).

Solvent Screening Workflow:

G start Start: Place ~20mg of crude oil/solid in a small vial add_solvent Add test solvent dropwise at room temperature start->add_solvent dissolves_rt Dissolves completely at room temp? add_solvent->dissolves_rt heat Heat the vial gently (e.g., to 50-60°C) dissolves_rt->heat No reject_too_soluble Result: POOR SOLVENT (Too soluble) dissolves_rt->reject_too_soluble Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool Yes reject_insoluble Result: POOR SOLVENT (Insoluble) dissolves_hot->reject_insoluble No crystals_form Do crystals form? cool->crystals_form good_solvent Result: GOOD SOLVENT Use for cooling crystallization crystals_form->good_solvent Yes consider_antisolvent Result: POTENTIAL Use as the 'soluble' solvent in an anti-solvent pair crystals_form->consider_antisolvent No

For Mixed Solvents (Anti-Solvent Crystallization): If your compound is too soluble in a good solvent (like ethanol) and no crystals form upon cooling, consider adding water as an anti-solvent.[9][10] Dissolve the compound in the minimum amount of hot ethanol, then add water dropwise at the elevated temperature until you see persistent cloudiness. Add a final drop or two of ethanol to redissolve the cloudiness, then cool slowly.

Experimental Protocols

Protocol 1: Robust Cooling Crystallization to Prevent Oiling Out

This protocol is designed to maximize control and prevent oil formation.

  • Dissolution: In a jacketed reactor or a flask with a magnetic stirrer and a controlled temperature bath, dissolve 1 part of 2-(4-Butoxyphenyl)ethanol in approximately 3-5 parts of a suitable solvent (e.g., isopropanol) at 50 °C. Stir until the solution is completely clear.

  • Controlled Cooling: Program the bath to cool the solution from 50 °C to 40 °C over 30 minutes (0.33 °C/min).

  • Seeding (Optional but Recommended): At 40 °C, add 1% (w/w) of pure seed crystals. The solution should become slightly cloudy.

  • Growth Phase: Hold the temperature at 40 °C for 1 hour to allow the seed crystals to grow.

  • Secondary Cooling: Cool the slurry from 40 °C to 5 °C over 2 hours (~0.3 °C/min). Slower cooling generally produces larger, purer crystals.[15]

  • Isolation: Hold at 5 °C for at least 1 hour to maximize yield. Isolate the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing & Drying: Wash the crystal cake with a small amount of the same, ice-cold solvent to remove residual mother liquor. Dry the crystals under vacuum at a temperature below 30 °C.

Troubleshooting Workflow for Protocol 1:

G start Initiate Cooling Crystallization (Protocol 1) check_oil Observe solution during cooling. Does an oil phase appear? start->check_oil success No Oil Observed. Crystals Form. -> Proceed to Isolation check_oil->success No action_reheat Action 1: Re-heat solution by 10-15°C to redissolve oil check_oil->action_reheat Yes action_add_solvent Action 2: Add 10-20% more solvent to decrease saturation action_reheat->action_add_solvent action_cool_slower Action 3: Re-start cooling at a much slower rate (e.g., 0.1°C/min) action_add_solvent->action_cool_slower action_seed Action 4: Seed the solution just below the dissolution temp. action_cool_slower->action_seed action_seed->start Restart Process

References
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • 1 3.3. CRYSTALLIZATION. (n.d.). [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Crystallization - Purification of organic compounds. (2018, September 30). BrainKart. [Link]

  • 2-(4-tert-Butylphenoxy)ethanol. (n.d.). PubChem. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow. [Link]

  • 1. Crystallization. (n.d.). University of Missouri–Kansas City. [Link]

  • 2-(4-(tert-Butoxy)phenyl)ethanol. (n.d.). Inxight Drugs. [Link]

  • 2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one. (n.d.). National Institutes of Health. [Link]

  • 2-(4-Ethenoxybutoxy)ethanol. (n.d.). PubChem. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, July 5). ACS Publications. [Link]

  • 2-(4-Methoxyphenyl)ethanol. (n.d.). NIST WebBook. [Link]

  • Crystallization Kinetics of Ibuprofen from Ethanol and Aqueous Ethanol. (n.d.). Request PDF on ResearchGate. [Link]

Sources

Technical Support Center: Purification of 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-butoxyphenol from reaction mixtures. The following sections offer in-depth technical advice, explaining the rationale behind each procedural step to ensure robust and reproducible purification outcomes.

Introduction

4-Butoxyphenol is a versatile intermediate in organic synthesis, notably used in the preparation of liquid crystals and as an antioxidant.[1][2] Its complete consumption in a reaction is often not achieved, necessitating a purification step to isolate the desired product from the unreacted starting material. The presence of the phenolic hydroxyl group and the butoxy ether linkage imparts specific chemical properties that can be exploited for its separation.[3][4] This guide focuses on practical and efficient methods for removing unreacted 4-butoxyphenol, ensuring high purity of the final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary product is neutral, but I'm struggling to remove residual 4-butoxyphenol. What is the most straightforward method?

Answer: For the separation of a neutral product from the acidic 4-butoxyphenol, acid-base extraction is the most direct and efficient method.[5] This technique leverages the acidic nature of the phenolic proton (pKa ≈ 10.33) to selectively move the 4-butoxyphenol into an aqueous phase, leaving your neutral product in the organic phase.[6]

Underlying Principle: The hydroxyl group on the phenol can be deprotonated by a moderately strong base, such as sodium hydroxide (NaOH), to form the corresponding sodium phenoxide salt.[7] This salt is ionic and, therefore, highly soluble in water, whereas the neutral organic product remains soluble in the organic solvent.

Troubleshooting Workflow: Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase A Reaction Mixture (Product + 4-Butoxyphenol) in Organic Solvent (e.g., Ether) B Separatory Funnel A->B Add aq. NaOH & Shake D Organic Layer (Neutral Product) E Pure Neutral Product D->E Wash with Brine, Dry (e.g., Na2SO4), Evaporate Solvent C Aqueous Layer (Sodium 4-Butoxyphenoxide) B->D Separate Layers B->C Separate Layers

Caption: Workflow for Acid-Base Extraction of 4-Butoxyphenol.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.[7]

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium 4-butoxyphenoxide.

  • Isolation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaOH solution at least twice to ensure complete removal of the 4-butoxyphenol.

  • Work-up: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure to yield your purified neutral product.

Expert Tip: If you are working with a product that is sensitive to strong bases, a milder base like sodium bicarbonate (NaHCO₃) can be used. However, given the pKa of 4-butoxyphenol, NaOH is generally required for efficient deprotonation.[8]

FAQ 2: My desired product is also acidic, but less so than 4-butoxyphenol. Can I still use acid-base extraction?

Answer: Yes, it is possible to separate two acidic compounds using acid-base extraction, provided there is a significant difference in their pKa values.[5] This is a common scenario when dealing with mixtures of phenols and carboxylic acids.

Causality: The key is to use a base that is strong enough to deprotonate the more acidic compound but not the less acidic one. For instance, sodium bicarbonate is a weak base that will selectively deprotonate a carboxylic acid (pKa ~4-5) but not a phenol like 4-butoxyphenol (pKa ~10.33).[8][9]

Scenario-Based Protocol:

Scenario More Acidic Compound Less Acidic Compound Extraction Strategy
A Carboxylic Acid4-Butoxyphenol1. Extract with aq. NaHCO₃ to remove the carboxylic acid. 2. Then, extract with aq. NaOH to remove the 4-butoxyphenol.[9]
B A more acidic phenol4-ButoxyphenolThis is challenging for acid-base extraction and may require chromatographic methods for effective separation.
FAQ 3: Acid-base extraction is causing emulsions or not providing a clean separation. What are my alternatives?

Answer: When extraction-based methods are problematic, chromatography offers a powerful alternative for purification.[10] Both thin-layer chromatography (TLC) for analytical assessment and column chromatography for preparative separation are highly effective for phenols.[11]

1. Column Chromatography:

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[12]

Expert Insights:

  • Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds like 4-butoxyphenol.

  • Mobile Phase Selection: A good starting point for the eluent is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio can be determined by running a TLC plate first.[11]

  • Monitoring: The separation can be monitored by collecting fractions and analyzing them by TLC. 4-Butoxyphenol and many other aromatic compounds can be visualized under UV light.

Workflow for Column Chromatography

A Crude Reaction Mixture B Dissolve in Minimal Amount of Eluent A->B C Load onto Silica Gel Column B->C D Elute with Solvent System (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Isolated Pure Product H->I

Caption: General Workflow for Purification by Column Chromatography.

2. Gas Chromatography (GC):

For analytical purposes and for separating mixtures of volatile phenols, gas chromatography is an excellent technique.[13] While typically used for analysis rather than bulk purification, it can be invaluable for assessing the purity of your final product.

FAQ 4: I have isolated my product, but I suspect it is still contaminated with a small amount of 4-butoxyphenol. How can I purify it further?

Answer: For the final purification of a solid product to remove minor impurities, recrystallization is the method of choice.[14] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Core Principles of Recrystallization:

  • Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For 4-butoxyphenol, which is soluble in acetone and ethanol, a mixed solvent system might be necessary if your product has similar solubility.[1][6]

  • Procedure: The impure solid is dissolved in a minimal amount of the hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in a much lower concentration, remain dissolved in the solvent.

  • Purity: A successful recrystallization can significantly enhance the purity of the final product, often yielding sharp-melting-point crystals. A patent for the synthesis of 4-butoxyphenol mentions that a purity of over 98% can be achieved through simple crystallization in an aqueous solution.[15]

Solvent Selection Table for Recrystallization:

Solvent Pros Cons Considerations
WaterInexpensive, non-flammableNot suitable for non-polar compounds.4-Butoxyphenol has moderate water solubility.[2]
EthanolGood general-purpose solvent for moderately polar compounds.Can be difficult to remove completely.
Hexane/Ethyl AcetateA common mixed solvent system that allows for fine-tuning of polarity.Requires careful determination of the optimal ratio.
TolueneGood for less polar compounds, high boiling point.High boiling point can make it difficult to remove.

Summary of Physical Properties of 4-Butoxyphenol

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂[6]
Molar Mass166.22 g/mol [3]
Melting Point65-66 °C[1][6]
Boiling Point165 °C / 2 mmHg[6]
pKa10.33 ± 0.15[6]
SolubilitySoluble in acetone and ethanol.[1][6] Moderately soluble in water.[2]

References

  • 4-Butoxyphenol - ChemBK. (2024, April 9). Retrieved from [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Retrieved from [Link]

  • 4-Butoxyphenol | C10H14O2 | CID 31233 - PubChem. (n.d.). Retrieved from [Link]

  • 4-N-BUTOXYPHENOL CAS#: 18979-72-1. (n.d.). Retrieved from [Link]

  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections. Retrieved from [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024, July 18). MDPI. Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Zahner, R. J., & Swann, W. B. (1950). Chromatographic Separation of Phenol from Cresylic Acids. Analytical Chemistry, 22(8), 1014–1016.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015, February 3). ResearchGate. Retrieved from [Link]

  • Liu, H. (2016). Method for synthesizing 4-butoxyphenol. SciSpace. Retrieved from [Link]

  • Method for preparing p-alkoxy phenol. (2008). Google Patents.
  • A kind of synthetic method of 4 butoxy phenol. (2016). Google Patents.
  • Remove Sticky Reagents. (n.d.). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
  • How to remove the phenol from the reaction mixture without doing column chromatography? (2017, April 26). ResearchGate. Retrieved from [Link]

  • Phenol, 4-butoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

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Technical Support Center: Metoprolol Impurity Profiling & Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Peak Tailing for Metoprolol Succinate/Tartrate & Impurities Role: Senior Application Scientist Status: Operational[1][2]

Executive Summary: The "Basic" Challenge

Metoprolol is a secondary amine with a pKa of approximately 9.7 [1]. In reversed-phase chromatography, it acts as a cation (positively charged) at neutral and acidic pH.[1][2] The persistent issue of peak tailing in Metoprolol analysis—and the poor resolution of Impurity A—is rarely a "random" instrument error. It is almost always a symptom of uncontrolled secondary silanol interactions or ion-pairing disequilibrium .[1][2]

This guide bypasses generic advice to focus on the specific physicochemical interactions governing Metoprolol separations, particularly regarding the USP and EP monograph methods.

Part 1: Diagnostic Workflow (Visual Logic)

Before adjusting your method, determine if the tailing is chemical (interaction-based) or physical (system-based).[1][2][3]

Metoprolol_Troubleshooting Start START: Metoprolol Peak Tailing > 1.5 Check_Neutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->Check_Neutral Neutral_Tails Neutral Marker Tails? Check_Neutral->Neutral_Tails Physical_Issue PHYSICAL ISSUE Void volume, bad connection, or collapsed bed. Neutral_Tails->Physical_Issue YES Chemical_Issue CHEMICAL ISSUE Secondary Silanol Interaction or Ion-Pairing Failure Neutral_Tails->Chemical_Issue NO Method_Type Method Type? Chemical_Issue->Method_Type USP_SDS USP (Ion Pairing/SDS) Method_Type->USP_SDS Standard_RP Standard RP (Buffer/Organic) Method_Type->Standard_RP SDS_Fix Fix: Equilibration Time, SDS Quality, Col Temp USP_SDS->SDS_Fix RP_Fix Fix: pH < 3.0, High Ionic Strength, End-capped Column Standard_RP->RP_Fix

Figure 1: Diagnostic decision tree separating physical system failures from chemical interaction issues specific to amine-based drugs.

Part 2: The Chemistry of Tailing (Q&A)
Q: Why does Metoprolol tail even on a "new" C18 column?

A: The root cause is the Cation-Exchange Mechanism . Silica-based columns contain residual silanol groups (


).[1][2] Even on "end-capped" columns, up to 50% of silanols may remain accessible.[1][2][4]
  • The Mechanism: At pH > 3.5, silanols begin to ionize into

    
    .[1][2] Metoprolol (
    
    
    
    ) is attracted to these negative sites.
  • The Result: The analyte is retained by two mechanisms: hydrophobic interaction (desired) and ionic "sticking" (undesired).[4] The ionic interaction is kinetically slow, causing the "tail" [2].

Q: I am using the USP method (Sodium Dodecyl Sulfate). Why is my baseline noisy and peak shape shifting?

A: The USP Metoprolol Succinate method relies on Ion-Pairing Chromatography (IPC) .[1][2] SDS is the ion-pairing agent.[1][2]

  • Temperature Sensitivity: SDS solubility and micelle formation are highly temperature-dependent.[1][2] If your column oven fluctuates, retention times drift.[1]

  • Equilibration Hysteresis: SDS modifies the stationary phase permanently during the run. It takes significantly longer (approx. 60–100 column volumes) to equilibrate an SDS method compared to a standard buffer method.[1][2]

  • "Ghost" Tailing: If the SDS quality is poor (contains lauryl alcohol impurities), you will see erratic tailing. Always use "Electrophoresis Grade" SDS.

Part 3: Impurity-Specific Strategies

Metoprolol impurities often share the secondary amine core, making them equally susceptible to tailing.

ImpurityStructure/NatureCritical Separation ChallengeTroubleshooting Fix
Impurity A (USP/EP)Ethyl analogue of MetoprololElutes very close to Metoprolol (Critical Pair).[1][2]pH Control: Ensure pH is exactly 3.0. A shift to pH 3.2 can cause co-elution due to silanol ionization.[1]
Impurity B Bis-ether derivativeMore hydrophobic; elutes later.[1][2]Gradient Slope: If B tails, increase the organic ramp rate at the end of the run to sharpen the peak.
Impurity C Aldehyde derivativeReactive; can degrade on-column.[1][2]Sample Solvent: Ensure sample is dissolved in mobile phase, not pure organic, to prevent on-column precipitation or degradation.[1][2]
Part 4: Experimental Protocols
Protocol A: The "Amine-Safe" Mobile Phase (Non-USP Alternative)

Use this for R&D troubleshooting when the USP SDS method is too unstable.[1][2]

Objective: Suppress silanol activity without using ion-pairing agents.

  • Buffer Preparation:

    • Weigh 6.8 g Potassium Dihydrogen Phosphate (

      
      ).
      
    • Dissolve in 900 mL HPLC-grade water.[1][2]

    • CRITICAL STEP: Add 2 mL of Triethylamine (TEA) . TEA acts as a "sacrificial base," binding to silanols so Metoprolol doesn't.[1]

    • Adjust pH to 3.0 ± 0.05 using Orthophosphoric Acid (85%).[1][2] Do not skip this precision.

    • Dilute to 1000 mL.

  • Column Selection:

    • Use a Type B (High Purity) silica column with high carbon load and exhaustive end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).[1][2]

  • Temperature: Maintain 30°C.

Protocol B: Recovering a Column fouled by Metoprolol

Basic compounds can adsorb irreversibly to frits and packing material.

  • Disconnect the column from the detector (to avoid fouling the flow cell).

  • Reverse the column direction (only if manufacturer permits).[1][2]

  • Flush Sequence (Flow rate 1.0 mL/min):

    • Step 1: 20 Column Volumes (CV) Water (remove buffers).[1][2]

    • Step 2: 20 CV 0.1% Trifluoroacetic Acid (TFA) in Water (Low pH protonates silanols and releases the amine).[1][2]

    • Step 3: 20 CV Acetonitrile/Isopropanol (50:50) (Removes hydrophobic contaminants).[1][2]

    • Step 4: 20 CV Mobile Phase (Re-equilibration).[1][2]

Part 5: Mechanism Visualization

The following diagram illustrates the competitive interaction that causes tailing and how low pH/TEA mitigates it.

Silanol_Mechanism Figure 2: TEA competes for active sites, forcing Metoprolol to elute symmetrically. cluster_surface Silica Surface (Stationary Phase) Silanol_Ion Si-O⁻ Silanol_Neu Si-OH Metoprolol Metoprolol⁺ Metoprolol->Silanol_Ion Strong Ionic Bond (Causes Tailing) Metoprolol->Silanol_Neu No Interaction (Symmetric Peak) TEA TEA⁺ (Additive) TEA->Silanol_Ion Blocks Site

Figure 2: Mechanism of Silanol Blocking.[1] At pH > 3.5, Si-O- groups trap Metoprolol.[1][2] TEA (or low pH) blocks these sites.[1][2]

References
  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 4171, Metoprolol. Retrieved from [Link]1][2]

  • U.S. Pharmacopeia (USP). (2023).[1][2] Monograph: Metoprolol Succinate. USP-NF.[1][2] Retrieved from [Link] (Requires Subscription/Login for full text)[1][2]

  • Dolan, J. W. (2003).[1][2] Peak Tailing and Resolution. LCGC North America.[1][2] Retrieved from [Link]

  • Agilent Technologies. (2014).[1][2][5] Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Application Note 5991-4568EN. Retrieved from [Link]1][2]

Sources

Technical Support Center: 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(4-Butoxyphenyl)ethanol. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability characteristics of this compound in solution. We will address common challenges, provide detailed troubleshooting protocols, and offer scientifically-grounded explanations to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 2-(4-Butoxyphenyl)ethanol.

Q1: What are the optimal storage conditions for stock solutions of 2-(4-Butoxyphenyl)ethanol?

A1: For maximum long-term stability, stock solutions should be stored at 2-8°C in tightly sealed, amber glass vials to protect against thermal degradation and photodegradation.[1][2] For extended storage (months to years), aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles. Always ensure the container is appropriate for freezing and tightly sealed to prevent solvent evaporation.

Q2: Which solvents are recommended for dissolving and diluting 2-(4-Butoxyphenyl)ethanol?

A2: 2-(4-Butoxyphenyl)ethanol is soluble in common organic solvents such as ethanol, methanol, acetonitrile, and DMSO. For aqueous-based assays, it is advisable to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect biological systems. The parent compound, phenoxyethanol, has limited water solubility, a characteristic likely shared by its butoxy derivative.[3]

Q3: Is 2-(4-Butoxyphenyl)ethanol susceptible to degradation from light exposure?

A3: Yes. Aromatic alcohols as a class can undergo photocatalytic oxidation, especially in the presence of certain catalysts or impurities.[4][5] Exposure to UV or even ambient laboratory light over extended periods can initiate oxidative degradation pathways. Therefore, it is critical to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]

Q4: What are the primary chemical degradation pathways I should be aware of?

A4: The most significant degradation pathway is the oxidation of the primary alcohol on the hydroxyethyl side chain. This process can occur in two steps: first to the corresponding aldehyde, 2-(4-butoxyphenyl)acetaldehyde, and subsequently to the carboxylic acid, 2-(4-butoxyphenyl)acetic acid.[7][8][9] This oxidation can be accelerated by heat, light, the presence of dissolved oxygen, and trace metal ion contaminants. The ether linkage is generally stable to hydrolysis under neutral pH conditions.[10][11]

Q5: How can I perform a quick visual check for potential degradation?

A5: While not a substitute for analytical methods, a visual inspection can be informative. A freshly prepared solution of high-purity 2-(4-Butoxyphenyl)ethanol should be a clear, colorless to pale yellow liquid. The development of a more intense yellow or brown color, or the formation of a precipitate, can be an indicator of degradation. A change in the solution's pH, specifically a decrease, may suggest the formation of the acidic degradant 2-(4-butoxyphenyl)acetic acid.

Section 2: Troubleshooting Guide for Solution Instability

This guide addresses specific experimental problems in a cause-and-effect format.

Issue 1: Decreased Compound Efficacy or Inconsistent Assay Results

You observe a gradual or sudden loss of biological activity, or high variability between experimental replicates.

  • Potential Cause A: Oxidative Degradation

    • Scientific Rationale: The primary alcohol group of 2-(4-Butoxyphenyl)ethanol is susceptible to oxidation, converting it into an aldehyde or carboxylic acid.[7][8] These new chemical entities will likely have different (and typically lower) biological activity. This process is often catalyzed by dissolved oxygen in non-degassed solvents or trace metal ions.

    • Troubleshooting Steps:

      • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.

      • Solvent Purity: Use high-purity, HPLC-grade solvents. If using aqueous buffers, prepare them with freshly deionized water and consider degassing via sonication or sparging with an inert gas before use.

      • Antioxidants: For long-term studies, consider the addition of a compatible antioxidant, but verify its non-interference with your specific assay first.

      • Chelating Agents: If metal ion contamination is suspected (e.g., from buffers or glassware), adding a small amount of a chelating agent like EDTA can sequester catalytic metals.

  • Potential Cause B: Photodegradation

    • Scientific Rationale: Energy from UV and visible light can promote the formation of radical species that accelerate oxidation. Aromatic compounds are particularly susceptible.[4]

    • Troubleshooting Steps:

      • Light Protection: Store all stock and working solutions in amber glass vials or tubes.[6]

      • Minimize Exposure: During experimental procedures, minimize the exposure of solutions to direct light. Cover plates or tube racks with foil when incubating.

  • Potential Cause C: Adsorption to Labware

    • Scientific Rationale: As a lipophilic molecule (LogP of the parent phenoxyethanol is 1.16), 2-(4-Butoxyphenyl)ethanol may adsorb to the surface of certain plastics, such as polypropylene, especially at low micromolar concentrations.[12] This reduces the effective concentration of the compound in your solution.

    • Troubleshooting Steps:

      • Material Selection: Whenever possible, use glass or low-protein-binding plastic labware for preparation and storage.

      • Pre-treatment: Consider pre-conditioning plasticware by incubating it with a solution of the same buffer and solvent concentration to saturate non-specific binding sites before adding the compound.

Issue 2: Appearance of New Peaks in HPLC or LC-MS Chromatograms

Your analytical run shows the expected peak for the parent compound, but also one or more new, unidentified peaks that grow over time.

  • Scientific Rationale: These new peaks are almost certainly degradation products. Based on the known chemistry of phenoxyethanol derivatives, the most likely degradants are the aldehyde and carboxylic acid forms of the molecule.[13][14]

G start New Peak(s) Detected in HPLC/LC-MS check_retention Compare Retention Time: Is it more or less polar? start->check_retention analyze_ms Analyze Mass Spectrum (LC-MS) check_retention->analyze_ms Proceed to MS parent_mass Parent Mass: 194.27 (C12H18O2) analyze_ms->parent_mass Reference aldehyde_mass Aldehyde Mass: 192.25 (C12H16O2) ΔMass = -2 Da analyze_ms->aldehyde_mass If ΔMass ≈ -2 acid_mass Carboxylic Acid Mass: 208.25 (C12H16O3) ΔMass = +14 Da analyze_ms->acid_mass If ΔMass ≈ +14 confirm Confirm Structure (e.g., NMR, Standard) aldehyde_mass->confirm acid_mass->confirm

Sources

Minimizing side reactions in 2-(4-Butoxyphenyl)ethanol production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Butoxyphenyl)ethanol. This molecule, a key intermediate in pharmaceutical and materials science, presents unique synthetic challenges. Achieving high purity and yield requires a nuanced understanding of the reaction mechanisms and careful control over potential side reactions. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide researchers, scientists, and drug development professionals with the field-proven insights needed to overcome common experimental hurdles. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Section 1: Williamson Ether Synthesis Route

The most common and direct approach to 2-(4-Butoxyphenyl)ethanol involves the Williamson ether synthesis, starting from 2-(4-hydroxyphenyl)ethanol (also known as Tyrosol) and a suitable butyl halide. While straightforward in principle, this SN2 reaction is sensitive to conditions that can favor multiple undesired pathways.

Troubleshooting & FAQs: Williamson Ether Synthesis

Question 1: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-(4-hydroxyphenyl)ethanol. What are the likely causes?

Answer: This is a classic issue that typically points to one of three factors: incomplete deprotonation of the starting phenol, suboptimal nucleophilicity, or poor reaction kinetics.

  • Causality - Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a potent nucleophile, the phenoxide ion.[1] If the base used is not strong enough or is used in a substoichiometric amount, a significant portion of the 2-(4-hydroxyphenyl)ethanol will remain in its less reactive, protonated form. Alcohols are generally weak nucleophiles, leading to a sluggish or stalled reaction.[2]

  • Troubleshooting Steps:

    • Choice of Base: Weak bases like K₂CO₃ can be effective but often require higher temperatures and longer reaction times, which can promote side reactions. For a more robust and complete deprotonation at lower temperatures, a stronger base such as sodium hydride (NaH) is recommended.[3] NaH irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide.

    • Solvent Selection: The solvent plays a critical role. Protic solvents (like ethanol) can solvate the phenoxide, dampening its nucleophilicity, and may also react with strong bases. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the counter-ion (e.g., Na⁺) but leave the phenoxide nucleophile highly reactive.[2]

    • Stoichiometry: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the base to account for any ambient moisture and drive the deprotonation to completion.

Question 2: I've isolated my product, but NMR analysis suggests the presence of an isomer. What is this side product and how can I avoid it?

Answer: The likely culprit is a C-alkylation product. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the aromatic ring carbons, particularly those ortho to the hydroxyl group (C-alkylation, undesired).

  • Causality - C- vs. O-Alkylation: The reaction pathway is influenced by the reaction conditions. "Harder" conditions (less polarizable cations, aprotic solvents) tend to favor O-alkylation. Conversely, factors that promote dissociation of the ion pair can increase the propensity for C-alkylation.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start the deprotonation at 0 °C and allow the reaction with the butyl halide to proceed at room temperature before considering gentle heating.

    • Choice of Butylating Agent: Use 1-bromobutane or 1-iodobutane. These are primary alkyl halides that strongly favor the SN2 mechanism required for clean O-alkylation.[1][4]

    • Solvent and Base: As mentioned previously, using a strong base (NaH) in an aprotic polar solvent (DMF) will generate a "naked" and highly reactive phenoxide that preferentially attacks via the oxygen, minimizing C-alkylation.

Question 3: My reaction produced a gas, and my main isolated product is butene, not the desired ether. What went wrong?

Answer: You are observing a competing elimination (E2) reaction, which is a major side reaction in Williamson ether synthesis, especially when conditions are not optimized for substitution (SN2).[2][4]

  • Causality - SN2 vs. E2 Competition: The alkoxide is not only a good nucleophile but also a strong base. When it encounters the alkyl halide, it can either attack the carbon (SN2) or abstract a proton from the beta-carbon, leading to the formation of an alkene (E2).

  • Troubleshooting Flowchart: This workflow helps diagnose and solve the issue.

E2_Troubleshooting cluster_halide Alkyl Halide Check cluster_conditions Reaction Conditions Check start High Butene Formation (E2 Pathway Dominates) check_halide Analyze Butyl Halide Structure start->check_halide halide_tert Is it tert-butyl halide? check_halide->halide_tert check_base Evaluate Base & Temperature base_steric Is base sterically hindered (e.g., t-butoxide)? check_base->base_steric halide_sec Is it sec-butyl halide? halide_tert->halide_sec No sol_tert Result: E2 is highly favored. Action: Switch to a primary halide. halide_tert->sol_tert Yes halide_prim Using 1-bromobutane? halide_sec->halide_prim No sol_sec Result: Significant E2 competition. Action: Switch to primary halide. halide_sec->sol_sec Yes sol_prim Good. Proceed to next check. halide_prim->sol_prim Yes sol_prim->check_base temp_high Is temperature > 80°C? base_steric->temp_high No sol_base Result: Hindered bases favor E2. Action: Use NaH or K₂CO₃. base_steric->sol_base Yes sol_temp Result: High temps favor E2. Action: Reduce temperature. temp_high->sol_temp Yes end_node Optimized for SN2 temp_high->end_node No

Caption: Troubleshooting workflow for E2 elimination.

Section 2: Synthesis via Grignard and Reduction Routes

Alternative strategies, such as those involving Grignard reagents or the reduction of carboxylic acid derivatives, can be effective but come with their own distinct sets of potential side reactions.

Troubleshooting & FAQs: Grignard and Reduction

Question 4: I am attempting a Grignard-based synthesis, but my reaction fails to initiate or gives a very poor yield of the desired alcohol. What is the most critical factor I might be overlooking?

Answer: The Achilles' heel of any Grignard reaction is the presence of protic sources, especially water.[5][6] Grignard reagents are exceptionally strong bases and will readily react with even trace amounts of water, alcohols, or any compound with an acidic proton, quenching the reagent and forming an alkane.[7]

  • Causality - Reagent Quenching: The carbanionic carbon of the Grignard reagent (R-MgX) is far more basic than a hydroxide ion. It will deprotonate water instantly to form R-H (in this case, 4-butoxytoluene) and Mg(OH)X, rendering it useless for the desired C-C bond formation.

  • Diagram of Desired vs. Side Reaction:

Grignard_Reaction reagent 4-Butoxybenzyl-MgBr (Grignard Reagent) epoxide Ethylene Oxide (Electrophile) reagent->epoxide Desired C-C Bond Formation (Nucleophilic Attack) water H₂O (Protic Contaminant) reagent->water Undesired Quenching (Acid-Base Reaction) product 2-(4-Butoxyphenyl)ethanol (Desired Product) epoxide->product After Acidic Workup side_product 4-Butoxytoluene (Side Product) water->side_product

Caption: Competing pathways for a Grignard reagent.

  • Critical Experimental Protocol:

    • Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.

    • Solvents: Anhydrous solvents (typically diethyl ether or THF) are mandatory. Use a freshly opened bottle or distill from a suitable drying agent (e.g., sodium/benzophenone).

    • Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

    • Reagents: Ensure all other reagents are anhydrous.

Question 5: I am trying to produce the target alcohol by reducing 4-butoxyphenylacetic acid, but the reaction is sluggish and incomplete. Can I use NaBH₄?

Answer: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce a carboxylic acid directly.[8] This functional group is relatively unreactive towards milder reducing agents.

  • Causality - Reactivity of Reducing Agents: Carboxylic acids require a powerful reducing agent for conversion to a primary alcohol. The gold standard is Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is highly reactive and will readily reduce acids, esters, and aldehydes.[8]

  • Troubleshooting & Recommendations:

    • Use LiAlH₄: The most reliable method is to use LiAlH₄ in an anhydrous ether or THF. The reaction is typically performed at room temperature, followed by a careful aqueous workup (e.g., Fieser workup) to quench excess reagent and hydrolyze the aluminum alkoxide intermediate.

    • Esterification then Reduction: A safer and often cleaner alternative is to first convert the carboxylic acid to its methyl or ethyl ester. Esters can be reduced by LiAlH₄ under milder conditions. Some protocols also describe the reduction of esters using a combination of NaBH₄ with a Lewis acid or metal salt, such as LiCl, which enhances its reducing power.[9]

Section 3: Protocols and Data

Optimized Protocol: Williamson Ether Synthesis

This protocol is designed to maximize O-alkylation and minimize E2 and C-alkylation side products.

  • Setup: Under a nitrogen atmosphere, add 2-(4-hydroxyphenyl)ethanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent: Add anhydrous DMF (approx. 10 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: H₂ gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. A homogenous solution or fine suspension of the sodium phenoxide should form.

  • Alkylation: Add 1-bromobutane (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure 2-(4-Butoxyphenyl)ethanol.

Data Table: Impact of Base and Solvent on Yield

The following table summarizes typical outcomes for the Williamson ether synthesis of 2-(4-Butoxyphenyl)ethanol under various conditions, illustrating the importance of reagent selection.

Base (eq)SolventTemperature (°C)Reaction Time (h)Approx. Yield of Ether (%)Major Side Product(s)
K₂CO₃ (1.5)Acetone56 (reflux)2465-75%Unreacted Starting Material
K₂CO₃ (1.5)DMF801275-85%C-Alkylation Product
NaH (1.2)THF25880-90%Minor Unreacted Material
NaH (1.2) DMF 25 5 >95% Minimal

Data are representative and compiled based on established principles of SN2 reactions.

References

  • Vertex AI Search Grounding API, Grignard Reaction.
  • Chemistry Steps, Williamson Ether Synthesis.
  • Master Organic Chemistry, The Williamson Ether Synthesis.
  • Wikipedia, Williamson ether synthesis.
  • Organic Chemistry Portal, Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Chemguide, AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Oreate AI Blog, Understanding the Grignard Reaction: A G
  • Google Patents, WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Chemguide, REDUCTION OF CARBOXYLIC ACIDS.

Sources

Validation & Comparative

Reference Guide: 1H NMR Spectral Validation of 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-(4-Butoxyphenyl)ethanol CAS: 82654-98-6 (Generic structure reference) Application: Liquid crystal intermediates, pharmaceutical linkers, and tyrosol derivatives.

This guide provides a technical comparison for researchers validating the synthesis of 2-(4-Butoxyphenyl)ethanol . It focuses on distinguishing the product from its metabolic precursor, Tyrosol (4-Hydroxyphenethyl alcohol) , and identifying common solvation artifacts. The data presented synthesizes high-field NMR principles with empirical shifts observed in 1,4-disubstituted benzene derivatives.

Part 1: Structural Analysis & Spectral Assignment

The 1H NMR spectrum of 2-(4-Butoxyphenyl)ethanol is characterized by a distinct AA'BB' aromatic system and two separate oxygenated methylene environments (ether vs. alcohol).

Molecular Visualization & Proton Assignment

The following diagram maps the proton environments to their spectral signals.

G cluster_mol 2-(4-Butoxyphenyl)ethanol Structure Butoxy Butoxy Chain (A, B, C, D) Aromatic Aromatic Ring (E, F) Butoxy->Aromatic Ether Linkage Shift_A A: -CH3 (Terminal) δ 0.95 (t) Butoxy->Shift_A Shift_D D: -OCH2- (Ether) δ 3.94 (t) Butoxy->Shift_D Ethanol Ethanol Chain (G, H, I) Aromatic->Ethanol Alkyl Linkage Shift_EF E/F: Aromatic AA'BB' δ 6.84 / 7.12 (d) Aromatic->Shift_EF Shift_H H: -CH2OH δ 3.82 (t/m) Ethanol->Shift_H

Figure 1: Structural segmentation of proton environments. Note: Chemical shifts are representative values in CDCl₃.

Reference Data Table (Solvent: CDCl₃, 400 MHz)
PositionProton TypeShift (δ ppm)MultiplicityIntegralCoupling (

)
Structural Logic
A Alkyl -CH₃0.96Triplet3H~7.4 HzTerminal methyl of butyl chain.
B Alkyl -CH₂-1.48Sextet2H~7.4 Hz

-methylene, shielded.
C Alkyl -CH₂-1.76Quintet2H~6-7 Hz

-methylene to ether oxygen.
D Ether -O-CH₂-3.94 Triplet2H6.5 HzDeshielded by phenoxy oxygen.
E Aromatic (Ortho to O)6.84Doublet2H8.6 HzShielded by electron-donating alkoxy group.
F Aromatic (Meta to O)7.12Doublet2H8.6 HzDeshielded relative to E; AA'BB' system.
G Benzylic -CH₂-2.81Triplet2H6.5 HzBenzylic position.
H Alcohol -CH₂-OH3.82 Triplet2H6.5 HzDistinct from ether CH₂ (D) by ~0.1 ppm.
I Hydroxyl -OH1.4 - 1.6Broad Singlet1HN/AVariable; concentration/moisture dependent.

*Note: In lower field instruments (300 MHz), aromatic protons may appear as roofed doublets. In higher field (600+ MHz), the AA'BB' complexity becomes resolved.

Part 2: Comparative Analysis (Product vs. Alternatives)

This section provides the "Differential Diagnosis" for the spectrum. When synthesizing this molecule from Tyrosol , the primary challenge is confirming complete alkylation of the phenolic oxygen without over-alkylating the aliphatic alcohol.

Comparison Guide: Product vs. Starting Material (Tyrosol)[1]
Feature2-(4-Butoxyphenyl)ethanol (Product)Tyrosol (Starting Material)Diagnostic Action
Phenolic OH Absent δ ~9.15 ppm (s) (in DMSO)Primary Indicator. If 9.15 ppm peak persists, reaction is incomplete.
Aliphatic OH Present (Broad s or t)Present (Broad s or t)Not diagnostic for conversion.
Alkoxy Region New signals: 0.9, 1.5, 1.7, 3.9 ppm AbsentConfirm integration of butyl chain (3:2:2:2).
Aromatic Shift δ 6.84 / 7.12δ 6.67 / 7.01Alkylation causes a slight downfield shift of the aromatic ring compared to the free phenol.
Solvent Selection Strategy

The choice of solvent fundamentally alters the appearance of the hydroxyl proton (Proton I).

  • Scenario A: Structural Confirmation (Recommended: CDCl₃)

    • Why: Provides sharp resolution of the alkyl chains. The hydroxyl proton usually appears as a singlet and does not couple with the adjacent methylene, simplifying the spectrum.

    • Risk:[1] The -CH₂OH and -OCH₂- signals (3.82 vs 3.94 ppm) are close. Ensure good shimming to resolve them as distinct triplets.

  • Scenario B: Purity & OH Quantification (Recommended: DMSO-d₆)

    • Why: DMSO forms strong hydrogen bonds with the -OH, slowing exchange. This often splits the -OH signal into a clear triplet (coupling with CH₂-OH) and shifts it downfield to ~4.6 ppm .

    • Benefit: Allows distinct integration of the OH proton to confirm the molecule is not the chloride or aldehyde derivative.

Part 3: Experimental Protocol for Spectral Validation

To ensure the spectrum matches the reference data above, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) neutralized with silver foil or stored over molecular sieves to prevent acid-catalyzed proton exchange.

  • Tube: Use a high-quality 5mm NMR tube (camber < 30µm).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (D1): Set to 5 seconds (Crucial).

    • Reasoning: The aromatic protons and terminal methyls have different T1 relaxation times. A short D1 (1s) will under-integrate the aromatic signals, leading to a false calculation of purity.

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C).

Processing & Logic Flow

Use the following decision tree to interpret the resulting spectrum.

Logic Start Acquire Spectrum (CDCl3) Check_Aromatic Check 6.5 - 7.5 ppm Start->Check_Aromatic Aromatic_Count Are there 4H total (2 doublets)? Check_Aromatic->Aromatic_Count Check_OH Check 9.0+ ppm Aromatic_Count->Check_OH Yes Fail_Struct FAIL: Wrong Structure Aromatic_Count->Fail_Struct No Phenol_Present Peak at ~9.1 ppm? Check_OH->Phenol_Present Impurity IMPURE: Residual Tyrosol Phenol_Present->Impurity Yes Check_Butyl Check 0.9 - 1.8 ppm Phenol_Present->Check_Butyl No Butyl_Integrals Integrals 3:2:2 match? Check_Butyl->Butyl_Integrals Pass PASS: Valid Product Butyl_Integrals->Pass Yes Butyl_Integrals->Fail_Struct No

Figure 2: Decision tree for spectral validation of 2-(4-Butoxyphenyl)ethanol.

Part 4: References

  • Sysolyatin, S. V., et al. (2015).[1] "A new method for the synthesis of p-tyrosol, i.e., 2-(4-hydroxyphenyl)ethanol."[2][1][3] Russian Chemical Bulletin. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(6), 491–509. Available at: [Link]

  • Bernini, R., et al. (2019). "Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol." Antioxidants, 8(6), 174.[5] Available at: [Link]

  • SDBS Spectral Database for Organic Compounds. (General Reference for Alkyl Aryl Ethers). Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Metoprolol Impurity 4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of Metoprolol Impurity 4, a critical quality attribute in the manufacturing of the widely prescribed beta-blocker, metoprolol. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Metoprolol is a selective β1 receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.[1] The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, reporting, and qualification of impurities.[3][4]

Metoprolol Impurity 4, chemically known as 2-(4-(tert-butoxy)phenyl)ethanol, has a molecular formula of C12H18O2 and a molecular weight of 194.28 g/mol .[5][6] Its structural elucidation and quantification are crucial steps in the quality control of metoprolol.

The Central Role of LC-MS in Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for pharmaceutical impurity analysis.[7] Its high sensitivity and specificity allow for the separation, detection, and structural characterization of impurities, even at trace levels.[7] This is particularly important for impurities that may lack a UV chromophore, making them undetectable by conventional HPLC-UV methods.[8]

Causality of Method Selection: Why LC-MS is the Gold Standard

The choice of LC-MS for analyzing Metoprolol Impurity 4 is driven by several key factors:

  • Specificity and Sensitivity: Mass spectrometry provides molecular weight information and fragmentation patterns, which are unique fingerprints for chemical compounds. This high degree of specificity allows for the unambiguous identification of Impurity 4, even in the presence of other structurally similar impurities.[7] Techniques like tandem mass spectrometry (MS/MS) further enhance sensitivity, enabling quantification at levels required by regulatory agencies.[2][9]

  • Structural Elucidation: The fragmentation patterns obtained from MS/MS experiments are instrumental in piecing together the structure of an unknown impurity. By comparing the fragmentation of the impurity to that of the parent drug, structural similarities and differences can be inferred.[10][11]

  • Versatility: LC-MS methods can be adapted to a wide range of analytes with varying polarities and chemical properties. This is crucial when dealing with a diverse profile of potential impurities in a drug substance.

Experimental Design: A Step-by-Step LC-MS/MS Protocol

The following protocol is a robust starting point for the analysis of Metoprolol Impurity 4. It is designed to be self-validating, with built-in checks to ensure data quality and reliability.

Sample and Standard Preparation
  • Metoprolol and Impurity 4 Stock Solutions: Accurately weigh and dissolve metoprolol and a certified reference standard of Impurity 4 in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover a calibration range relevant to the expected impurity levels (e.g., 0.05% to 0.5% of the metoprolol concentration).[2]

  • Sample Solution: Dissolve the metoprolol drug substance in the same diluent as the standards to a final concentration of approximately 1 mg/mL.

Liquid Chromatography Parameters

The goal of the chromatographic separation is to resolve Impurity 4 from metoprolol and other potential impurities. A reversed-phase method is typically suitable.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar compounds like metoprolol and its impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion electrospray ionization and aids in good peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution ensures the separation of compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.[13]
Injection Volume 5 µLA small injection volume minimizes band broadening.
Mass Spectrometry Parameters

Electrospray ionization (ESI) in positive ion mode is generally effective for the analysis of beta-blockers and their metabolites.[10][11]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Metoprolol and its impurities contain basic nitrogen atoms that are readily protonated.
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MSFull scan is used for initial identification. Targeted MS/MS provides quantitative data and structural information.
Capillary Voltage 3.5 kVOptimizes the ionization efficiency.
Source Temperature 120 °CAids in desolvation.
Desolvation Gas Flow 600 L/hrFacilitates the evaporation of the mobile phase.
Collision Energy 10-30 eV (for MS/MS)This range should be optimized to induce characteristic fragmentation of both metoprolol and Impurity 4.
Expected Mass Spectra and Fragmentation
  • Metoprolol (C15H25NO3, MW: 267.36): The protonated molecule [M+H]+ will be observed at m/z 268.3. Key fragment ions are expected from the cleavage of the ether linkage and the loss of the isopropylamine side chain.[12] Common fragments include those corresponding to neutral losses of water, ammonia, and propylene.[10][11]

  • Impurity 4 (C12H18O2, MW: 194.27): The protonated molecule [M+H]+ will be observed at m/z 195.3. Fragmentation is likely to involve the loss of the tert-butyl group and cleavage of the ethanol side chain.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS/MS analysis for Metoprolol Impurity 4.

cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Data Processing stock Stock Solutions (Metoprolol & Impurity 4) working Working Standards (Calibration Curve) stock->working lc_system UHPLC System (C18 Column) working->lc_system sample Sample Solution (Drug Substance) sample->lc_system ms_detect Tandem Mass Spectrometer (ESI+) lc_system->ms_detect full_scan Full Scan Analysis (Identification) ms_detect->full_scan msms Targeted MS/MS (Quantification & Structure) ms_detect->msms quant Quantification (Impurity Level) full_scan->quant msms->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS Analysis of Metoprolol Impurity 4.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for impurity analysis. The choice of technique depends on the specific requirements of the analysis.

TechniqueAdvantagesDisadvantagesApplicability to Impurity 4
HPLC-UV Robust, widely available, and cost-effective.[14]Requires the analyte to have a UV chromophore. Lower sensitivity compared to MS.[8]Limited, as the structure of Impurity 4 suggests it may have a weak chromophore.
Gas Chromatography (GC-MS) Excellent for volatile and semi-volatile impurities.[7]Requires derivatization for non-volatile compounds. High temperatures can cause degradation.Not ideal due to the low volatility of Impurity 4. Derivatization would be necessary.[15]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information for definitive identification.[7]Lower sensitivity compared to MS. Requires higher concentrations of the analyte.Excellent for structural confirmation of isolated Impurity 4, but not for routine quantification at low levels.
Charged Aerosol Detection (CAD) A universal detection method that does not require a chromophore.[8][16]Response can be non-linear. Less sensitive than MS.A viable alternative, especially when coupled with HPLC, for quantification without a reference standard.[17]

Regulatory Context and Trustworthiness

Adherence to regulatory guidelines is non-negotiable in pharmaceutical analysis. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and products.[4][18] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[3] The analytical methods used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, reproducible, and robust.

The protocol described in this guide is designed with these regulatory requirements in mind. By using a certified reference standard for Impurity 4, the method can be fully validated for linearity, accuracy, precision, and limits of detection and quantification, thereby establishing its trustworthiness.

Conclusion

The mass spectrometry analysis of Metoprolol Impurity 4 is a critical component of ensuring the quality and safety of metoprolol-containing drug products. LC-MS/MS offers the necessary sensitivity, specificity, and structural elucidation capabilities to meet stringent regulatory requirements. While alternative techniques have their merits, LC-MS remains the gold standard for comprehensive impurity profiling in the pharmaceutical industry. By following a well-designed and validated protocol, researchers and drug development professionals can confidently identify and quantify Metoprolol Impurity 4, contributing to the delivery of safe and effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Taraj, K., & Hage, M. M. (2025, August 4). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. ResearchGate. [Link]

  • Taraj, K., & Hage, M. M. (2025, April 25). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]

  • Federal Aviation Administration. Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. [Link]

  • Taraj, K., & Hage, M. M. (2025, April 25). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. Preprints.org. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. (2024, November 5). Ultra‐high‐speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance‐related impurities. [Link]

  • Wang, Y., et al. (2019, August 28). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. PMC. [Link]

  • Fu, R. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent. [Link]

  • Veeprho. Metoprolol Impurity 4 | CAS 123195-72-2. [Link]

  • MDPI. (2024, October 24). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. [Link]

  • Cureus. (2024, November 5). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. [Link]

  • Pharmaffiliates. Metoprolol-impurities. [Link]

  • Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]

  • ACG Publications. (2021, March 26). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). [Link]

Sources

Technical Comparison Guide: Certified vs. Research Grade 2-(4-Butoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Certified Reference Materials (CRMs) and Research Grade (non-certified) alternatives for 2-(4-Butoxyphenyl)ethanol . It is designed for researchers and QA/QC professionals involved in the impurity profiling of pharmaceutical APIs (e.g., Metoprolol, Bufexamac) where this molecule serves as a critical intermediate or impurity marker.

Executive Summary

2-(4-Butoxyphenyl)ethanol (often identified as the tert-butoxy derivative, CAS 123195-72-2, a key impurity in Metoprolol; or the n-butoxy derivative related to Bufexamac) is a critical quality attribute in drug release testing.

This guide demonstrates that while Research Grade standards are sufficient for qualitative identification (retention time markers), they introduce statistically significant errors in quantitative workflows. Certified Reference Materials (CRMs) are essential for establishing metrological traceability, reducing Out-of-Specification (OOS) risks, and meeting ISO 17025/GMP requirements.

Quick Comparison Matrix
FeatureCertified Reference Material (CRM) Research Grade / Technical Grade
Primary Use Quantitative Assay, Validation, Release TestingIdentification, R&D Screening
Purity Assignment Mass Balance or qNMR (Absolute)Chromatographic Area % (Relative)
Traceability Traceable to SI Units (via NIST/NMI)Traceable to Manufacturer Lot only
Uncertainty Explicitly calculated (e.g., 99.6% ± 0.4%)Unknown / Not provided
Water/Solvent Content Quantified (KF/GC) and subtractedOften ignored or "as is"

Technical Specifications & CoA Analysis

The Certificate of Analysis (CoA) is the defining document for any standard. Below is a comparative analysis of the data typically found in a CRM CoA versus a Research Grade CoA for 2-(4-Butoxyphenyl)ethanol.

Purity Determination: The "Area %" Trap

Research Grade standards often report purity as "98% (HPLC)." This is a relative measurement derived from the integration of UV peaks. It assumes:

  • All impurities absorb UV light (false: water, salts, and residual solvents are invisible).

  • All impurities have the same extinction coefficient as the main analyte (false).

Certified Standards use a Mass Balance approach or Quantitative NMR (qNMR) to determine the true potency.

The Mass Balance Equation (CRM Standard)


  • Imp_org: Organic impurities by HPLC/GC.

  • H2O: Water content by Karl Fischer (KF).

  • Solvents: Residual solvents by GC-Headspace.

  • Inorganics: Sulfated Ash / ROI.

Visualization: The Traceability Chain

The following diagram illustrates why a CRM provides legal and scientific defensibility, whereas a Research Grade standard breaks the chain of traceability.

TraceabilityChain SI SI Units (Mole/Kg) NMI National Metrology Institute (NIST, BAM, NMIJ) SI->NMI  Realization Primary Primary Standard (Purity determined by qNMR/Mass Balance) NMI->Primary  Calibration CRM Certified Reference Material (CRM) (ISO 17034 Accredited) Primary->CRM  Certification Working Working/Secondary Standard (Qualified against CRM) CRM->Working  Validation Results Analytical Result (Defensible Data) Working->Results  Routine Analysis Research Research Grade Reagent (No Uncertainty Statement) Research->Results  Weak Link Risk Compliance Risk (Unknown Bias) Research->Risk  Used for Quantitation

Figure 1: Metrological Traceability Chain. Using a Research Grade standard for quantitation breaks the link to SI units, introducing unknown bias.

Comparative Performance Study

To demonstrate the impact of standard selection, we simulated an impurity quantification workflow for Metoprolol Succinate spiked with 2-(4-Butoxyphenyl)ethanol .

Experiment: Relative Response Factor (RRF) Calculation

Objective: Determine the RRF of 2-(4-Butoxyphenyl)ethanol relative to the API. Method: HPLC-UV at 254 nm. Protocol:

  • Prepare 0.1 mg/mL solutions of the API and the Impurity Standard.

  • Standard A: Certified CRM (Certified Potency: 99.4% ± 0.3%).

  • Standard B: Research Grade (Label Purity: "98%", actual water content unknown).

Results
ParameterStandard A (CRM)Standard B (Research Grade)Deviation
Label Purity 99.4% (Mass Balance)98.0% (HPLC Area%)-
Actual Water (KF) 0.1% (Accounted for)3.5% (Unaccounted)3.4% Error
Actual Potency 99.4%94.5% (Corrected)-4.9% Bias
Calculated RRF 1.12 1.06 5.3% Error

Impact Analysis: Using Standard B (Research Grade) resulted in a 5.3% underestimation of the impurity RRF.

  • Consequence: When analyzing a drug batch, the impurity level would be calculated lower than it actually is.

  • Risk: A batch containing 0.16% impurity (OOS) might be reported as 0.14% (Passing), leading to a regulatory recall.

Stability and Handling

A critical advantage of the Certified Standard is the Stability Monitoring Program .

  • Research Grade: Stability is rarely monitored. The "98%" purity is valid only at the moment of manufacture. Hygroscopic drift (absorption of water) is common for ethanol-derivatives like 2-(4-Butoxyphenyl)ethanol.

  • Certified Standard:

    • Homogeneity Testing: Ensures every vial in the lot is identical.

    • Stability Testing: Accelerated aging studies (40°C/75% RH) determine the expiration date.

    • Instructions: The CoA provides specific drying instructions or "as is" usage guidelines based on the water content data.

Workflow: Handling the Standard

HandlingWorkflow cluster_AsIs Method A: 'As Is' Basis cluster_Dried Method B: Dried Basis Start Receive Standard CheckCoA Check CoA for 'As Is' vs 'Dried' Start->CheckCoA StepA1 Weigh Sample CheckCoA->StepA1 CoA says 'As Is' StepB1 Dry per CoA (e.g., Desiccator 4h) CheckCoA->StepB1 CoA says 'Dry' StepA2 Apply CoA Purity Factor (Mass Balance) StepA1->StepA2 Calc Calculate Concentration C = (Mass × Purity) / Vol StepA2->Calc StepB2 Weigh Sample StepB1->StepB2 StepB2->Calc

Figure 2: Decision logic for handling Certified Reference Materials based on CoA instructions.

Conclusion & Recommendation

For the analysis of 2-(4-Butoxyphenyl)ethanol , specifically in regulated environments (GMP/GLP):

  • Use Research Grade only for:

    • Retention time identification.

    • Method development (scoping gradient conditions).

  • Use Certified Reference Materials (CRM) for:

    • Calculating Relative Response Factors (RRF).

    • Validation (Accuracy, Linearity, LOQ).

    • Routine commercial release testing.

Final Verdict: The cost of a CRM is negligible compared to the cost of a failed OOS investigation caused by an inaccurate Research Grade standard.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • USP <1058> . Analytical Instrument Qualification. United States Pharmacopeia. (Defines the role of standards in qualification). Link

  • European Pharmacopoeia (Ph. Eur.) . 5.[1][2]12. Reference Standards. (Guidelines on using CRS vs. commercial reagents). Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (July 2015).[3] Link

  • PubChem Compound Summary . 2-(4-tert-Butoxyphenyl)ethanol (CAS 123195-72-2). National Center for Biotechnology Information. Link

Sources

A Comparative Guide to Validated Analytical Methods for the Determination of Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

In the landscape of cardiovascular therapeutics, Metoprolol stands as a cornerstone beta-blocker for managing conditions like hypertension, angina, and heart failure. The therapeutic efficacy and safety of Metoprolol drug products are intrinsically linked to their purity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This guide provides a comprehensive comparison of validated analytical methods for the quantification of Metoprolol impurities, offering a decision-making framework for selecting the most appropriate methodology for your laboratory's needs, from routine quality control (QC) to advanced stability studies.

The foundation of a reliable impurity analysis lies in a robust, validated analytical method. The International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures provides a framework for demonstrating that a method is suitable for its intended purpose. This guide will delve into both established pharmacopeial methods and modern, high-efficiency alternatives, evaluating them against the critical validation parameters that ensure data integrity and trustworthiness.

The Pharmacopeial Benchmark: Official Methods

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Metoprolol Succinate and Metoprolol Tartrate, which include standardized methods for impurity testing. These methods are considered the regulatory benchmark and are widely used in QC laboratories for batch release testing.

The current USP monograph for Metoprolol Succinate employs a High-Performance Liquid Chromatography (HPLC) method for its organic impurity test. Similarly, the EP outlines a liquid chromatography method for related substances in Metoprolol Tartrate. While these methods are well-established and legally recognized, they often represent a technology snapshot from the time of their development. They can sometimes be characterized by longer run times and the use of less "green" solvents compared to more modern approaches.

Table 1: Comparison of Official Pharmacopeial Methods for Metoprolol Impurities

ParameterUSP Method (Metoprolol Succinate)EP Method (Metoprolol Tartrate)
Principle Gradient HPLCGradient HPLC
Column 4.6-mm × 15-cm; 3.5-µm packing L14.6-mm x 15-cm; 5-µm packing L1
Mobile Phase Gradient of phosphate buffer and acetonitrileGradient of phosphate buffer, sodium dodecyl sulfate, and acetonitrile
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 223 nmUV at 223 nm
Typical Run Time Approx. 45 minutesApprox. 50 minutes

High-Efficiency Alternatives: The Rise of UPLC and Optimized HPLC

To address the limitations of older pharmacopeial methods, numerous researchers have developed and validated alternative HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) methods. These modern approaches often leverage sub-2 µm particle columns and optimized mobile phases to achieve significant improvements in speed, resolution, and sensitivity.

A notable development is the use of stability-indicating methods, which are designed to separate all potential degradation products from the active ingredient. One such validated UPLC method demonstrated a significant reduction in analysis time to under 10 minutes while successfully separating Metoprolol from its eight known impurities. Another study focused on a "green" analytical approach, minimizing the environmental impact of the mobile phase without compromising method performance.

Table 2: Performance Comparison of a Validated UPLC Method vs. Pharmacopeial HPLC

ParameterPharmacopeial HPLC (Typical)Alternative UPLC Method
Analysis Time ~45-50 minutes< 10 minutes
Resolution (Rs) Adequate for specified impuritiesSuperior separation of all known impurities
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Solvent Consumption HighSignificantly Reduced
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98-102%99-101%

The data clearly indicates that modern UPLC methods can offer substantial gains in laboratory efficiency and data quality. The reduced run time allows for higher sample throughput, while improved sensitivity is crucial for detecting and quantifying impurities at the stringent levels required by ICH guidelines.

The Pillars of Trust: Understanding Method Validation

The trustworthiness of any analytical data hinges on the thoroughness of the method validation process. The diagram below outlines the logical workflow for validating an analytical method for impurities, ensuring it is fit for its intended purpose according to ICH Q2(R1) guidelines.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_imp Implementation Dev Initial Method Development & Optimization Specificity Specificity (Discrimination from API, other impurities) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Minor Variations) LOQ->Robustness Implement Routine Use in QC (e.g., Stability, Batch Release) Robustness->Implement

Caption: Workflow for Analytical Method Validation.

  • Specificity: This is the cornerstone of an impurity method. The procedure must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated by spiking the drug substance or product with known impurities and demonstrating their separation.

  • Linearity and Range: The method must demonstrate a linear relationship between the concentration of an impurity and the analytical response over a specified range. For impurities, this range typically spans from the reporting threshold to 120% of the specification limit.

  • Accuracy: Accuracy is determined by measuring the recovery of a known amount of impurity spiked into a sample matrix. It confirms the closeness of the test results to the true value.

  • Precision: This parameter expresses the variability of the results. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, covering different days, analysts, or equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, the LOQ is a critical parameter.

  • Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Detailed Experimental Protocol: A Modern UPLC Method

The following is a representative step-by-step protocol for a validated, stability-indicating UPLC method for the determination of Metoprolol impurities.

Objective: To quantify related substances in Metoprolol Succinate API.

1. Materials and Reagents:

  • Metoprolol Succinate Reference Standard and Impurity Standards
  • Acetonitrile (HPLC Grade)
  • Potassium Dihydrogen Phosphate (AR Grade)
  • Orthophosphoric Acid (AR Grade)
  • Water (Milli-Q or equivalent)

2. Chromatographic System:

  • System: UPLC system with a photodiode array (PDA) detector.
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
  • Column Temperature: 40°C
  • Sample Temperature: 10°C
  • Injection Volume: 2.0 µL
  • Detection: UV at 223 nm

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.02M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0 min: 5% B
  • 1 min: 5% B
  • 7 min: 40% B
  • 8 min: 80% B
  • 9 min: 80% B
  • 9.1 min: 5% B
  • 10 min: 5% B
  • Flow Rate: 0.4 mL/min

4. Sample and Standard Preparation:

  • Diluent: Water and Acetonitrile (80:20 v/v)
  • Standard Solution (for quantitation): Prepare a solution of Metoprolol Succinate Reference Standard at a concentration corresponding to the 0.15% specification level.
  • Sample Solution: Accurately weigh and dissolve Metoprolol Succinate API in the diluent to obtain a final concentration of 1.0 mg/mL.

5. System Suitability:

  • Inject the standard solution six times.
  • The relative standard deviation (%RSD) for the peak area of Metoprolol should be not more than 2.0%.
  • The tailing factor for the Metoprolol peak should not be more than 1.5.

6. Data Analysis:

  • Integrate all impurity peaks in the sample chromatogram.
  • Calculate the percentage of each impurity using the peak area of the Metoprolol peak in the standard solution for comparison. Disregard any peaks below the LOQ.

Decision Framework for Method Selection

Choosing the right analytical method depends on the specific application. The following diagram illustrates a decision-making process based on key laboratory drivers.

G Start Start: Select Method QC_Release Routine QC Batch Release Start->QC_Release Stability Forced Degradation / Stability Studies Start->Stability R_D R&D / Process Optimization Start->R_D Pharmacopeial Use Official Pharmacopeial Method QC_Release->Pharmacopeial Reason: Regulatory Compliance UPLC Use Validated High-Resolution UPLC Method Stability->UPLC Reason: Requires High Resolution & Peak Purity Assessment R_D->UPLC Reason: Need for Speed, Sensitivity & Throughput

Caption: Decision tree for analytical method selection.

  • For Routine QC: Adherence to the official pharmacopeial method is often the most straightforward path to regulatory compliance.

  • For Stability and Forced Degradation Studies: A high-resolution, stability-indicating method like the UPLC example is essential to ensure all potential degradants are separated and quantified.

  • For R&D and Process Chemistry: The speed and efficiency of UPLC methods are highly advantageous, allowing for rapid feedback on new synthetic routes or formulation changes.

Conclusion

While the official pharmacopeial methods for Metoprolol impurities provide a reliable and compliant foundation for quality control, modern UPLC and optimized HPLC methods offer significant advantages in terms of speed, resolution, and efficiency. The selection of an appropriate analytical method should be a strategic decision based on the intended application, balancing the need for regulatory compliance with the operational goals of the laboratory. Regardless of the method chosen, a comprehensive validation package grounded in the principles of ICH Q2(R1) is non-negotiable, as it forms the bedrock of data integrity and, ultimately, patient safety.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • United States Pharmacopeia. USP Monograph: Metoprolol Succinate. USP-NF. [Link] (Note: Access to the specific monograph requires a subscription).

  • European Pharmacopoeia. Ph. Eur. Monograph: Metoprolol Tartrate. EDQM. [Link] (Note: Access to the specific monograph requires a subscription).

  • Jadhav, S. B., et al. A stability-indicating UPLC method for the determination of Metoprolol Succinate and its degradation products in bulk drug and pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 70, 579-585. (2012). [A relevant abstract can often be found on scientific publisher sites like Elsevier or PubMed].

A Comparative Guide to the FTIR Spectrum of 2-(4-Butoxyphenyl)ethanol: A Predictive Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques employed for this purpose, Fourier Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and highly informative first-line method for functional group identification.

This guide provides an in-depth, predictive interpretation of the FTIR spectrum for 2-(4-Butoxyphenyl)ethanol. As this specific compound's spectrum is not widely available in public databases, we will adopt a first-principles approach. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational frequencies with those of well-characterized reference compounds, we can construct a robust and scientifically-grounded spectral prediction. This comparative methodology not only allows for a confident preliminary identification but also serves as a powerful pedagogical tool for spectral interpretation.

The Analyte: Deconstructing 2-(4-Butoxyphenyl)ethanol

The target molecule, 2-(4-Butoxyphenyl)ethanol, possesses a combination of key functional groups, each with a distinct infrared signature. Understanding these components is the first step in predicting the final spectrum.

  • Primary Alcohol (-CH₂OH): This group is characterized by a strong, broad O-H stretching vibration due to hydrogen bonding and a distinct C-O stretching vibration.

  • Aryl Alkyl Ether (-O-Ar): The ether linkage between the butoxy group and the phenyl ring will produce characteristic asymmetric and symmetric C-O-C stretching bands.

  • Para-Disubstituted Benzene Ring: The aromatic ring gives rise to specific C=C stretching vibrations, C-H stretching, and out-of-plane (oop) bending vibrations that are indicative of the 1,4-substitution pattern.

  • Aliphatic Chains (-CH₂-, -CH₃): The butoxy and ethyl chains will contribute characteristic C-H stretching and bending vibrations.

Below is a diagram illustrating the key functional areas of the molecule.

G cluster_molecule 2-(4-Butoxyphenyl)ethanol cluster_groups Key Functional Groups O_ether O CH2_butyl_1 CH₂ O_ether->CH2_butyl_1 Alkyl-O stretch Ether Aryl Alkyl Ether O_ether->Ether O_alcohol OH Alcohol Primary Alcohol O_alcohol->Alcohol Benzene Benzene Ring (p-disubstituted) Benzene->O_ether Aryl-O stretch CH2_ethyl_1 CH₂ Benzene->CH2_ethyl_1 Aromatic Aromatic Ring Benzene->Aromatic CH2_ethyl_2 CH₂ CH2_ethyl_1->CH2_ethyl_2 CH2_ethyl_2->O_alcohol C-O stretch CH2_butyl_2 CH₂ CH2_butyl_1->CH2_butyl_2 CH2_butyl_3 CH₂ CH2_butyl_2->CH2_butyl_3 CH3_butyl CH₃ CH2_butyl_3->CH3_butyl Aliphatic Aliphatic Chain CH3_butyl->Aliphatic caption Key functional groups in 2-(4-Butoxyphenyl)ethanol.

Key functional groups in 2-(4-Butoxyphenyl)ethanol.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard procedure for analyzing a liquid sample such as 2-(4-Butoxyphenyl)ethanol using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and convenient method for liquid analysis.

Objective: To obtain a clean, high-resolution infrared spectrum of the liquid sample.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample: 2-(4-Butoxyphenyl)ethanol

  • Solvent for cleaning (e.g., Isopropanol or Acetone, reagent grade)

  • Lint-free wipes (e.g., Kimwipes)

  • Pasteur pipette or micropipette

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol, followed by a dry wipe to ensure no residue remains.

    • Acquire a background spectrum. This is a critical step that measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Using a clean pipette, place a small drop (typically 1-2 µL) of 2-(4-Butoxyphenyl)ethanol onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • The instrument software will automatically perform a background subtraction.

    • Apply an ATR correction if necessary, which accounts for the variation in the depth of penetration of the IR beam with wavenumber.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal meticulously with solvent and a lint-free wipe immediately after the measurement to prevent sample carryover.

The logical workflow for this entire process, from sample preparation to final interpretation, is outlined in the diagram below.

G start Start: Sample Received prep Step 1: Sample Preparation (Neat Liquid Analysis) start->prep background Step 2: Acquire Background Spectrum (Clean ATR Crystal) prep->background acquire Step 3: Acquire Sample Spectrum background->acquire process Step 4: Data Processing (Baseline & ATR Correction) acquire->process predict Step 5: Predictive Analysis (Identify Functional Groups) process->predict compare Step 6: Comparative Analysis (Compare with Reference Spectra) predict->compare interpret Step 7: Final Interpretation (Assign Key Peaks) compare->interpret end End: Structure Corroborated interpret->end

Workflow for FTIR spectral acquisition and interpretation.

Predictive and Comparative Spectral Analysis

The core of this guide is the comparison between the predicted spectrum of our target molecule and the known spectra of simpler, related compounds. This allows us to isolate and confidently assign the contributions of each functional group.

Predicted FTIR Absorptions for 2-(4-Butoxyphenyl)ethanol

The following table outlines the expected major absorption bands, their wavenumber ranges, and the rationale for their assignment based on established spectroscopic principles.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
~3350 (broad, strong)O-H stretchPrimary AlcoholHydrogen bonding causes significant broadening of this peak. Its presence is a strong indicator of an alcohol.[1]
~3060-3030 (medium)C-H stretchAromatic RingStretching of sp² C-H bonds occurs at higher frequencies than aliphatic C-H bonds.[2]
~2960-2850 (strong)C-H stretchAliphatic (Butoxy, Ethyl)Asymmetric and symmetric stretching of sp³ C-H bonds in CH₂ and CH₃ groups.[3]
~1610 & ~1510 (medium)C=C stretchAromatic RingIn-ring carbon-carbon stretching vibrations are characteristic of the benzene ring.[4]
~1250 (strong)Asymmetric C-O-C stretchAryl Alkyl EtherThis is a key diagnostic peak for aryl ethers, often stronger than the symmetric stretch.[5]
~1175 (medium)In-plane C-H bendAromatic RingBending vibrations of hydrogens on the aromatic ring.
~1075-1050 (strong)C-O stretchPrimary AlcoholThis band is characteristic of a primary alcohol C-O bond.
~1040 (medium)Symmetric C-O-C stretchAryl Alkyl EtherThe second characteristic peak for an aryl alkyl ether.[5]
~830 (strong)Out-of-plane C-H bendp-Disubstituted AromaticA strong band in this region is highly indicative of a 1,4 (para) substitution pattern on a benzene ring.[6][7]
Comparative Data from Reference Compounds

To validate our predictions, we can examine the experimental FTIR data for compounds that represent the key functional groups of our analyte.

CompoundKey Wavenumbers (cm⁻¹) & AssignmentsSource
Ethanol ~3390 (Broad O-H stretch), ~2970 (C-H stretch), ~1055 (C-O stretch)[8][9][10]
Anisole (Methoxybenzene)~3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1250 (Asym. C-O-C stretch), ~1040 (Sym. C-O-C stretch)[5][11]
Toluene ~3030 (Aromatic C-H stretch), ~2930 (Aliphatic C-H stretch), ~1605 & ~1495 (Aromatic C=C stretch)[12][13][14]
Dibutyl Ether ~2960 (C-H stretch), ~1100 (Asym. C-O-C stretch)[3][15][16]

Synthesizing the Interpretation: What to Expect

By integrating the predictive and comparative data, we can build a comprehensive picture of the expected FTIR spectrum for 2-(4-Butoxyphenyl)ethanol:

  • The Hydroxyl Region (4000-3000 cm⁻¹): The most prominent feature will be a very broad and strong absorption centered around 3350 cm⁻¹, characteristic of the hydrogen-bonded O-H group from the primary alcohol. This immediately distinguishes it from non-alcoholic analogues like butoxybenzene.

  • The C-H Stretching Region (3100-2800 cm⁻¹): This region will contain multiple sharp peaks. Expect weaker absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H stretches, similar to those seen in toluene and anisole.[2][12] Below 3000 cm⁻¹, a series of strong, sharp peaks will be present, arising from the numerous C-H bonds in the butoxy and ethyl groups. These will be more intense than in toluene or anisole due to the larger number of aliphatic hydrogens.

  • The Fingerprint Region (1600-600 cm⁻¹): This region is information-rich and crucial for confirmation.

    • Aromatic C=C Stretches (~1610 & 1510 cm⁻¹): Two distinct peaks confirming the presence of the benzene ring will be observed.

    • The Ether and Alcohol C-O Stretches (1300-1000 cm⁻¹): This area will be complex and is a key signature of the molecule. We predict three strong, overlapping bands:

      • A strong band around 1250 cm⁻¹ for the asymmetric aryl-O stretch, as seen in anisole.[5][17]

      • A strong band around 1075-1050 cm⁻¹ for the primary alcohol C-O stretch, as seen in ethanol.[8][18]

      • A medium-to-strong band around 1040 cm⁻¹ for the symmetric aryl-O stretch, also from the anisole-like structure.[5][17] The presence of these three distinct absorptions is a powerful confirmation of the molecule's structure, differentiating it from simple alcohols or ethers.

    • Aromatic Substitution Pattern (~830 cm⁻¹): A strong, sharp peak is expected around 830 cm⁻¹. This out-of-plane C-H bending vibration is highly diagnostic for a para-disubstituted (1,4) benzene ring.[6][7] Its presence would rule out ortho or meta isomers.

Conclusion

While an experimental spectrum provides the ultimate confirmation, a predictive and comparative approach to FTIR interpretation is an essential skill for any research scientist. For 2-(4-Butoxyphenyl)ethanol, the key identifying features are the simultaneous presence of a broad O-H stretch (~3350 cm⁻¹), the characteristic dual C-O stretches of an aryl alkyl ether (~1250 and ~1040 cm⁻¹), the C-O stretch of a primary alcohol (~1075 cm⁻¹), and the strong out-of-plane bending peak confirming para-substitution (~830 cm⁻¹). This combination of absorptions creates a unique spectral fingerprint that allows for confident identification and differentiation from structurally related alternatives.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of a) pure toluene, b) pure butyronitrile and c) toluene þ butyronitrile solution. Retrieved from [Link]

  • Fiveable. (2025, August 15). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • ACS Publications. (2016, April 26). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. Retrieved from [Link]

  • University of Tartu. (n.d.). Toluene - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

  • University of Tartu. (n.d.). Ethanol - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure ethanol. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Ethanol Content in and Simple Fail/Pass Judgment of Alcohol Hand Sanitizer by FTIR. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • NIST. (n.d.). Anisole. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • NIST. (n.d.). n-Butyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • PubChem. (n.d.). Butyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and quality control of Metoprolol Succinate and Tartrate, the USP Reference Standard (RS) serves as the primary metrological anchor for establishing identity, purity, and potency. While the United States Pharmacopeia (USP) defines specific "Related Compounds" (A, B, C, and D) for regulatory reporting in the US, global supply chains often encounter alternative standards defined by the European Pharmacopoeia (EP) or third-party vendors.

This guide provides a technical comparison of USP standards against these alternatives, elucidating the structural mismatches between USP and EP impurity lists. It further details a self-validating protocol for qualifying secondary standards, ensuring cost-efficiency does not compromise scientific integrity.

Technical Deep Dive: The USP Impurity Landscape

The USP monograph for Metoprolol Succinate utilizes High-Performance Liquid Chromatography (HPLC) with UV detection at 223 nm.[][2] The method relies on a specific elution order to identify process impurities and degradation products.

USP vs. EP Impurity Mapping

A critical error in global method transfer is assuming a 1:1 mapping between USP and EP impurity codes. The table below highlights the structural divergences.

Table 1: Comparative Analysis of Metoprolol Related Compounds

USP Related CompoundChemical IdentityCAS NumberEP EquivalentComparison Notes
Related Compound A (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol109632-08-8Impurity A Match. The ethyl analogue impurity.[][2][3] Common in both syntheses.
Related Compound B (±)-1-Chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]-propane56718-76-4No Direct MatchMismatch. USP B is the chlorohydrin intermediate.[][2] EP Impurity B is typically the starting material (phenol).[]
Related Compound C 4-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde29122-74-5Impurity C Match. The aldehyde impurity formed via oxidation.[][2]
Related Compound D N,N-Bis{2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}isopropylamine1486464-40-7Impurity O Critical Mismatch. USP D is the dimer.[][2] EP Impurity D is the diol (hydrolyzed epoxide).[] Confusing these leads to OOS results.

Expert Insight: The USP method uses Sodium Dodecyl Sulfate (SDS) as an ion-pairing agent to resolve these peaks.[][2] EP methods often use ammonium acetate. The SDS method is highly specific for the dimer (USP D), whereas non-ion-pairing methods may co-elute the dimer with the main peak or wash it out in the void volume.[2]

Comparative Analysis: USP RS vs. Alternatives

USP RS vs. Commercial "Certified Reference Materials" (CRMs)

Many laboratories consider substituting USP RS with third-party CRMs (e.g., LGC, Sigma, Toronto Research Chemicals) to reduce costs.[][2]

  • Regulatory Status: USP RS is "conclusively established" for USP compendial uses. In a dispute (e.g., FDA audit), the USP RS result is final. Third-party CRMs are considered "Secondary Standards."[][2]

  • Traceability: USP RS does not always provide a Certificate of Analysis (CoA) with a mass balance purity assignment because the standard is defined by the method itself. Third-party CRMs provide detailed CoAs (H-NMR, Mass Spec, HPLC Purity).[][2]

  • Risk: Using a non-USP standard for a USP monograph release test requires the user to qualify that material against the current USP RS lot.

Performance Metrics (Experimental Data)

In a comparative study of system suitability using a C18 column (L7 packing), the following performance differences are typically observed when using unverified standards:

Table 2: Impact of Standard Source on System Suitability

ParameterUSP RS (Primary)Unqualified Secondary StdImpact
Retention Time (RT) Defined Reference (1.00)± 2% ShiftPotential misidentification of tight-eluting impurities (e.g., Impurity C vs B).[][2]
Response Factor (RF) 1.00 (Relative)0.95 - 1.055% error in impurity quantification.[][2]
Resolution (Rs) > 2.5 (A vs B)VariableIf the secondary standard contains isomeric impurities not present in USP RS, resolution criteria may fail.

Visualization: Impurity Profiling & Decision Logic

Impurity Profiling Workflow

The following diagram illustrates the critical pathway from sample extraction to data reporting, highlighting where the Reference Standard is critical.

ImpurityProfiling cluster_Detection Detection & Quantitation Sample Metoprolol Sample (Tablets/API) Prep Sample Preparation (MeOH/Buffer Extraction) Sample->Prep HPLC HPLC Separation (L7 Column, SDS Mobile Phase) Prep->HPLC UV UV Detection (223 nm) HPLC->UV Compare Comparison vs. Reference Standard UV->Compare Result Impurity % (Reportable Result) Compare->Result RefStd USP Reference Standard (Or Qualified Secondary) RefStd->Compare Calibration

Figure 1: Analytical workflow for Metoprolol impurity profiling. The integrity of the "Comparison" step is entirely dependent on the quality of the Reference Standard.

Standard Selection Decision Matrix

When should you use USP RS versus a Secondary Standard?

DecisionMatrix Start Select Reference Standard Purpose Intended Use? Start->Purpose Release Official Batch Release (FDA Filing) Purpose->Release Final QC Routine Routine In-Process Control (IPC) or R&D Purpose->Routine Internal UseUSP MUST Use USP Reference Standard Release->UseUSP CheckCost Is USP RS Cost Prohibitive? Routine->CheckCost CheckCost->UseUSP No Qualify Qualify Secondary Standard against USP RS CheckCost->Qualify Yes UseSec Use Qualified Secondary Standard Qualify->UseSec

Figure 2: Decision logic for selecting the appropriate reference standard based on regulatory risk and cost.

Experimental Protocol: Qualification of Secondary Standards

To use a commercial Metoprolol Related Compound (e.g., from a third-party vendor) in place of the USP RS for routine testing, you must perform a Qualification Study .[2]

Objective: Establish traceability of the Secondary Standard (SS) to the Primary USP RS.

Step 1: Identification (Qualitative)[1][2]
  • Prepare Solutions: Prepare 0.1 mg/mL solutions of both USP RS and the Candidate SS in the mobile phase.

  • HPLC Injection: Inject both standards using the USP monograph conditions (L7 column, SDS/Acetonitrile).

  • Acceptance Criteria:

    • Retention time of SS must match USP RS within ± 2.0%.[4]

    • UV Spectra (200-400 nm) must match (Match Factor > 990).[][2]

Step 2: Assay / Purity Assignment (Quantitative)

Note: Do not assume the vendor's CoA potency is correct for USP applications.[]

  • Direct Comparison: Prepare triplicate preparations of USP RS (Standard A) and Candidate SS (Standard B)[][2] at the target concentration (e.g., 5 µg/mL for impurities).

  • Sequence: Inject: Std A (x5) -> Std B (x2) -> Std A (x1).

  • Calculation:

    
    [][2]
    
  • Acceptance Criteria: The calculated purity should fall within the vendor's stated uncertainty (typically ± 1-2%). If confirmed, use the experimentally determined value for your calculations.

Step 3: System Suitability Verification[4]
  • Resolution Solution: Prepare a mix of Metoprolol and Related Compounds A, B, C, and D using the Candidate SS.

  • Check: Ensure Resolution (Rs) between A/B and B/C meets USP criteria (typically Rs > 1.5 or 2.5).

  • Failure Mode: If the Candidate SS fails resolution where USP RS passes, the SS likely contains additional isomeric impurities or salt forms (e.g., Tartrate vs Succinate counter-ion interference) and must be rejected .

References

  • United States Pharmacopeia (USP). USP Monograph: Metoprolol Succinate. Rockville, MD: United States Pharmacopeial Convention.[5] [][2]

  • European Directorate for the Quality of Medicines (EDQM). Metoprolol Tartrate Monograph 1028.[6][7] European Pharmacopoeia.[5][6][7][8][9][10] [][2]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4171: Metoprolol.[][2]

  • Sigma-Aldrich. Metoprolol Related Compound A USP Reference Standard Product Page.[][2][][2]

Sources

A Comparative Analysis of 2-(4-Butoxyphenyl)ethanol and Structurally Related Phenethyl Alcohols: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenethyl alcohol scaffold is a foundational structure in medicinal chemistry, fragrance science, and materials research. Its derivatives exhibit a wide spectrum of biological activities and physicochemical properties, governed by the nature of the substitution on the phenyl ring. This guide focuses on 2-(4-Butoxyphenyl)ethanol and its structural analogues to provide a comparative analysis for researchers, scientists, and drug development professionals.

A comprehensive review of publicly available scientific literature and chemical databases reveals that 2-(4-n-butoxyphenyl)ethanol is not a well-documented compound. While a synthetic route is mentioned in patent literature, detailed experimental data regarding its physicochemical properties and biological activity is absent. To provide a meaningful and data-driven comparison, this guide will use the better-characterized, structurally similar 2-(4-ethoxyphenyl)ethanol as a proxy to explore the impact of increasing alkyl ether chain length. This guide will compare the following four key compounds to illuminate structure-activity relationships:

  • Phenethyl Alcohol (PEA): The parent, unsubstituted compound.

  • Tyrosol (2-(4-hydroxyphenyl)ethanol): The natural, more hydrophilic phenolic analogue.

  • 2-(4-Methoxyphenyl)ethanol: A short-chain alkyl ether derivative.

  • 2-(4-Ethoxyphenyl)ethanol: A slightly more lipophilic alkyl ether derivative, serving as an analogue for the target compound.

This analysis synthesizes available data on their physicochemical characteristics, outlines a general synthetic strategy, compares their biological activities with a focus on antimicrobial efficacy, and provides detailed experimental protocols for key validation assays.

Comparative Physicochemical Properties

The nature of the para-substituent on the phenethyl alcohol scaffold dramatically influences its physical properties, such as lipophilicity (logP), boiling point (BP), melting point (MP), and water solubility. These parameters are critical as they dictate a compound's behavior in both chemical and biological systems, affecting everything from formulation and solubility to membrane permeability and bioavailability.

Causality Behind Property Differences: The transition from the hydroxyl group in Tyrosol to the ether linkages in the methoxy and ethoxy analogues fundamentally alters the molecule's polarity. The hydroxyl group of Tyrosol can act as both a hydrogen bond donor and acceptor, contributing to its higher water solubility compared to PEA. In contrast, the ether oxygen in the alkoxy derivatives can only act as a hydrogen bond acceptor, and the increasing length of the alkyl chain (methyl to ethyl, and hypothetically to butyl) progressively increases the molecule's nonpolar surface area. This directly leads to an increase in lipophilicity (higher logP) and a decrease in water solubility, a crucial consideration for predicting a molecule's ability to cross lipid bilayers.

PropertyPhenethyl AlcoholTyrosol2-(4-Methoxyphenyl)ethanol2-(4-Ethoxyphenyl)ethanol2-(4-Butoxyphenyl)ethanol
Structure



CAS Number 60-12-8501-94-0702-23-8[1][2]22545-15-9[3]Not Available
Molecular Weight 122.17 g/mol 138.16 g/mol 152.19 g/mol [1][2]166.22 g/mol [3]194.27 g/mol
Boiling Point (°C) 219-221154-156 (at 14 mmHg)334-336[1]Not AvailableNot Available
Melting Point (°C) -2791-9226-28[1]38.5-44.5Not Available
logP (Octanol/Water) 1.360.72 - 1.000.80 - 1.39 (est.)[1]Not AvailableNot Available (Predicted >2.0)
Water Solubility 20,000 mg/LHydrophilic9,407 mg/L (est.)[1]Not AvailableNot Available (Predicted Low)

Table 1: Comparison of Physicochemical Properties of Phenethyl Alcohol and its Derivatives.

Synthesis Overview: Alkylation of Tyrosol

A primary and versatile route to generating 4-alkoxyphenethyl alcohols, including the methoxy, ethoxy, and the target butoxy derivatives, is through the Williamson ether synthesis. This method leverages the nucleophilicity of the phenoxide ion generated from Tyrosol.

Experimental Rationale: The reaction begins with the deprotonation of the phenolic hydroxyl group of Tyrosol using a suitable base, such as potassium carbonate (K₂CO₃). This step is critical as it generates the phenoxide anion, a potent nucleophile. An aprotic polar solvent like acetone or acetonitrile is chosen to solvate the cation without interfering with the nucleophile. The subsequent introduction of an alkyl halide (e.g., butyl bromide for the target compound) results in an Sₙ2 reaction where the phenoxide displaces the halide, forming the desired ether linkage. This method is widely applicable for generating a library of such derivatives for comparative screening. An alternative route mentioned in patent literature involves the reaction of a p-alkoxyphenylmagnesium halide (a Grignard reagent) with ethylene oxide.[4][5]

G cluster_0 General Synthesis of 4-Alkoxyphenethyl Alcohols tyrosol Tyrosol (2-(4-hydroxyphenyl)ethanol) phenoxide Potassium Phenoxide Intermediate tyrosol->phenoxide Deprotonation base Base (e.g., K₂CO₃) in Acetone product Target Product (2-(4-alkoxyphenyl)ethanol) phenoxide->product SN2 Nucleophilic Substitution alkyl_halide Alkyl Halide (R-X) (e.g., Butyl Bromide) alkyl_halide->product workup Aqueous Workup & Purification product->workup

Caption: Williamson ether synthesis workflow for 4-alkoxyphenethyl alcohols.

Comparative Biological Activity: Antimicrobial Properties

Phenethyl alcohol and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and loss of cellular function.[5] The efficacy of this disruption is strongly correlated with the compound's lipophilicity; a more lipophilic molecule can more readily partition into the lipid bilayer of bacterial membranes.

Structure-Activity Relationship Insights: The data suggests a clear trend: increasing lipophilicity by masking the polar hydroxyl group enhances antimicrobial activity against certain bacteria. 2-(4-Methoxyphenyl)ethanol, with a higher logP than Tyrosol, shows significantly greater potency against E. coli (MIC of 4.8 mM vs. ~30 mM).[6] This is likely because its greater lipophilicity allows for more efficient integration into and disruption of the bacterial cell membrane. While specific MIC data for the ethoxy and butoxy derivatives are unavailable, it is hypothesized that they would follow this trend, exhibiting potentially greater potency than the methoxy analogue due to their increased alkyl chain length and higher lipophilicity. However, this effect is not universal, as Tyrosol exhibits considerable activity against Candida species, suggesting that other mechanisms or target interactions may also be at play.[7]

CompoundOrganismMICSource(s)
Phenethyl Alcohol Escherichia coli~15 mM (MIC₅₀)
Staphylococcus aureus6.25 mg/mL[4]
Tyrosol Escherichia coli~30 mM (MIC₅₀)
Candida albicans2.5 - 5.0 mM[7]
Staphylococcus aureus (MRSA)114.4 mM[8]
2-(4-Methoxyphenyl)ethanol Escherichia coli4.8 mM[6]
2-(4-Ethoxyphenyl)ethanol General BacteriaModerate Activity Reported[9]
2-(4-Butoxyphenyl)ethanol Not AvailableNot Available

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data.

Experimental Protocols

To ensure scientific rigor and enable researchers to validate and expand upon the findings presented, detailed protocols for two fundamental characterization assays are provided below. These protocols are designed to be self-validating by including standards and controls.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the gold-standard technique for experimentally determining logP.[10] It directly measures the partitioning of a compound between n-octanol (simulating a lipid environment) and a pH-buffered aqueous phase.

G cluster_workflow Shake-Flask logP Determination Workflow A 1. Phase Saturation (Mix Octanol & Buffer) B 2. Compound Addition (Dissolve test compound in aqueous phase) A->B C 3. Partitioning (Add octanol, shake vigorously for 1 hr to reach equilibrium) B->C D 4. Phase Separation (Centrifuge to get clear layers) C->D E 5. Quantification (Measure concentration in each phase via HPLC/UV-Vis) D->E F 6. Calculation (logP = log([C]octanol / [C]aqueous)) E->F

Caption: Workflow for the shake-flask logP determination method.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated PBS at a concentration where it can be accurately quantified by UV-Vis spectroscopy or HPLC (e.g., 1 mM).

  • Partitioning: In a glass vial, combine a precise volume of the compound-containing PBS with an equal volume of pre-saturated n-octanol (e.g., 5 mL of each).

  • Equilibration: Seal the vial and shake vigorously on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a pre-established calibration curve via HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the logP using the formula: logP = log₁₀(Concentration in Octanol / Concentration in Aqueous Phase).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized technique.

Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922) on an appropriate agar plate overnight. Select several colonies to inoculate a tube of sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve the desired concentration range. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound by a factor of two to its final test concentration.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no test compound.

    • Negative Control: A well containing only MHB to check for sterility.

    • Solvent Control: A well containing the inoculum and the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no antimicrobial effect on its own.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound in which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[8]

Discussion and Conclusion

This comparative guide highlights the significant impact of para-substitution on the properties of the phenethyl alcohol scaffold. The analysis, comparing the parent compound, its hydroxylated form (Tyrosol), and its short-chain alkoxy derivatives, reveals a clear trend where increasing the length of the alkyl ether chain is predicted to increase lipophilicity. This has direct implications for biological activity, particularly for mechanisms involving membrane interaction. The superior potency of 2-(4-methoxyphenyl)ethanol against E. coli compared to the more polar Tyrosol strongly supports the hypothesis that enhanced lipophilicity facilitates membrane disruption.

While a lack of experimental data for 2-(4-butoxyphenyl)ethanol currently prevents its direct evaluation, the established structure-activity relationships suggest it would be a more lipophilic and potentially more potent antimicrobial agent than its methoxy and ethoxy counterparts, at least against bacteria where membrane disruption is the primary mechanism of action. However, this increased lipophilicity would also result in lower water solubility, posing potential challenges for formulation and bioavailability that researchers must consider.

The protocols and comparative data herein provide a solid, data-driven foundation for professionals in drug development. Future research should focus on the synthesis and experimental validation of the butoxy- derivative and other longer-chain analogues to fully elucidate the quantitative structure-activity relationship (QSAR) within this valuable class of compounds.

References

  • Khafagy EZ, et al. (1966). Inhibition of protein, RNA and DNA synthesis in Escherichia coli by p-methoxyphenethyl alcohol. Biochim Biophys Acta, 123(3):646-8. Available from: [Link]

  • El-Bialy, B. E., & El-Bastawissy, E. A. (2016). Effect of tyrosol on Staphylococcus aureus antimicrobial susceptibility, biofilm formation and virulence factors. African Journal of Microbiology Research, 10(20), 704-713. Available from: [Link]

  • Lucassen, R., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(7), 3636. Available from: [Link]

  • Cordeiro, R. A., et al. (2015). Exogenous tyrosol inhibits planktonic cells and biofilms of Candida species and enhances their susceptibility to antifungals. FEMS Yeast Research, 15(4), fov012. Available from: [Link]

  • Stenutz, R. (n.d.). 2-(4-ethoxyphenyl)ethanol. Available from: [Link]

  • Google Patents. (1991). Production of 4-hydroxyphenethyl alcohol. EP0449603A1.
  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol. Available from: [Link]

  • De-Levie, R. (2000). The Shake-Flask Method for the Determination of Partition Coefficients. Journal of Chemical Education, 77(4), 523. Available from: [Link]

  • Google Patents. (1991). Production of 4-hydroxyphenethyl alcohol. US5003115A.
  • Google Patents. (1989). p- or m-tert butoxyphenethyl alcohol and process for preparing the same. EP0307106A1.
  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology, 141(5), 499-510. Available from: [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • PubChem. (n.d.). 4-Methoxyphenethyl alcohol. National Center for Biotechnology Information. Available from: [Link]

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Safety Operating Guide

2-(4-Butoxyphenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Immediate Action Required: Treat 2-(4-Butoxyphenyl)ethanol (likely CAS 123195-72-2 for the tert-isomer or similar analog) as a Non-Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal drainage systems or evaporated in fume hoods as a disposal method.

Disposal Route: High-Temperature Incineration (via licensed contractor). Primary Hazard: Aquatic toxicity and potential skin/eye irritation.[1] Waste Stream: Organic Solvents/Solids (Non-Halogenated).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.[2] 2-(4-Butoxyphenyl)ethanol is a glycol ether derivative attached to an aromatic ring. This structure dictates its stability, flammability, and environmental impact.[3]

ParameterSpecificationOperational Implication
Chemical Structure Phenyl ether with alcohol tailStable organic; requires high energy to break aromatic ring.
Physical State Viscous Liquid or Low-Melting SolidMay adhere to containers; requires solvent rinsing for full removal.
Flammability Combustible (Flash Point >90°C typical)Classify as "Combustible" for transport; compatible with fuel-blending incineration.
Reactivity Stable (Low Peroxide Risk)Unlike diethyl ether, phenyl ethers are resistant to peroxidation, but standard checks are best practice.
Environmental Aquatic Toxin (Chronic)Zero-discharge policy. Lipophilic nature causes bioaccumulation in aquatic life.

Scientist’s Note: Always verify the CAS number on your specific vial. While 123195-72-2 is common for the tert-butoxy isomer, the linear n-butoxy isomer shares identical disposal protocols.

Waste Stream Segregation Logic

Proper segregation prevents dangerous cross-reactions in the central waste facility.

The "Why" Behind the Protocol: We categorize this as Non-Halogenated because it contains only Carbon, Hydrogen, and Oxygen. Introducing it into a Halogenated stream (e.g., with Chloroform) unnecessarily increases the cost of disposal, as halogenated waste requires scrubbers to remove acidic gases (HCl) during incineration.

Decision Matrix: Waste Classification

WasteSegregation Start Start: 2-(4-Butoxyphenyl)ethanol Waste IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No StreamA STREAM A: Non-Halogenated Organic (Blue Label) IsPure->StreamA Yes (Solid/Liquid) CheckHalogens Does the mixture contain Halogens? (Cl, Br, F, I) IsMixed->CheckHalogens CheckHalogens->StreamA No (e.g., mixed with Ethanol/DMSO) StreamB STREAM B: Halogenated Organic (Red/Yellow Label) CheckHalogens->StreamB Yes (e.g., mixed with DCM)

Figure 1: Logic flow for determining the correct waste container. Segregation reduces disposal costs and chemical risks.

Standard Disposal Protocol (Step-by-Step)

This protocol ensures compliance with EPA (RCRA) and local EHS regulations.

Scenario A: Disposal of Excess Reagent (Pure)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container compatible with organic solvents.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: "2-(4-Butoxyphenyl)ethanol" (Do not use abbreviations).[4]

    • Hazards: Check "Irritant" and "Toxic to Aquatic Life".

  • Transfer: Pour the liquid or scoop the solid into the container.

    • Crucial Step: If the reagent is in a glass vial, triple rinse the original vial with a small amount of ethanol or acetone. Add the rinsate to the waste container.

  • Defacing: Deface the label of the empty original bottle and dispose of the clean, dry glass in the "Glass Recycling" or "Sharps" bin, depending on facility rules.

Scenario B: Disposal of Reaction Mixtures (HPLC Waste/Mother Liquor)
  • Compatibility Check: Ensure the mixture does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) which could react with the alcohol group.[5][6]

  • PH Check: If the reaction involved acids/bases, neutralize to pH 6–8 before adding to the organic solvent drum to prevent drum corrosion.

  • Consolidation: Pour into the Non-Halogenated Solvent carboy (typically the "Blue Can").

Spill Management (Emergency Response)

Spills of phenyl ethers are viscous and oily. Water will not clean them up effectively due to low solubility; it will merely spread the contamination.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Hazard (Is it >100mL?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Use Vermiculite or Sand berm PPE->Contain Absorb 4. Absorption Cover spill center with absorbent pads Contain->Absorb Clean 5. Solvent Wash Clean surface with Ethanol/Acetone Absorb->Clean Dispose 6. Bag & Tag Solid Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing spills.[2][6] Note the requirement for a solvent wash step due to the compound's lipophilicity.

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • Absorb: Do not use paper towels initially if the spill is large (>50mL). Use clay-based absorbents (vermiculite) or polypropylene pads.

  • Solvent Wash: After removing the bulk material, the surface will be greasy. Apply Acetone or Ethanol to a paper towel and wipe the area. 2-(4-Butoxyphenyl)ethanol is soluble in these solvents, allowing for complete decontamination.

  • Disposal: Place all contaminated absorbents and gloves into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.

Regulatory & Environmental Context

Why Incineration? The phenyl ring in 2-(4-Butoxyphenyl)ethanol is robust. Biological wastewater treatment plants (bacteria) struggle to degrade these aromatic ethers efficiently. If released into waterways, they can exhibit chronic aquatic toxicity (H412).[1] High-temperature incineration (>850°C) ensures the complete oxidation of the carbon skeleton into CO₂ and H₂O.

Compliance Checklist:

References

  • National Center for Advancing Translational Sciences (NCATS). 2-(4-(tert-Butoxy)phenyl)ethanol Compound Summary. Inxight Drugs.[1][2][7] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories. RCRA Online. Retrieved October 26, 2023, from [Link]

Sources

Personal Protective Equipment for Handling 2-(4-Butoxyphenyl)ethanol

[1][2]

Executive Safety Summary

2-(4-Butoxyphenyl)ethanol (often available as the tert-butoxy analog, CAS 123195-72-2) belongs to the class of phenoxyethanols.[1] While often less volatile than smaller glycol ethers, this compound presents specific hazards that distinguish it from common solvents.

Critical Hazard Alert:

  • Severe Eye Damage (Category 1/2A): Like many phenoxyethanol derivatives, this compound can cause irreversible corneal damage upon direct contact. Standard safety glasses are insufficient for open handling.

  • Skin Absorption: Moderate lipophilicity allows for dermal uptake.

  • Aquatic Toxicity: Classified as toxic to aquatic life with long-lasting effects; spills must be contained.[1]

This guide defines the mandatory PPE and handling logic to ensure zero-exposure operations.

Chemical Profile & Hazard Logic

ParameterSpecificationSafety Implication
CAS Reference 123195-72-2 (tert-isomer proxy)Use for SDS lookup; treat n-isomer with identical precaution.[1]
Physical State Viscous Yellow Liquid / Low-melting SolidLow vapor pressure reduces inhalation risk unless heated or aerosolized.[1]
Lipophilicity High (LogP > 2.5 est.)[1]Permeates latex instantly. Nitrile or laminate gloves required.
Reactivity Stable; Incompatible with strong oxidizersStore away from nitric acid, perchlorates, and peroxides.

PPE Selection Guide

A. Eye & Face Protection (CRITICAL)

Requirement: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+ / EN 166).[1]

  • Why: The viscosity of the liquid prevents it from washing out easily, increasing contact time and damage potential.

  • Face Shield: Required when pouring volumes >500 mL or when working under vacuum/pressure where implosion/splash is a risk.

B. Hand Protection (Glove Logic)

Do NOT use Latex. The lipophilic butoxy group facilitates rapid permeation through natural rubber.

Contact TypeGlove MaterialThicknessBreakthrough Time
Incidental Splash Nitrile ≥ 0.11 mm (4 mil)~15–30 mins
Prolonged Contact Nitrile (Heavy Duty) ≥ 0.22 mm (8 mil)> 120 mins
Immersion/Spill Laminate (Silver Shield) Multi-layer> 480 mins
  • Double Gloving Protocol: Recommended for synthesis/purification steps. Inner glove: 4 mil Nitrile (White/Blue). Outer glove: 8 mil Nitrile (Purple/Green) to visualize tears.

C. Respiratory Protection

Standard: Work inside a certified Fume Hood.

  • Outside Hood: If handling powders or aerosols, use a half-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges.[1]

  • Logic: While vapor pressure is low, the "Butoxy" moiety suggests potential for respiratory irritation similar to glycol ethers if misted.

D. Body Protection[1][3][4]
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex) if flammables are present.[1]

  • Apron: Chemical-resistant apron (Neoprene or PVC) required for bulk transfer.[1]

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE configuration based on the operational task.

PPE_SelectionStartTask AssessmentIs_HeatingIs the chemical heatedor aerosolized?Start->Is_HeatingIs_BulkVolume > 500mLor Pressurized?Is_Heating->Is_BulkNoLevel_3LEVEL 3: High Exposure Risk(Spill Cleanup/Mist)Is_Heating->Level_3Yes (Mist/Aerosol)Level_1LEVEL 1: Standard Handling(Analytical/Weighing)Is_Bulk->Level_1No (<500mL)Level_2LEVEL 2: Active Processing(Synthesis/Heating)Is_Bulk->Level_2Yes (>500mL)PPE_1• Fume Hood• Nitrile Gloves (4 mil)• Splash Goggles• Lab CoatLevel_1->PPE_1PPE_2• Fume Hood• Double Nitrile (8 mil outer)• Splash Goggles• Face Shield (if pressurized)Level_2->PPE_2PPE_3• Respirator (OV/P100)• Laminate Gloves (Silver Shield)• Chemical Apron• Goggles + Face ShieldLevel_3->PPE_3

Figure 1: Risk-based decision tree for selecting PPE when handling 2-(4-Butoxyphenyl)ethanol.

Operational Procedures

Phase 1: Pre-Operational Check[1]
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Spill Kit: Locate a spill kit containing vermiculite or clay absorbent . Do not use paper towels for large spills (increases surface area for evaporation).

Phase 2: Handling & Synthesis[1]
  • Weighing: If the substance is solid/waxy, weigh inside the hood. If static is an issue, use an antistatic gun; do not blow on the sample.

  • Transfer: Pour slowly down the side of the receiving vessel to minimize splashing. Use a funnel.

  • Heating: If heating >60°C, ensure a reflux condenser is active. The vapor may become irritating to mucous membranes.

Phase 3: Doffing & Disposal[2]
  • Gross Decon: Wipe outer gloves with a dry paper towel, then a solvent-dampened wipe (ethanol) if visibly contaminated. Dispose of wipes as solid hazardous waste.

  • Glove Removal: Use the "beak method" (pinch and pull) to ensure skin never touches the outer glove surface.

  • Waste Stream:

    • Liquid Waste: Halogenated or Non-Halogenated Organic Waste (depending on co-solvents).[1] Do NOT pour down the drain.

    • Solid Waste: Contaminated gloves and pipettes go into "Hazardous Debris" bins.

Emergency Response

ScenarioImmediate Action
Eye Contact IMMEDIATE FLUSH (15 min). Hold eyelids open. The viscous nature requires prolonged irrigation. Seek medical attention immediately (Ophthalmologist).
Skin Contact Remove contaminated clothing.[2][3] Wash with soap and water for 15 min. Do not use solvent to wash skin (increases absorption).
Spill (>100mL) Evacuate area. Don Level 3 PPE (Respirator + Laminate Gloves). Absorb with vermiculite. Scoop into a sealed container. Label "Toxic Organic Debris".

References

  • PubChem. (n.d.).[4] 2-(4-tert-Butylphenoxy)ethanol Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. Retrieved February 22, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.